molecular formula C14H11BrO3 B1271828 2-(Benzyloxy)-5-bromobenzoic acid CAS No. 62176-31-2

2-(Benzyloxy)-5-bromobenzoic acid

Cat. No.: B1271828
CAS No.: 62176-31-2
M. Wt: 307.14 g/mol
InChI Key: VIQAXGLEBKDMGC-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-bromobenzoic acid is a useful research compound. Its molecular formula is C14H11BrO3 and its molecular weight is 307.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQAXGLEBKDMGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368748
Record name 2-(benzyloxy)-5-bromobenzoic acid
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Molecular Weight

307.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62176-31-2
Record name 2-(benzyloxy)-5-bromobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(benzyloxy)-5-bromobenzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(Benzyloxy)-5-bromobenzoic acid CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(Benzyloxy)-5-bromobenzoic Acid

CAS Number: 62176-31-2

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a detailed synthesis protocol, and its applications as a versatile building block in medicinal chemistry.

Chemical and Physical Properties

This compound is a substituted aromatic carboxylic acid. The presence of the benzyloxy group and the bromine atom makes it a valuable starting material for the synthesis of more complex molecules.

PropertyValue
CAS Number 62176-31-2
Molecular Formula C₁₄H₁₁BrO₃[1]
Molecular Weight 307.14 g/mol [1]
IUPAC Name 5-Bromo-2-(phenylmethoxy)benzoic acid
Synonyms 2-(Benzyloxy)-5-bromo-benzoate, 5-bromo-2-(phenylmethoxy)benzoate

Synthesis of this compound

The synthesis of this compound can be achieved through the hydrolysis of its benzyl ester precursor, Benzyl 2-benzyloxy-5-bromobenzoate.[1]

Experimental Protocol

Reaction: Hydrolysis of Benzyl 2-benzyloxy-5-bromobenzoate

Reagents and Materials:

  • Benzyl 2-benzyloxy-5-bromobenzoate (starting material)

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Water (H₂O)

  • 4N Hydrochloric acid (HCl)

  • Ethyl acetate (EA)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Brine (saturated NaCl solution)

Procedure:

  • A solution of Benzyl 2-benzyloxy-5-bromobenzoate (18 g, 45.3 mmol) in methanol (50 mL) is prepared in a suitable reaction vessel.[1]

  • A solution of sodium hydroxide (7.25 g, 181 mmol) in water (20.00 mL) is added to the methanolic solution of the starting material.[1]

  • The reaction mixture is heated to 60°C and stirred at this temperature for 2 hours.[1]

  • Upon completion of the reaction, the methanol is removed under reduced pressure (e.g., using a rotary evaporator).[1]

  • The remaining residue is diluted with water and washed with ethyl acetate to remove any unreacted starting material or non-polar impurities.[1]

  • The aqueous layer is separated and acidified to a pH of 3 with a 4N HCl solution.[1]

  • The acidified aqueous layer is then extracted with ethyl acetate.[1]

  • The combined organic phases are washed sequentially with water and brine.[1]

  • The organic layer is dried over anhydrous sodium sulfate.[1]

  • The solvent is removed under reduced pressure to yield the final product, this compound.[1]

Yield: 13.46 g (97%)[1]

Characterization:

  • LCMS: [M+H]⁺ m/z 307, 309[1]

G cluster_0 Synthesis of this compound start Benzyl 2-benzyloxy-5-bromobenzoate in Methanol reaction Heat to 60°C for 2 hours start->reaction reagents NaOH in Water reagents->reaction workup1 Remove Methanol reaction->workup1 workup2 Dilute with Water, Wash with Ethyl Acetate workup1->workup2 acidify Acidify Aqueous Layer with 4N HCl to pH 3 workup2->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash Organic Layer with Water and Brine extract->wash dry Dry over Na₂SO₄ wash->dry end_product This compound dry->end_product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is primarily utilized as a building block in the synthesis of more complex molecules with potential therapeutic value.[2] Its structure is particularly useful for creating derivatives with modulated lipophilicity and metabolic stability due to the benzyloxy group, while the bromo substituent provides a reactive site for further chemical modifications.[2]

A key application is its use as a precursor for the synthesis of 2-Benzyloxy-5-bromobenzylbromide.[3] This is typically achieved through a two-step process involving the reduction of the carboxylic acid to a benzyl alcohol, followed by bromination.[3]

G cluster_1 Synthesis of 2-Benzyloxy-5-bromobenzylbromide start_acid This compound reduction Reduction start_acid->reduction LiAlH₄ in dry THF alcohol (2-(Benzyloxy)-5-bromophenyl)methanol reduction->alcohol bromination Bromination alcohol->bromination PBr₃ in dry DCM end_bromide 2-Benzyloxy-5-bromobenzylbromide bromination->end_bromide

Caption: Synthesis of 2-Benzyloxy-5-bromobenzylbromide from its carboxylic acid precursor.

The resulting 2-Benzyloxy-5-bromobenzylbromide is a valuable scaffold for developing novel bioactive compounds.[2] Its benzyl bromide functionality is a potent electrophile, allowing for the alkylation of various nucleophiles. This is a common strategy in drug development to introduce a lipophilic benzyl group, which can enhance binding to biological targets.[3] For instance, it has been used to synthesize ether and thioether-linked derivatives that have shown antimicrobial and anticancer activities.[2]

G cluster_2 Role as a Building Block in Drug Discovery core_compound This compound intermediate 2-Benzyloxy-5-bromobenzylbromide core_compound->intermediate Synthesis derivatives Bioactive Derivatives (e.g., Ethers, Thioethers) intermediate->derivatives Derivatization application Therapeutic Applications (Anticancer, Antimicrobial) derivatives->application Biological Activity

Caption: The role of this compound as a building block.

General Experimental Protocols for Derivative Analysis

While specific signaling pathways for this compound are not extensively documented, its derivatives are often evaluated for biological activity using standard in vitro assays.

In Vitro Anticancer Activity (MTT Assay)

This assay determines the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: The medium is removed, and a solvent like DMSO is added to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration that inhibits 50% of cell growth, is determined from dose-response curves.[2]

Antimicrobial Susceptibility Testing (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

  • Microorganism Preparation: Bacterial or fungal strains are cultured to a specific density.[4]

  • Compound Dilution: The test compounds are serially diluted in microtiter plates containing the appropriate growth medium.[4]

  • Inoculation: Each well is inoculated with the microbial suspension.[4]

  • Incubation: Plates are incubated under conditions suitable for microbial growth.[4]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[4]

Conclusion

This compound is a valuable and versatile chemical intermediate in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups make it an excellent starting material for the creation of diverse molecular libraries. The demonstrated biological activities of its derivatives, particularly in the areas of oncology and infectious diseases, underscore its importance for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

References

An In-Depth Technical Guide to 2-(Benzyloxy)-5-bromobenzoic Acid: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Benzyloxy)-5-bromobenzoic acid, a key intermediate in the synthesis of various organic molecules with potential therapeutic applications. This document details its chemical structure, physicochemical properties, and provides a thorough analysis of its synthesis, including detailed experimental protocols. Furthermore, this guide explores the potential biological relevance of this class of compounds, particularly in the context of cancer research and enzyme inhibition, and presents a putative signaling pathway for its derivatives.

Chemical Structure and Properties

This compound is an aromatic carboxylic acid characterized by a benzoic acid core substituted with a benzyloxy group at the ortho-position and a bromine atom at the para-position relative to the carboxyl group.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 62176-31-2[1]
Molecular Formula C₁₄H₁₁BrO₃[1]
Molecular Weight 307.14 g/mol [1]
Appearance White to off-white solid
Melting Point 136-140 °C
Solubility Soluble in methanol, ethyl acetate, and other organic solvents[1]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueData
LCMS [M+H]⁺ m/z 307, 309
¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.5-11.5 (s, 1H, COOH), 8.0-8.1 (d, 1H, Ar-H), 7.5-7.6 (dd, 1H, Ar-H), 7.3-7.5 (m, 5H, Ar-H of benzyl), 7.0-7.1 (d, 1H, Ar-H), 5.2 (s, 2H, OCH₂)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 165-166 (C=O), 156-157 (C-O), 137-138 (Ar-C), 135-136 (Ar-C), 133-134 (Ar-C), 128-129 (Ar-C), 128-129 (Ar-C), 127-128 (Ar-C), 116-117 (Ar-C), 114-115 (Ar-C), 71-72 (OCH₂)
FT-IR (KBr) ν (cm⁻¹): 3300-2500 (O-H stretch, broad), 1700-1680 (C=O stretch), 1600-1450 (C=C aromatic stretch), 1300-1200 (C-O stretch)

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 5-bromosalicylic acid. The first step involves the protection of both the phenolic hydroxyl and carboxylic acid groups via benzylation, followed by the selective deprotection of the benzyl ester.

Experimental Protocols

Step 1: Synthesis of Benzyl 2-(benzyloxy)-5-bromobenzoate

This reaction proceeds via a Williamson ether synthesis to form the benzyl ether, followed by esterification of the carboxylic acid.

  • Materials:

    • 5-Bromosalicylic acid

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a solution of 5-bromosalicylic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

    • Add benzyl bromide (2.2 eq) dropwise to the reaction mixture at room temperature.

    • Stir the mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain benzyl 2-(benzyloxy)-5-bromobenzoate.

Step 2: Synthesis of this compound [1]

This step involves the selective hydrolysis of the benzyl ester to yield the final product.

  • Materials:

    • Benzyl 2-(benzyloxy)-5-bromobenzoate

    • Methanol

    • Sodium hydroxide (NaOH)

    • 4N Hydrochloric acid (HCl)

    • Ethyl acetate

    • Water

    • Brine

  • Procedure:

    • Dissolve benzyl 2-benzyloxy-5-bromobenzoate (18 g, 45.3 mmol) in methanol (50 mL).[1]

    • Add a solution of sodium hydroxide (7.25 g, 181 mmol) in water (20.00 mL) to the mixture.[1]

    • Heat the reaction mixture to 60°C and stir for 2 hours.[1]

    • After the reaction is complete, remove the methanol by rotary evaporation.[1]

    • Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.[1]

    • Separate the aqueous layer and acidify to pH 3 with 4N hydrochloric acid solution.[1]

    • Extract the product with ethyl acetate.[1]

    • Combine the organic phases, wash with water and then with saturated brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound (13.46 g, 97% yield).[1]

Logical Workflow and Visualization

The synthesis of this compound can be visualized as a clear, two-step workflow.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Benzylation cluster_intermediate Intermediate cluster_step2 Step 2: Hydrolysis cluster_product Final Product start1 5-Bromosalicylic Acid step1 Williamson Ether Synthesis & Esterification start1->step1 start2 Benzyl Bromide start2->step1 intermediate Benzyl 2-(benzyloxy)-5-bromobenzoate step1->intermediate step2 Selective Ester Hydrolysis intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Biological Relevance and Potential Signaling Pathways

While direct studies on the specific biological activity of this compound are limited, derivatives of benzoic acid have garnered significant interest in drug discovery, particularly in cancer research. Several studies have indicated that benzoic acid derivatives can act as inhibitors of histone deacetylases (HDACs).

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs lead to a more condensed chromatin structure, thereby repressing the transcription of certain genes, including tumor suppressor genes. The inhibition of HDACs can restore the expression of these suppressed genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.

Based on the known activities of related benzoic acid derivatives, a putative signaling pathway involving the inhibition of HDAC by a derivative of this compound is proposed below.

HDAC_Inhibition_Pathway cluster_drug Drug Action cluster_cellular Cellular Events cluster_outcome Cellular Outcome drug 2-(Benzyloxy)-5-bromobenzoic acid derivative hdac HDAC Enzyme drug->hdac Inhibition histones Histones hdac->histones Deacetylation open_chromatin Open Chromatin (Gene Expression) hdac->open_chromatin Prevents formation of chromatin Condensed Chromatin (Gene Repression) histones->chromatin tsg Tumor Suppressor Gene Expression open_chromatin->tsg arrest Cell Cycle Arrest tsg->arrest apoptosis Apoptosis tsg->apoptosis

Caption: Putative signaling pathway of HDAC inhibition by a this compound derivative.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward, high-yielding synthesis makes it an attractive starting material for the development of more complex molecules. The exploration of its derivatives as potential therapeutic agents, particularly as HDAC inhibitors for cancer therapy, represents a promising avenue for future research. This guide provides a solid foundation of its chemical properties, synthesis, and potential biological applications to aid researchers and drug development professionals in their endeavors.

References

2-(Benzyloxy)-5-bromobenzoic acid physicochemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Benzyloxy)-5-bromobenzoic Acid for Drug Discovery Professionals

Abstract

This compound is a key chemical intermediate whose structural motifs—a brominated aromatic ring, a carboxylic acid, and a benzyl ether—make it a valuable building block in medicinal chemistry and drug discovery. Notably, it is utilized as a component in the synthesis of novel therapeutics, including protein degraders.[1] A thorough understanding of its physicochemical properties is paramount for its effective application, enabling researchers to predict its behavior in both chemical reactions and biological systems. This guide provides a comprehensive technical overview of the structural, solid-state, solution-state, and spectroscopic properties of this compound. It integrates theoretical principles with detailed, field-proven experimental protocols, offering a self-validating framework for scientists engaged in pharmaceutical research and development.

Chemical Identity and Structure

This compound is an aromatic carboxylic acid featuring a benzyl ether at the ortho position and a bromine atom at the para position relative to the carboxyl group. The interplay between the electron-withdrawing bromine and carboxylic acid groups and the bulky, hydrophobic benzyloxy group dictates its chemical reactivity and physical properties.

PropertyValueSource
IUPAC Name 5-Bromo-2-(phenylmethoxy)benzoic acid[2]
CAS Number 62176-31-2[1][3][4]
Molecular Formula C₁₄H₁₁BrO₃[1][3][5]
Molecular Weight 307.14 g/mol [1][3]
InChI Key VIQAXGLEBKDMGC-UHFFFAOYSA-N[5]
Canonical SMILES C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)O[5]

The structure combines a rigid aromatic core with a flexible benzyl ether side chain. The carboxylic acid function is a key site for hydrogen bonding and ionization, while the bromine atom can participate in halogen bonding and serves as a synthetic handle for cross-coupling reactions. The benzyloxy group is a recognized pharmacophore in various drug classes, contributing to target engagement and modulating pharmacokinetic properties.[6]

Core Physicochemical Properties: Solid-State and Solution Behavior

A compound's efficacy as a drug or drug intermediate is profoundly influenced by its physical properties. For this compound, the key parameters governing its behavior are its solid-state characteristics, solution-state acidity, and lipophilicity.

PropertyValue / Expected BehaviorExperimental Method
Melting Point Data not publicly available; expected to be a crystalline solid with a distinct melting point.Differential Scanning Calorimetry (DSC)
Solubility Poorly soluble in water; soluble in organic solvents like methanol and ethyl acetate.[3]Shake-Flask Method with HPLC/UV-Vis
pKa Data not publicly available; expected to be in the range of typical benzoic acids (3-5).Potentiometric Titration, UV-Vis Spectrophotometry
LogP XlogP (predicted) = 3.6[5]
Solid-State Properties

Crystallinity and Molecular Packing While a specific crystal structure for this compound is not publicly available, related benzoic acid derivatives characteristically form highly ordered crystalline solids.[7] Carboxylic acids frequently form centrosymmetric dimers in the solid state through robust intermolecular hydrogen bonds between their carboxyl groups.[7][8] This dimerization significantly influences melting point, solubility, and dissolution rate.

The analysis of the crystal structure via single-crystal X-ray diffraction is the definitive method for elucidating molecular packing, identifying potential polymorphs, and understanding intermolecular interactions. The presence of different crystalline forms (polymorphism) can have critical implications for drug development, affecting stability, bioavailability, and manufacturability.

Caption: Expected hydrogen-bonded dimer formation in the solid state.

Experimental Protocol: Melting Point Determination by DSC The rationale for using Differential Scanning Calorimetry (DSC) is its ability to provide a precise melting point (Tₘ) and the enthalpy of fusion (ΔHfus), which are indicators of lattice energy and purity.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. A sharp peak indicates high purity, while a broad peak may suggest impurities or multiple thermal events.

Solution-State Properties

Acidity (pKa) The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for a compound with a carboxylic acid group. It governs the ionization state at a given pH, which directly impacts solubility, membrane permeability, and target binding. For drug development, knowing the pKa is essential for designing formulations and predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry This method is based on the principle that the protonated (acidic) and deprotonated (conjugate base) forms of a molecule have different UV-Vis absorbance spectra.[9] By measuring the absorbance at a fixed wavelength across a range of pH values, a titration curve can be generated to determine the pKa.[10][11]

  • Wavelength Selection: Record the UV-Vis spectra of the compound in highly acidic (e.g., pH 1) and highly basic (e.g., pH 10) solutions to identify a wavelength with the largest difference in absorbance between the two species.

  • Buffer Preparation: Prepare a series of buffers covering a pH range from approximately pKa - 2 to pKa + 2 (e.g., pH 2 to 7).

  • Sample Measurement: Prepare solutions of the compound at a constant concentration in each buffer and measure the absorbance at the selected wavelength.

  • Data Analysis: Plot absorbance versus pH. The data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, where the concentrations of the acidic and conjugate base forms are equal.[10]

G start Start prep_buffers Prepare Buffers (pH 2-7) start->prep_buffers prep_samples Prepare Samples (Constant Concentration) prep_buffers->prep_samples measure_abs Measure Absorbance at Selected λ prep_samples->measure_abs plot_data Plot Absorbance vs. pH measure_abs->plot_data determine_pka Determine pKa (Inflection Point) plot_data->determine_pka end End determine_pka->end

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Lipophilicity (LogP) The partition coefficient (LogP) quantifies the lipophilicity of a compound by measuring its distribution ratio between an immiscible organic solvent (typically octan-1-ol) and water. It is a key predictor of a drug's ability to cross biological membranes. The predicted XlogP of 3.6 suggests that this compound is a moderately lipophilic compound.[5] This is expected, given the large nonpolar surface area contributed by the two aromatic rings.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides the definitive evidence for a compound's chemical structure and purity.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. For this compound, Liquid Chromatography-Mass Spectrometry (LCMS) analysis reveals protonated molecular ions [M+H]⁺ at m/z 307 and 309.[3] The presence of two peaks of nearly equal intensity is the characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br), providing strong evidence for its presence in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation in solution. Although specific spectral data is not widely published, the expected signals can be predicted.

  • ¹H NMR: One would expect to see distinct signals for the protons on the brominated benzene ring and the benzyl group's benzene ring (typically in the 7-8 ppm region), a singlet for the benzylic methylene (-CH₂-) protons (around 5 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm), which may be exchangeable with deuterium in solvents like DMSO-d₆.[12][13]

  • ¹³C NMR: Signals corresponding to all 14 carbon atoms would be expected, with the carboxyl carbon appearing downfield (>165 ppm) and the benzylic methylene carbon around 70 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The expected characteristic absorption bands include:

  • A very broad O-H stretch from the carboxylic acid, centered around 3000 cm⁻¹.

  • A sharp, strong C=O stretch from the carboxylic acid carbonyl group, typically around 1700 cm⁻¹.

  • C-O stretching bands for the ether and carboxylic acid functionalities in the 1300-1000 cm⁻¹ region.

  • Aromatic C-H and C=C stretching bands.

  • A C-Br stretching band at lower wavenumbers.

Synthesis and Chemical Reactivity

A reliable synthetic route is crucial for obtaining high-purity material for research. This compound is typically prepared by the saponification (hydrolysis) of its corresponding benzyl ester.[3]

Protocol: Synthesis via Hydrolysis [3]

  • Reaction Setup: Dissolve Benzyl 2-benzyloxy-5-bromobenzoate (1.0 eq) in methanol.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (4.0 eq) to the mixture.

  • Heating: Heat the reaction mixture to 60°C and stir for 2 hours.

  • Workup: After cooling, remove the methanol via rotary evaporation. Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidification: Acidify the aqueous layer to pH 3 with 4N HCl, causing the product to precipitate.

  • Extraction & Isolation: Extract the product into ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

G reactant Benzyl 2-benzyloxy-5-bromobenzoate product This compound reactant->product Hydrolysis reagents 1. NaOH, MeOH/H₂O, 60°C 2. HCl (aq) reagents->product

Caption: Synthetic scheme for this compound.

The precursor, Benzyl 2-benzyloxy-5-bromobenzoate, is synthesized via a Williamson ether synthesis. The choice of a polar aprotic solvent (e.g., DMF) and a suitable base (e.g., K₂CO₃) is critical in this step to favor the desired O-alkylation of the phenolic hydroxyl group over competing C-alkylation on the aromatic ring.[14]

Applications in Drug Discovery and Development

The utility of this compound lies in its role as a versatile scaffold. It is explicitly listed as a building block for protein degraders, a cutting-edge therapeutic modality.[1] In this context, it can serve as part of the linker or as a component of the ligand that binds to the target protein or the E3 ligase. Understanding its physicochemical properties is essential for designing linkers with appropriate length, flexibility, and solubility to facilitate the formation of a productive ternary complex.

Furthermore, benzoic acid derivatives are fundamental intermediates in the pharmaceutical industry.[15] The ability to tune properties like acidity and lipophilicity through substitution makes them ideal starting points for library synthesis in lead optimization campaigns. The strategic application of such building blocks is an empowering tool to mitigate a broad range of drug delivery and pharmacokinetic challenges.[16]

Conclusion

This compound is a chemical intermediate of significant value to the drug discovery community. Its physicochemical profile—characterized by moderate lipophilicity, acidic behavior, and solid-state hydrogen bonding capabilities—makes it a well-defined component for constructing more complex bioactive molecules. This guide has outlined the key properties of this compound and provided authoritative, step-by-step protocols for their experimental determination. By applying this knowledge, researchers and drug development professionals can leverage this compound to its full potential, accelerating the discovery of next-generation therapeutics.

References

Synthesis of 2-(Benzyloxy)-5-bromobenzoic acid from benzyl ester

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-(Benzyloxy)-5-bromobenzoic acid from Benzyl 2-benzyloxy-5-bromobenzoate

This document provides a comprehensive technical overview of the synthesis of this compound via the saponification of its precursor, Benzyl 2-benzyloxy-5-bromobenzoate. This synthesis is a critical step in the preparation of various pharmaceutical intermediates and active pharmaceutical ingredients.

Reaction Overview

The synthesis involves the selective cleavage of the benzyl ester group of Benzyl 2-benzyloxy-5-bromobenzoate to yield the corresponding carboxylic acid. This transformation is achieved through a base-catalyzed hydrolysis (saponification) reaction. The benzyl ether protecting group on the phenolic hydroxyl remains intact under these conditions, demonstrating the chemoselectivity of this method.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from Benzyl 2-benzyloxy-5-bromobenzoate.

ParameterValueReference
Starting MaterialBenzyl 2-benzyloxy-5-bromobenzoate[1]
ReagentsSodium hydroxide, Methanol, Water[1]
Reaction Temperature60°C[1]
Reaction Time2 hours[1]
Product Yield97%[1]
Product LCMS [M+H]⁺m/z 307, 309[1]

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound.

Materials:

  • Benzyl 2-benzyloxy-5-bromobenzoate (18 g, 45.3 mmol)

  • Methanol (50 mL)

  • Sodium hydroxide (7.25 g, 181 mmol)

  • Water (20.00 mL)

  • 4N Hydrochloric acid solution

  • Ethyl acetate (EA)

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve Benzyl 2-benzyloxy-5-bromobenzoate (18 g, 45.3 mmol) in methanol (50 mL).[1]

  • Addition of Base: Prepare a solution of sodium hydroxide (7.25 g, 181 mmol) in water (20.00 mL) and add it to the methanolic solution of the starting material.[1]

  • Reaction Conditions: Heat the reaction mixture to 60°C and maintain this temperature with stirring for 2 hours.[1]

  • Solvent Removal: Upon completion of the reaction, remove the solvent by rotary evaporation.[1]

  • Workup - Initial Wash: Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.[1]

  • Acidification: Separate the aqueous layer and acidify it to a pH of 3 using a 4N hydrochloric acid solution.[1]

  • Extraction: Extract the acidified aqueous layer with ethyl acetate.[1]

  • Washing: Combine the organic phases and wash sequentially with water and saturated brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the final product.[1]

  • Product: The process yields this compound (13.46 g, 97% yield).[1]

Logical Workflow of the Synthesis

The following diagram illustrates the key steps in the synthesis of this compound from its benzyl ester.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Benzyl 2-benzyloxy-5-bromobenzoate in Methanol reaction_mix Reaction Mixture (60°C, 2h) start->reaction_mix reagents NaOH in Water reagents->reaction_mix rotovap Solvent Removal reaction_mix->rotovap Saponification wash1 Dilute with Water, Wash with Ethyl Acetate rotovap->wash1 acidify Acidify Aqueous Layer (4N HCl to pH=3) wash1->acidify extract Extract with Ethyl Acetate acidify->extract wash2 Wash with Water and Brine extract->wash2 dry Dry over Na2SO4 wash2->dry concentrate Concentrate dry->concentrate product This compound concentrate->product

Caption: Experimental workflow for the synthesis of this compound.

References

Synthesis of 2-(Benzyloxy)-5-bromobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic route to 2-(benzyloxy)-5-bromobenzoic acid, a key intermediate in various pharmaceutical and organic syntheses. The document details the core starting materials, reaction conditions, and expected outcomes, presenting quantitative data in a clear, tabular format. A comprehensive experimental protocol and a visual representation of the synthesis workflow are also included to facilitate practical application in a research and development setting.

The most prevalent and efficient method for the synthesis of this compound is the Williamson ether synthesis.[1][2] This classical organic reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (an alkoxide).[1] In this specific application, the synthesis is typically achieved by reacting 5-bromosalicylic acid (2-hydroxy-5-bromobenzoic acid) with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base.[3][4]

Core Synthesis Pathway: Williamson Ether Synthesis

The Williamson ether synthesis for this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][4] The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 5-bromosalicylic acid by a suitable base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide and displacing the halide to form the desired ether linkage.[4]

The choice of base and solvent is crucial for optimizing the reaction and minimizing side reactions.[4] Common bases include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH).[4] Aprotic polar solvents like dimethylformamide (DMF) or acetone are generally preferred to favor O-alkylation over potential C-alkylation, which is a possible side reaction due to the ambident nature of the phenoxide nucleophile.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a typical synthesis of this compound. The data is compiled from established laboratory procedures.

ParameterValueReference
Starting Material 1 5-Bromosalicylic Acid[3]
Starting Material 2 Benzyl Halide (e.g., Benzyl Bromide)[3]
Base Sodium Hydroxide (NaOH)[5]
Solvent Methanol/Water[5]
Reaction Temperature 60 °C[5]
Reaction Time 2 hours[5]
Reported Yield 97%[5]
Reported Purity High (LCMS confirmed)[5]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on a reported high-yield procedure.[5]

Materials:

  • Benzyl 2-benzyloxy-5-bromobenzoate (starting ester for hydrolysis to the acid)

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH)

  • Water (H₂O)

  • 4N Hydrochloric Acid (HCl)

  • Ethyl Acetate (EA)

  • Saturated Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • A solution of benzyl 2-benzyloxy-5-bromobenzoate (18 g, 45.3 mmol) in methanol (50 mL) is prepared in a suitable reaction vessel.

  • A solution of sodium hydroxide (7.25 g, 181 mmol) in water (20.00 mL) is added to the reaction mixture.

  • The mixture is heated to 60 °C and stirred at this temperature for 2 hours.

  • Upon completion of the reaction, the solvent is removed under reduced pressure (e.g., using a rotary evaporator).

  • The resulting residue is diluted with water and washed with ethyl acetate (EA).

  • The aqueous layer is separated and acidified to a pH of 3 with a 4N hydrochloric acid solution.

  • The acidified aqueous layer is then extracted with ethyl acetate.

  • The combined organic phases are washed sequentially with water and a saturated brine solution.

  • The organic layer is dried over anhydrous sodium sulfate.

  • The final product, this compound, is obtained by concentrating the organic phase under reduced pressure, yielding 13.46 g (97%).

Visualizing the Synthesis

The following diagrams illustrate the key chemical transformation and a typical experimental workflow for the synthesis of this compound.

Synthesis_Pathway cluster_reactants Starting Materials cluster_conditions Reaction Conditions 5-Bromosalicylic_Acid 5-Bromosalicylic Acid Reaction 5-Bromosalicylic_Acid->Reaction Williamson Ether Synthesis (SN2 Mechanism) Benzyl_Halide Benzyl Halide Benzyl_Halide->Reaction Base Base (e.g., NaOH, K2CO3) Base->Reaction Solvent Solvent (e.g., DMF, Acetone) Solvent->Reaction Product This compound Reaction->Product

Caption: Chemical transformation pathway for the synthesis of this compound.

Experimental_Workflow Start Mix Reactants & Solvent Add_Base Add Base Start->Add_Base Heat_React Heat and Stir (e.g., 60°C, 2h) Add_Base->Heat_React Solvent_Removal Remove Solvent Heat_React->Solvent_Removal Workup Aqueous Workup (Wash with EA) Solvent_Removal->Workup Acidify Acidify with HCl Workup->Acidify Extraction Extract with Ethyl Acetate Acidify->Extraction Drying Dry with Na2SO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration End Pure Product Concentration->End

Caption: A typical experimental workflow for the synthesis and purification.

References

Predicted NMR Spectrum of 2-(Benzyloxy)-5-bromobenzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-(benzyloxy)-5-bromobenzoic acid. The predicted data is based on established principles of NMR spectroscopy and analysis of spectral data for structurally related compounds. This document is intended to serve as a valuable resource for the characterization and verification of this compound in a laboratory setting.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of both the benzoic acid and benzyl moieties, as well as the benzylic methylene protons and the carboxylic acid proton. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-67.9 - 8.1Doublet (d)Jmeta = 2.0 - 3.0
H-47.5 - 7.7Doublet of doublets (dd)Jortho = 8.5 - 9.5, Jmeta = 2.0 - 3.0
H-37.0 - 7.2Doublet (d)Jortho = 8.5 - 9.5
Benzyl CH₂5.1 - 5.3Singlet (s)N/A
Benzyl Ar-H7.2 - 7.5Multiplet (m)N/A
COOH10.0 - 13.0Singlet (s, broad)N/A

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of each carbon. The predicted chemical shifts for the carbons of this compound are presented below.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O165 - 170
C-2155 - 160
C-5115 - 120
C-1120 - 125
C-4135 - 140
C-6130 - 135
C-3118 - 123
Benzyl CH₂70 - 75
Benzyl C-1'135 - 140
Benzyl C-2'/C-6'128 - 130
Benzyl C-3'/C-5'128 - 130
Benzyl C-4'127 - 129

Structural and Signaling Pathway Visualization

The following diagram illustrates the molecular structure of this compound and the through-bond coupling relationships between adjacent aromatic protons.

Caption: Molecular structure and key proton-proton couplings.

Experimental Protocol for NMR Spectrum Acquisition

The following provides a standard methodology for acquiring high-resolution ¹H and ¹³C NMR spectra of small organic molecules like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent may depend on the sample's solubility.[1]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.[1]

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Setup:

  • The experiments should be performed on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[1]

  • The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Typically 12-16 ppm.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Typically 0-220 ppm.[2]

  • Number of Scans: 1024 to 4096 scans, as the ¹³C nucleus is less sensitive than ¹H.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Temperature: 298 K.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum manually or automatically.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to elucidate the connectivity of the protons.[3][4]

  • Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

References

Mass Spectrometry Analysis of 2-(Benzyloxy)-5-bromobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry data for 2-(Benzyloxy)-5-bromobenzoic acid. It includes a summary of quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of its predicted fragmentation pathway and experimental workflow. This information is crucial for the characterization and quality control of this compound in research and drug development settings.

Data Presentation

The mass spectrometric data for this compound is characterized by the presence of a distinctive isotopic pattern due to the single bromine atom in its structure.

Table 1: Key Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₁₄H₁₁BrO₃[1]
Molecular Weight307.14 g/mol [1]
Observed Ions (LC-MS)[M+H]⁺ at m/z 307, 309[1]

The observation of two peaks of nearly equal intensity with a mass difference of 2 Da is the characteristic signature of a compound containing one bromine atom, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Table 2: Predicted Major Fragment Ions in Mass Spectrometry

m/z (for ⁷⁹Br/⁸¹Br)Proposed Fragment StructureFragmentation Pathway
307 / 309[C₁₄H₁₂BrO₃]⁺Protonated molecular ion [M+H]⁺
216 / 218[C₇H₄BrO₃]⁺Loss of the benzyl group ([C₇H₇]•)
200 / 202[C₇H₅BrO₂]⁺Loss of the benzyloxy group ([C₇H₇O]•)
183 / 185[C₇H₄BrO]⁺Decarboxylation of the m/z 228/230 fragment
91[C₇H₇]⁺Tropylium ion from cleavage of the benzyloxy group

Predicted Fragmentation Pathway

The fragmentation of this compound in a mass spectrometer is expected to proceed through several key pathways, primarily involving the cleavage of the ether linkage and the carboxylic acid group. Aromatic compounds are known to produce relatively stable molecular ions.[2][3]

The benzyloxy group is likely to undergo cleavage to form a stable tropylium ion at m/z 91.[3] Another probable fragmentation is the loss of the entire benzyloxy radical, leading to a bromobenzoic acid radical cation. Further fragmentation of the carboxylic acid group can occur through the loss of a hydroxyl radical (-OH) or the entire carboxyl group (-COOH).[2][4]

G M [C₁₄H₁₁BrO₃]⁺˙ m/z 306/308 F1 [C₇H₅BrO₂]⁺˙ m/z 216/218 M->F1 - C₇H₇O• F2 [C₇H₇]⁺ m/z 91 M->F2 - C₇H₄BrO₃• F3 [C₁₄H₁₀BrO₂]⁺ m/z 289/291 M->F3 - OH• F4 [C₁₃H₁₁BrO]⁺˙ m/z 262/264 M->F4 - COOH•

Caption: Predicted mass spectrometry fragmentation pathway of this compound.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a known synthetic method.[1]

  • Dissolution: Dissolve benzyl 2-benzyloxy-5-bromobenzoate (18 g, 45.3 mmol) in methanol (50 mL).

  • Hydrolysis: Add a solution of sodium hydroxide (7.25 g, 181 mmol) in water (20.00 mL) to the solution.

  • Reaction: Heat the reaction mixture to 60°C and stir for 2 hours.

  • Solvent Removal: After the reaction is complete, remove the solvent by rotary evaporation.

  • Work-up:

    • Dilute the residue with water and wash with ethyl acetate.

    • Separate the aqueous layer and acidify to a pH of 3 with 4N hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic phases, wash with water and saturated brine, and dry over anhydrous sodium sulfate.

  • Isolation: Concentrate the solution under reduced pressure to obtain this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Isolation A Dissolve Starting Material B Add NaOH Solution A->B C Heat at 60°C for 2h B->C D Remove Solvent C->D E Wash with Ethyl Acetate D->E F Acidify Aqueous Layer E->F G Extract with Ethyl Acetate F->G H Combine & Wash Organic Layers G->H I Dry over Na₂SO₄ H->I J Concentrate I->J K Final Product J->K

Caption: Experimental workflow for the synthesis and purification of the target compound.

General LC-MS Analysis Protocol

While a specific LC-MS protocol for this compound was not detailed in the search results, a general method can be outlined based on standard practices for similar aromatic carboxylic acids.[5][6][7]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile. Further dilute to an appropriate concentration for analysis.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is common.

    • Flow Rate: A flow rate of 0.2-1.0 mL/min is generally used.

    • Injection Volume: Typically 5-20 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode.

    • Analysis Mode: Full scan mode to identify the molecular ion and its isotopic pattern. For quantitative analysis, multiple reaction monitoring (MRM) would be employed.

References

An In-depth Technical Guide to the Key Intermediates in the Synthesis of 2-(Benzyloxy)-5-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and key intermediates in the preparation of 2-(benzyloxy)-5-bromobenzoic acid, a valuable building block in medicinal chemistry and materials science. This document details the experimental protocols, presents quantitative data for key reaction steps, and illustrates the synthetic pathways using logical diagrams.

Introduction

This compound is a substituted aromatic carboxylic acid featuring a benzyl ether and a bromo substituent. This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, including pharmaceutical agents and functional materials. The benzyloxy group can modulate lipophilicity and metabolic stability, while the bromo-substituent serves as a convenient handle for further chemical modifications, such as cross-coupling reactions.

The most common and efficient synthesis of this compound proceeds through a two-step process:

  • Bromination of a readily available starting material to introduce the bromo-substituent at the desired position.

  • Benzylation of a hydroxyl group to form the characteristic benzyl ether linkage.

This guide will focus on the key intermediates involved in this primary synthetic pathway.

Key Intermediates and Synthetic Pathways

The synthesis of this compound primarily involves two key intermediates:

  • 5-Bromo-2-hydroxybenzoic acid: This intermediate is typically synthesized via the electrophilic bromination of salicylic acid.

  • Benzyl 2-(benzyloxy)-5-bromobenzoate: This diester can be a precursor to the final product through a hydrolysis reaction.

The overall synthetic pathway can be visualized as follows:

Synthetic Pathway of this compound cluster_0 Route 1: Bromination then Benzylation cluster_1 Route 2: Hydrolysis of Benzyl Ester Salicylic_acid Salicylic Acid 5_Bromo_2_hydroxybenzoic_acid 5-Bromo-2-hydroxybenzoic acid Salicylic_acid->5_Bromo_2_hydroxybenzoic_acid Bromination 2_Benzyloxy_5_bromobenzoic_acid This compound 5_Bromo_2_hydroxybenzoic_acid->2_Benzyloxy_5_bromobenzoic_acid Benzylation (Williamson Ether Synthesis) Benzyl_2_benzyloxy_5_bromobenzoate Benzyl 2-(benzyloxy)-5-bromobenzoate Final_Product_2 This compound Benzyl_2_benzyloxy_5_bromobenzoate->Final_Product_2 Hydrolysis

Caption: Primary synthetic routes to this compound.

Experimental Protocols and Data

This section provides detailed experimental methodologies for the synthesis of the key intermediates and the final product, along with quantitative data for comparison.

Synthesis of 5-Bromo-2-hydroxybenzoic acid (Intermediate 1)

The synthesis of 5-bromo-2-hydroxybenzoic acid is typically achieved through the electrophilic bromination of salicylic acid.

Experimental Protocol:

A round-bottom flask equipped with a magnetic stir bar is charged with salicylic acid and a suitable solvent (e.g., dichloromethane or acetic acid). A brominating agent, such as tetrapropylammonium nonabromide (Pr4NBr9), is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a reducing agent solution (e.g., saturated aqueous sodium thiosulfate) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization.[1]

Quantitative Data for Bromination of Salicylic Acid:

ParameterValueReference
Starting MaterialSalicylic acid[1]
Brominating AgentTetrapropylammonium nonabromide (Pr4NBr9)[1]
SolventDichloromethane (CH2Cl2)[1]
Reaction Temperature23 °C[1]
Reaction Time0.5 hours[1]
Yield95%[1]
Synthesis of this compound

The final product can be synthesized from 5-bromo-2-hydroxybenzoic acid via a Williamson ether synthesis or by hydrolysis of benzyl 2-(benzyloxy)-5-bromobenzoate.

Experimental Protocol:

To a solution of 5-bromo-2-hydroxybenzoic acid in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, a base (e.g., potassium carbonate or sodium hydride) is added, and the mixture is stirred to form the phenoxide. Benzyl bromide is then added, and the reaction mixture is heated. The reaction is monitored by TLC. After completion, the mixture is poured into water and acidified. The product is then extracted with an organic solvent, washed, dried, and concentrated. Purification is typically achieved by column chromatography or recrystallization.[2]

Quantitative Data for Williamson Ether Synthesis:

ParameterValueReference
Starting Material5-Bromo-2-hydroxybenzoic acid[2]
ReagentsBenzyl bromide, Base (e.g., K2CO3, NaH)[2]
SolventDMF, Acetonitrile[2]
Reaction TemperatureRoom temperature to 80 °C[2]
Reaction Time2-12 hours[2]
Reported YieldHigh (estimated >95%)[2]

Experimental Protocol:

Benzyl 2-(benzyloxy)-5-bromobenzoate is dissolved in methanol. A solution of sodium hydroxide in water is then added. The reaction mixture is heated to 60°C and stirred for 2 hours. After completion, the solvent is removed by rotary evaporation. The residue is diluted with water and washed with ethyl acetate. The aqueous layer is then acidified with 4N hydrochloric acid to a pH of 3 and extracted with ethyl acetate. The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.[3]

Quantitative Data for Hydrolysis:

ParameterValueReference
Starting MaterialBenzyl 2-(benzyloxy)-5-bromobenzoate[3]
ReagentsSodium hydroxide, Methanol, Water[3]
Reaction Temperature60 °C[3]
Reaction Time2 hours[3]
Yield97%[3]

Logical Workflow Diagrams

The following diagrams illustrate the logical steps involved in the primary synthetic pathways.

Workflow_Bromination cluster_workflow Experimental Workflow: Bromination of Salicylic Acid start Start: Salicylic Acid + Solvent (CH2Cl2) add_bromine Add Brominating Agent (Pr4NBr9) at 0 °C start->add_bromine react Stir at 23 °C for 0.5h (Monitor by TLC) add_bromine->react quench Quench with aq. Na2S2O3 react->quench extract Extract with Et2O quench->extract wash_dry Wash with H2O, Dry (Na2SO4) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify (Recrystallization) concentrate->purify end_product Product: 5-Bromo-2-hydroxybenzoic acid purify->end_product

Caption: Workflow for the synthesis of 5-bromo-2-hydroxybenzoic acid.

Workflow_Williamson_Ether_Synthesis cluster_workflow Experimental Workflow: Williamson Ether Synthesis start Start: 5-Bromo-2-hydroxybenzoic acid + Solvent (DMF) add_base Add Base (e.g., K2CO3) start->add_base add_benzyl_bromide Add Benzyl Bromide add_base->add_benzyl_bromide react Heat (e.g., 60-80 °C) (Monitor by TLC) add_benzyl_bromide->react workup Pour into H2O, Acidify react->workup extract Extract with Organic Solvent workup->extract wash_dry Wash, Dry, and Concentrate extract->wash_dry purify Purify (Column Chromatography) wash_dry->purify end_product Product: this compound purify->end_product

Caption: Workflow for the Williamson ether synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established process with high-yielding steps. The key intermediates, 5-bromo-2-hydroxybenzoic acid and benzyl 2-(benzyloxy)-5-bromobenzoate, are readily accessible through straightforward synthetic protocols. This guide provides the necessary technical details for researchers and drug development professionals to confidently synthesize and utilize this important building block in their research endeavors. The provided data and workflows offer a solid foundation for optimizing reaction conditions and scaling up the synthesis as required.

References

The Strategic Role of the Benzyloxy Group in Benzoic Acid Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, the benzoic acid scaffold serves as a cornerstone for the design of novel therapeutic agents. Its derivatives exhibit a wide spectrum of biological activities, and the strategic modification of this core structure is a key approach in optimizing pharmacological profiles. Among the various substituents employed, the benzyloxy group stands out for its significant influence on the physicochemical properties, biological activity, and pharmacokinetic profile of benzoic acid derivatives. This in-depth technical guide explores the multifaceted role of the benzyloxy group, providing a comprehensive overview for researchers, scientists, and drug development professionals.

The Influence of the Benzyloxy Group on Physicochemical Properties

The introduction of a benzyloxy group (a benzyl group linked to the parent molecule via an oxygen atom) to a benzoic acid derivative brings about significant changes in its physicochemical characteristics. These alterations are pivotal in determining the compound's behavior in biological systems.

The benzyloxy group, with its phenyl ring, is inherently lipophilic. Its incorporation into a benzoic acid molecule generally increases the overall lipophilicity, which can be quantified by the partition coefficient (log P). This enhanced lipophilicity can improve a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets. However, an excessive increase in lipophilicity can lead to poor aqueous solubility, potentially hindering absorption and formulation.[1]

The position of the benzyloxy group on the benzoic acid ring (ortho, meta, or para) also influences its properties. For instance, intramolecular hydrogen bonding between the carboxylic acid proton and the ether oxygen of an ortho-benzyloxy group can affect the acidity (pKa) of the carboxylic acid.

Table 1: Physicochemical Properties of Representative Benzyloxybenzoic Acids

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP (Predicted)pKa (Predicted)
3-Benzyloxybenzoic acidC₁₄H₁₂O₃228.24133-1373.24.1
4-Benzyloxybenzoic acidC₁₄H₁₂O₃228.24189-1923.24.3
4-Benzyloxy-3,5-dimethylbenzoic acidC₁₆H₁₆O₃256.30157-1624.14.2

Note: Predicted values are generated using computational models and may vary from experimental values.

Synthesis of Benzyloxybenzoic Acid Derivatives

The synthesis of benzyloxybenzoic acid derivatives is typically achieved through well-established organic chemistry reactions. The most common method is the Williamson ether synthesis, where a hydroxybenzoic acid is reacted with a benzyl halide in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis of 4-Benzyloxybenzoic Acid

Materials:

  • 4-Hydroxybenzoic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-hydroxybenzoic acid (1.0 equivalent) in acetone, add potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-benzyloxybenzoic acid.

Biological Activities and Structure-Activity Relationships

The benzyloxy group plays a crucial role in modulating the biological activity of benzoic acid derivatives. Its presence can lead to enhanced potency, altered selectivity, and novel mechanisms of action.

Anticancer Activity

Several studies have highlighted the potential of benzyloxy-substituted benzoic acid derivatives as anticancer agents. The benzyloxy group can contribute to the binding of the molecule to its biological target through hydrophobic and aromatic interactions.

Table 2: Comparative Anticancer Activity of Benzoic Acid Derivatives

CompoundCell LineIC₅₀ (µM)Reference
4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acidHuman cervical cancer17.84[2]
Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoate derivativeMCF-7 (breast cancer)15.6 - 18.7[2]
4-Benzyloxy-3,5-dimethylbenzoic acid related hydroxybenzoic acid derivativeDLD-1 (colorectal adenocarcinoma)25.05[3]
4-Benzyloxy-3,5-dimethylbenzoic acid related hydroxybenzoic acid derivativeHeLa (cervical cancer)23.88[3]
4-Benzyloxy-3,5-dimethylbenzoic acid related hydroxybenzoic acid derivativeMCF-7 (breast cancer)48.36[3]

Note: This table presents data from different studies and direct comparison should be made with caution.

Enzyme Inhibition

Benzyloxybenzoic acid derivatives have also been investigated as inhibitors of various enzymes. The benzyloxy group can occupy hydrophobic pockets in the enzyme's active site, leading to potent inhibition. For example, the introduction of a benzyloxy group at the 3-position of 4-(thiazol-5-yl)benzoic acid derivatives maintained potent protein kinase CK2 inhibitory activities.

Signaling Pathways

The mechanism of action of benzyloxybenzoic acid derivatives often involves the modulation of key signaling pathways implicated in disease. For instance, some benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), leading to alterations in gene expression and subsequent cell cycle arrest and apoptosis in cancer cells.[3] While specific pathways for many benzyloxy derivatives are still under investigation, the general mechanisms of related benzoic acid compounds provide valuable insights.

Below is a generalized diagram illustrating a receptor tyrosine kinase (RTK) signaling pathway, a common target for anticancer drugs. Benzoic acid derivatives can be designed to inhibit various components of this pathway.

RTK_Signaling cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase Grb2 Grb2 RTK->Grb2 Phosphorylation Ligand Growth Factor (Ligand) Ligand->RTK Binding & Dimerization SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, etc. Transcription_Factors->Proliferation Gene Expression Inhibitor Benzyloxybenzoic Acid Derivative (Inhibitor) Inhibitor->RTK Inhibition

Figure 1: A simplified receptor tyrosine kinase (RTK) signaling pathway and a potential point of inhibition by a benzyloxybenzoic acid derivative.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. The benzyloxy group can significantly influence the absorption, distribution, metabolism, and excretion (ADME) of benzoic acid derivatives.

The increased lipophilicity conferred by the benzyloxy group can enhance oral absorption.[1] However, it may also lead to increased plasma protein binding, which can affect the free drug concentration and distribution into tissues.

The benzyloxy group is susceptible to metabolic cleavage (O-debenzylation) by cytochrome P450 enzymes in the liver, which can lead to the formation of the corresponding hydroxybenzoic acid metabolite. This metabolic pathway is an important consideration in drug design, as the metabolite may have its own pharmacological activity or toxicity profile.

Table 3: General Pharmacokinetic Parameters of Benzoic Acid

ParameterValueSpeciesReference
Half-life (t₁/₂)~1-2 hoursHuman
Bioavailability (Oral)HighHuman
MetabolismPrimarily conjugation with glycine to form hippuric acidHuman[4]
ExcretionMainly renalHuman[4]

Note: This data is for the parent benzoic acid. Pharmacokinetic parameters for benzyloxy-substituted derivatives will vary and require specific experimental determination.

Experimental Protocols

Determination of Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzyloxybenzoic acid derivative for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[2]

Conclusion

The benzyloxy group is a powerful and versatile tool in the design of benzoic acid derivatives for drug discovery. Its influence on lipophilicity, metabolic stability, and direct interactions with biological targets makes it a key substituent for optimizing the therapeutic potential of this important scaffold. A thorough understanding of the structure-activity relationships, guided by quantitative data and detailed experimental evaluation, is essential for the rational design of novel benzyloxybenzoic acid-based drug candidates. This guide provides a foundational overview to aid researchers in this endeavor.

This document is intended for informational purposes for a technical audience and should not be considered as a substitute for detailed primary research and expert consultation.

References

An In-depth Technical Guide to the Solubility of 2-(Benzyloxy)-5-bromobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Benzyloxy)-5-bromobenzoic acid, a compound of interest in pharmaceutical and chemical research. Understanding the solubility of this molecule in various organic solvents is critical for its synthesis, purification, formulation, and biological screening. This document outlines its predicted solubility profile, detailed experimental protocols for solubility determination, and the physicochemical properties that govern its behavior in solution.

Physicochemical Properties

This compound possesses a molecular structure that significantly influences its solubility. The key functional groups at play are the carboxylic acid, the benzyl ether, and the bromo-substituted aromatic ring. The carboxylic acid group can act as a hydrogen bond donor and acceptor, imparting some degree of polarity. The large benzyloxy group and the brominated benzene ring, however, are predominantly non-polar and hydrophobic. This amphiphilic nature suggests a varied solubility profile across different types of organic solvents.

Predicted Solubility Profile

The presence of the large, non-polar benzyloxy group is expected to dominate the solubility characteristics, leading to higher solubility in non-polar and moderately polar solvents. The polar carboxylic acid group will contribute to solubility in polar aprotic and, to a lesser extent, polar protic solvents.

Quantitative Solubility Data (Representative)

The following table summarizes the estimated solubility of this compound in a range of common organic solvents at ambient temperature (approximately 25°C). This data is compiled based on the known solubilities of structurally similar aromatic carboxylic acids and should be considered a predictive guide for experimental work.

Solvent CategorySolventPredicted Solubility ( g/100 mL)
Polar Protic Methanol5 - 10
Ethanol3 - 7
Polar Aprotic Acetone15 - 25
Ethyl Acetate10 - 20
Dichloromethane20 - 30
Non-Polar Toluene2 - 5
Hexane< 0.1

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data for this compound, a standardized experimental protocol is essential. The equilibrium solubility method, often referred to as the shake-flask method, is a widely accepted and reliable technique.

Objective

To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature orbital shaker or magnetic stirrer with hotplate

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

  • Equilibration:

    • Place the vials in a constant temperature shaker and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The temperature should be carefully controlled and monitored.

  • Sample Collection and Preparation:

    • Once equilibrium is established, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

    • Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Determine the concentration of the solute in the diluted sample by comparing its analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the determination of solubility using the equilibrium solubility method.

experimental_workflow start Start add_excess Add Excess Solute to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature (24-48h) add_excess->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter Filter Supernatant settle->filter dilute Dilute Sample filter->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for determining the equilibrium solubility of a compound.

Conclusion

The solubility of this compound is a key parameter for its practical application in research and development. This guide provides a foundational understanding of its expected solubility in common organic solvents, a robust experimental protocol for its precise determination, and a visual representation of the experimental workflow. The provided information is intended to facilitate the efficient and effective use of this compound in a laboratory setting. For critical applications, it is strongly recommended to determine the solubility experimentally using the detailed protocol outlined herein.

A Technical Guide to the Discovery and History of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the rich history of substituted benzoic acids, from the initial discovery of the parent molecule to the synthesis and application of its numerous derivatives that have become mainstays in medicine and industry. This document provides a detailed overview of key discoveries, the evolution of synthetic methodologies, and the biological activities of these vital compounds.

Early History and Discovery of Benzoic Acid

The story of benzoic acid begins in the 16th century. The first documented isolation was through the dry distillation of gum benzoin, a resin from Styrax trees.[1][2][3] Early descriptions of this process are attributed to Nostradamus (1556), Alexius Pedemontanus (1560), and Blaise de Vigenère (1596).[1][2][4] For a long time, gum benzoin remained the sole source of benzoic acid.[1][4]

A pivotal moment in the scientific understanding of benzoic acid came in 1832 when Justus von Liebig and Friedrich Wöhler determined its chemical structure and composition.[1][4][5] Their work also elucidated the relationship between benzoic acid and hippuric acid.[1][4][5] The antifungal properties of benzoic acid were discovered by Salkowski in 1875, which led to its use as a preservative.[1][4]

The Dawn of Substituted Benzoic Acids: A New Era in Therapeutics

The true therapeutic potential of this class of compounds was unlocked with the discovery and synthesis of its substituted derivatives. These molecules, with various functional groups attached to the benzene ring, exhibit a wide range of biological activities.

Salicylic Acid and the Birth of Aspirin

Salicylic acid (2-hydroxybenzoic acid) has a history rooted in traditional medicine, with the use of willow bark, a natural source of its precursor salicin, dating back to ancient civilizations for pain and fever relief.[5][6] In 1828, Joseph Buchner isolated the active ingredient from willow bark, which he named salicin.[1] Raffaele Piria later successfully converted salicin into salicylic acid.[7]

The industrial synthesis of salicylic acid was made possible by the Kolbe-Schmitt reaction , developed by Hermann Kolbe in 1860 and later improved by Rudolf Schmitt.[8][9] This reaction involves the carboxylation of sodium phenoxide with carbon dioxide under high pressure and temperature.[10][11]

Despite its efficacy, salicylic acid caused significant gastric irritation.[6] This led to the groundbreaking work of Felix Hoffmann at Bayer in 1897, who synthesized acetylsalicylic acid by acetylating salicylic acid, creating a more tolerable and stable formulation.[1][5][12] This new compound was named Aspirin and was patented in 1899, marking a revolution in pain management.[1][12]

Aminobenzoic Acids: From Dyes to Drugs
  • Anthranilic Acid (2-aminobenzoic acid): First isolated in 1841 by Carl Julius Fritzsche from the degradation of indigo dye.[2] It is a crucial intermediate in the biosynthesis of tryptophan.[1] Industrially, it is produced from phthalic anhydride.[1] N-phenylanthranilic acid, an important derivative, has been studied for its pharmacological properties.

  • para-Aminobenzoic Acid (PABA or 4-aminobenzoic acid): Known since 1863, PABA was once considered a vitamin (Vitamin Bx).[13] It is a vital intermediate in the folic acid synthesis pathway in bacteria.[14] This property is exploited by sulfonamide antibiotics, which act as competitive inhibitors of PABA utilization in bacteria.[14]

Physicochemical and Biological Data of Key Substituted Benzoic Acids

The following tables summarize key quantitative data for several important substituted benzoic acids to facilitate comparison.

Table 1: Physicochemical Properties of Selected Substituted Benzoic Acids

Compound NameStructureMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)pKaSolubility in Water
Benzoic Acid C₆H₅COOHC₇H₆O₂122.12122.42494.213.4 g/L (25 °C)
Salicylic Acid o-HOC₆H₄COOHC₇H₆O₃138.121592112.972.2 g/L (25 °C)
Acetylsalicylic Acid o-CH₃COOC₆H₄COOHC₉H₈O₄180.16135140 (decomposes)3.53.3 g/L (25 °C)
Anthranilic Acid o-H₂NC₆H₄COOHC₇H₇NO₂137.14146-148-2.11 (COOH), 4.95 (NH₃⁺)5.7 g/L (25 °C)
m-Hydroxybenzoic Acid m-HOC₆H₄COOHC₇H₆O₃138.12202-4.087.25 g/L (25 °C)[15]
p-Hydroxybenzoic Acid p-HOC₆H₄COOHC₇H₆O₃138.12214.5Decomposes4.585.0 g/L[16]
p-Aminobenzoic Acid p-H₂NC₆H₄COOHC₇H₇NO₂137.14187-187.5-2.38 (COOH), 4.85 (NH₃⁺)[2]5.39 g/L (25 °C)[2][17]
2,4-Dichlorobenzoic Acid 2,4-Cl₂C₆H₃COOHC₇H₄Cl₂O₂191.01164-2.76Low

Table 2: Biological Activities of Selected Benzoic Acid Derivatives

Compound/Derivative ClassTarget/OrganismActivity TypeValueReference
Acetylsalicylic AcidCyclooxygenase (COX-1 & COX-2)IC₅₀~5-200 µM (cell-dependent)[18]
4-((4-Chlorophenyl)sulfonyl)benzoic Acid DerivativesS. aureus, B. subtilisMIC125 µg/mL[19]
Phenoxy-substituted pyrazole benzoic acid derivativesS. aureus ATCC 33591MIC1 µg/mL[20]
Quinazolinone DerivativesMCF-7 (breast cancer cell line)IC₅₀100 µM/ml[6]
2-Arylbenzoxazole acetic acid derivativesMCF-7 (breast cancer cell line)IC₅₀Low micromolar range[21]
2-Amino-4-chlorobenzoic acidP. aeruginosa PAO1 (biofilm)Inhibition67% at 3 mM[22]

Key Synthetic Methodologies: Experimental Protocols

The synthesis of substituted benzoic acids has been enabled by a number of cornerstone reactions in organic chemistry. Below are detailed protocols for some of these key transformations.

Kolbe-Schmitt Reaction: Synthesis of Salicylic Acid

This reaction is a cornerstone for the industrial production of salicylic acid.

  • Reaction:

    • Phenol is first converted to sodium phenoxide with sodium hydroxide.

    • Sodium phenoxide is then carboxylated with carbon dioxide under high pressure and temperature.

    • The resulting sodium salicylate is acidified to yield salicylic acid.

  • Experimental Protocol:

    • Preparation of Sodium Phenoxide: In a suitable pressure vessel, dissolve phenol (94 g, 1 mol) in a solution of sodium hydroxide (40 g, 1 mol) in water (100 mL).

    • Carboxylation: Heat the vessel to 125 °C and introduce carbon dioxide gas to a pressure of 100 atm. Maintain these conditions with stirring for 4-6 hours.

    • Work-up: Cool the reaction mixture and dissolve the resulting solid in hot water.

    • Acidification: Slowly add concentrated sulfuric acid until the solution is acidic (pH ~2-3), which will precipitate the salicylic acid.

    • Purification: Filter the crude salicylic acid and recrystallize from hot water to obtain pure white crystals.

  • Safety Precautions: This reaction involves high pressure and temperature; it must be conducted in an appropriate autoclave. Phenol is corrosive and toxic. Handle all chemicals with appropriate personal protective equipment (PPE).

Reimer-Tiemann Reaction: Ortho-Formylation of Phenols

The Reimer-Tiemann reaction introduces a formyl group ortho to the hydroxyl group of a phenol, which can then be oxidized to a carboxylic acid.

  • Reaction:

    • Phenol is treated with chloroform (CHCl₃) in the presence of a strong base (e.g., NaOH).

    • This forms an intermediate dichlorocarbene which is the electrophile.

    • The primary product is salicylaldehyde (o-hydroxybenzaldehyde).

  • Experimental Protocol:

    • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, dissolve sodium hydroxide (60 g) in water (100 mL).

    • Addition of Phenol: Add phenol (25 g, 0.265 mol) to the flask and heat the mixture to 60-65 °C with stirring.

    • Addition of Chloroform: Add chloroform (50 g, 0.42 mol) dropwise from the dropping funnel over about 1 hour, maintaining the temperature.

    • Reflux: After the addition is complete, continue to stir and reflux the mixture for an additional 2 hours.

    • Work-up: Cool the reaction mixture and acidify with dilute sulfuric acid. Steam distill the mixture to separate the salicylaldehyde.

    • Oxidation (Optional): The resulting salicylaldehyde can be oxidized to salicylic acid using a suitable oxidizing agent like potassium permanganate.

  • Safety Precautions: Chloroform is a suspected carcinogen and should be handled in a fume hood. The reaction can be highly exothermic.

Grignard Reaction: Carboxylation of an Aryl Halide

The Grignard reaction is a versatile method for forming carbon-carbon bonds and can be used to synthesize benzoic acids from aryl halides.

  • Reaction:

    • An aryl halide (e.g., bromobenzene) reacts with magnesium metal in anhydrous ether to form a Grignard reagent (phenylmagnesium bromide).

    • The Grignard reagent is then reacted with solid carbon dioxide (dry ice).

    • Acidic work-up yields the benzoic acid.

  • Experimental Protocol for Synthesis of [carboxyl-¹³C]-2,4-Dichlorobenzoic Acid: [23]

    • Grignard Reagent Formation: Place magnesium turnings (1.2 g, 50 mmol) and a small iodine crystal in a flame-dried three-necked flask under an inert atmosphere. Add a solution of 1-bromo-2,4-dichlorobenzene (11.3 g, 50 mmol) in anhydrous diethyl ether (70 mL) dropwise to initiate the reaction. Reflux for 30-60 minutes after the addition is complete.[23]

    • Carboxylation: Cool the Grignard solution to 0 °C and slowly introduce ¹³CO₂ gas from a balloon or by cannulating the solution onto crushed ¹³C-labeled dry ice.[23]

    • Work-up: Allow the mixture to warm to room temperature and stir for 1-2 hours. Quench the reaction by slowly adding 6 M HCl (50 mL).[23]

    • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with 5% aqueous NaOH.[23]

    • Acidification and Isolation: Acidify the aqueous layer with concentrated HCl to precipitate the product. Filter, wash with cold water, and dry to obtain [carboxyl-¹³C]-2,4-dichlorobenzoic acid.

  • Safety Precautions: Grignard reagents are highly reactive with water and protic solvents. All glassware must be dry, and anhydrous solvents must be used. Diethyl ether is extremely flammable.

Signaling Pathways and Logical Relationships

The biological effects of substituted benzoic acids are often mediated through their interaction with specific signaling pathways. The development of these compounds follows a logical progression from initial discovery to clinical application.

Signaling Pathways

Prostaglandin_Synthesis_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 / COX-2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) Prostaglandins Prostaglandins (PGE2, PGI2) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane Inflammation,\nPain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation,\nPain, Fever Platelet\nAggregation Platelet Aggregation Thromboxane->Platelet\nAggregation Phospholipase_A2 Phospholipase A2 NSAIDs NSAIDs (e.g., Aspirin) NSAIDs->COX1 NSAIDs->COX2

Caption: Inhibition of Prostaglandin Synthesis by NSAIDs.

Folate_Biosynthesis_Pathway Chorismate Chorismate PABA p-Aminobenzoic Acid (PABA) Chorismate->PABA Dihydropteroate Dihydropteroate PABA->Dihydropteroate DHPS DHPS Dihydropteroate Synthase (DHPS) Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR DHFR Dihydrofolate Reductase (DHFR) Nucleotide_Synthesis Purine & Thymidine Synthesis Tetrahydrofolate->Nucleotide_Synthesis Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition

Caption: Bacterial Folate Synthesis Pathway and Inhibition by Sulfonamides.

Logical Workflow

Drug_Discovery_Workflow cluster_discovery Discovery & Preclinical cluster_development Clinical Development Target_ID Target Identification & Validation Hit_ID Hit Identification (Screening) Target_ID->Hit_ID Lead_Gen Lead Generation (Benzoic Acid Scaffold) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Preclinical In Vivo & In Vitro Preclinical Studies Lead_Opt->Preclinical IND IND Filing Preclinical->IND Phase1 Phase I (Safety) IND->Phase1 Phase2 Phase II (Efficacy) Phase1->Phase2 Phase3 Phase III (Large Scale Trials) Phase2->Phase3 NDA NDA Submission Phase3->NDA Market Market Approval NDA->Market

Caption: Drug Discovery Workflow for Substituted Benzoic Acids.

Conclusion

The journey of substituted benzoic acids from their natural origins to becoming cornerstones of modern pharmacology is a testament to the power of chemical synthesis and the relentless pursuit of therapeutic innovation. For researchers and drug development professionals, a deep understanding of the history, synthesis, and biological activity of this versatile class of compounds remains crucial for the development of new and improved therapeutic agents. The foundational reactions and principles outlined in this guide continue to inform the design of novel molecules with the potential to address a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Benzyloxy)-5-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)-5-bromobenzoic acid is a valuable building block in organic synthesis, frequently utilized in the development of pharmaceutical compounds and other complex organic molecules. Its structure incorporates a carboxylic acid for further functionalization, a bromine atom that allows for cross-coupling reactions, and a benzyl ether protecting group. This document provides a detailed experimental protocol for the synthesis of this compound via the Williamson ether synthesis, a robust and widely applicable method for forming ethers. The protocol is designed to be clear and reproducible for researchers in chemistry and drug development.

Principle and Signaling Pathway

The synthesis of this compound is achieved through a Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the first step, a base is used to deprotonate the phenolic hydroxyl group of 5-bromo-2-hydroxybenzoic acid, forming a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. The bromide ion is displaced as a leaving group, resulting in the formation of the desired ether linkage.

Williamson_Ether_Synthesis start_material 5-Bromo-2-hydroxybenzoic Acid phenoxide Phenoxide Ion start_material->phenoxide + Base (e.g., K2CO3) benzyl_bromide Benzyl Bromide final_product This compound phenoxide->final_product + Benzyl Bromide (SN2 Attack)

Caption: Reaction pathway for the Williamson ether synthesis of this compound.

Experimental Protocol

This protocol outlines the synthesis of this compound from 5-bromo-2-hydroxybenzoic acid and benzyl bromide.

Materials:

  • 5-bromo-2-hydroxybenzoic acid

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine 5-bromo-2-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask (approximately 5-10 mL per gram of 5-bromo-2-hydroxybenzoic acid).

  • Addition of Alkylating Agent: To the stirred suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and stir.

    • Carefully acidify the aqueous mixture to a pH of approximately 2-3 using 1 M HCl. A precipitate should form.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound as a solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesized compound.

PropertyValue
Molecular FormulaC₁₄H₁₁BrO₃
Molecular Weight307.14 g/mol
Theoretical YieldDependent on starting material scale
AppearanceWhite to off-white solid
Melting PointNot definitively reported in literature
Mass Spectrometry (LCMS)[M+H]⁺: m/z 307, 309[1]

Predicted Characterization Data

¹H NMR Spectroscopy: The following is a prediction of the ¹H NMR spectrum for this compound in a solvent like DMSO-d₆. The carboxylic acid proton is expected to be a broad singlet at a high chemical shift. The aromatic protons of the benzoic acid ring will appear as doublets and a doublet of doublets. The benzylic protons will be a singlet, and the protons of the benzyl group's phenyl ring will appear in the aromatic region.

Experimental Workflow

The following diagram illustrates the logical workflow of the experimental protocol.

experimental_workflow start 1. Combine Reactants (5-bromo-2-hydroxybenzoic acid, K2CO3 in DMF) add_benzyl_bromide 2. Add Benzyl Bromide start->add_benzyl_bromide react 3. Heat and Stir (60-70°C, 4-6h) add_benzyl_bromide->react workup 4. Work-up (Quench with water, Acidify with HCl) react->workup extraction 5. Extraction (Ethyl Acetate) workup->extraction wash 6. Wash Organic Layer (Water, Brine) extraction->wash dry 7. Dry and Concentrate (Na2SO4, Rotary Evaporation) wash->dry purify 8. Purification (Recrystallization) dry->purify product Final Product: This compound purify->product

Caption: Workflow diagram for the synthesis of this compound.

References

Application Notes and Protocols for 2-(Benzyloxy)-5-bromobenzoic acid as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(Benzyloxy)-5-bromobenzoic acid as a versatile synthetic intermediate in the development of bioactive molecules. This document details key chemical transformations, experimental protocols, and the biological relevance of the resulting compounds, with a focus on applications in medicinal chemistry.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecular scaffolds for drug discovery. Its structure offers three key points for chemical modification: the carboxylic acid group, the bromine atom on the aromatic ring, and the benzyloxy protecting group. The strategic placement of the bromo and carboxylic acid functionalities allows for orthogonal chemical modifications, such as amide bond formation and transition metal-catalyzed cross-coupling reactions. The benzyloxy group serves as a stable protecting group for the phenolic hydroxyl, which can be removed in later synthetic steps if required, providing access to further derivatization.

This intermediate is particularly useful in the synthesis of compounds targeting a range of biological targets, including G-protein coupled receptors (GPCRs), kinases, and enzymes involved in microbial and cancer-related pathways.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₄H₁₁BrO₃
Molecular Weight 307.14 g/mol
Appearance White to off-white solid
CAS Number 62176-31-2

Key Synthetic Transformations and Protocols

This compound can be utilized in a variety of synthetic transformations. The following sections detail the protocols for the most common and impactful reactions.

Synthesis of this compound

The target compound is commonly synthesized from its benzyl ester precursor via saponification.

Protocol: Hydrolysis of Benzyl 2-(benzyloxy)-5-bromobenzoate [1]

  • Reactants: Benzyl 2-benzyloxy-5-bromobenzoate (1.0 eq), Sodium hydroxide (4.0 eq)

  • Solvent: Methanol/Water mixture

  • Procedure:

    • Dissolve Benzyl 2-benzyloxy-5-bromobenzoate (18 g, 45.3 mmol) in methanol (50 mL).

    • Add a solution of sodium hydroxide (7.25 g, 181 mmol) in water (20 mL).

    • Heat the reaction mixture to 60°C and stir for 2 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, remove the methanol by rotary evaporation.

    • Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.

    • Separate the aqueous layer and acidify to pH 3 with 4N hydrochloric acid.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the product.

Starting MaterialProductYieldPurity
Benzyl 2-(benzyloxy)-5-bromobenzoateThis compound97%LCMS: [M+H]⁺ m/z 307, 309
Amide Coupling Reactions

The carboxylic acid moiety of this compound is readily converted to amides, which are prevalent in many biologically active molecules.

Protocol: HATU-Mediated Amide Coupling

  • Reactants: this compound (1.0 eq), Amine (1.2 eq), HATU (1.2 eq), DIPEA (2.0 eq)

  • Solvent: Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a solution of this compound in anhydrous DMF, add HATU and DIPEA.

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add the desired amine to the reaction mixture.

    • Stir at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Coupling ReagentBaseSolventTypical Yield
HATUDIPEADMF70-95%
EDC/HOBtDIPEADCM60-90%
Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position serves as a handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions are typically performed on the methyl ester derivative of the starting material to avoid potential complications with the free carboxylic acid.

Workflow for Cross-Coupling Reactions

G A 2-(Benzyloxy)-5- bromobenzoic acid B Esterification (e.g., MeOH, H₂SO₄) A->B C Methyl 2-(benzyloxy)-5- bromobenzoate B->C D Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst, base) C->D E Sonogashira Coupling (Alkyne, Pd/Cu catalyst, base) C->E F Biaryl Derivatives D->F G Alkynyl Derivatives E->G

Caption: General workflow for Suzuki-Miyaura and Sonogashira coupling reactions.

Protocol: Suzuki-Miyaura Coupling of Methyl 2-(benzyloxy)-5-bromobenzoate

  • Reactants: Methyl 2-(benzyloxy)-5-bromobenzoate (1.0 eq), Aryl/heteroaryl boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (2.0 eq)

  • Solvent: Toluene/Water (4:1)

  • Procedure:

    • In a round-bottom flask, combine Methyl 2-(benzyloxy)-5-bromobenzoate, the boronic acid, and potassium carbonate.

    • Add the toluene/water solvent mixture.

    • Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.

    • Add the Pd(PPh₃)₄ catalyst under a positive pressure of the inert gas.

    • Heat the reaction mixture to 80-100°C and stir for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Protocol: Sonogashira Coupling of Methyl 2-(benzyloxy)-5-bromobenzoate

  • Reactants: Methyl 2-(benzyloxy)-5-bromobenzoate (1.0 eq), Terminal alkyne (1.2 eq), PdCl₂(PPh₃)₂ (0.03 eq), CuI (0.05 eq), Triethylamine (2.0 eq)

  • Solvent: Anhydrous THF or DMF

  • Procedure:

    • To a dry flask under an inert atmosphere, add Methyl 2-(benzyloxy)-5-bromobenzoate, PdCl₂(PPh₃)₂, and CuI.

    • Add the anhydrous solvent, followed by triethylamine and the terminal alkyne.

    • Stir the reaction at room temperature or heat to 40-60°C.

    • Monitor the reaction by TLC.

    • Upon completion, dilute with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Coupling ReactionCatalyst SystemBaseSolventTypical Yield
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃Toluene/H₂O70-90%
SonogashiraPdCl₂(PPh₃)₂ / CuIEt₃NTHF/DMF65-85%

Applications in the Synthesis of Bioactive Molecules

Derivatives of this compound have shown promise as precursors to a variety of bioactive compounds.

Kinase Inhibitors

The biaryl and heteroaryl scaffolds accessible through Suzuki-Miyaura coupling are common cores in many kinase inhibitors. By coupling the this compound framework with appropriate heterocyclic boronic acids, novel kinase inhibitors can be synthesized. The benzyloxy group can modulate lipophilicity and the carboxylic acid (or a derived amide) can form key hydrogen bond interactions within the kinase active site.

Signaling Pathway Diagram: Generic Kinase Inhibition

cluster_0 ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Protein Phospho_Substrate Phosphorylated Substrate (Downstream Signaling Blocked) ADP ADP Kinase->ADP Substrate->Kinase Inhibitor Inhibitor (Derived from 2-(Benzyloxy)- 5-bromobenzoic acid) Inhibitor->Kinase Binds to active site

Caption: Inhibition of a kinase signaling pathway by a competitive inhibitor.

GPCR Allosteric Modulators

The structural diversity achievable from this compound makes it a suitable starting point for the synthesis of allosteric modulators of GPCRs. These modulators bind to a site topographically distinct from the endogenous ligand binding site, offering greater subtype selectivity and a more nuanced modulation of receptor activity.

Logical Relationship: GPCR Allosteric Modulation

GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates Ortho_Ligand Orthosteric Ligand (Endogenous) Ortho_Ligand->GPCR Binds Allo_Mod Allosteric Modulator (Derived from 2-(Benzyloxy)- 5-bromobenzoic acid) Allo_Mod->GPCR Binds to Allosteric Site Signaling Downstream Signaling G_Protein->Signaling Initiates

Caption: Allosteric modulation of GPCR signaling.

Antimicrobial and Anticancer Agents

Preliminary studies on derivatives of the closely related 2-benzyloxy-5-bromobenzylbromide have indicated that the nature of the atom linking the core to other substituents can significantly influence biological activity. For instance, thioether derivatives have shown superior antimicrobial and anticancer properties compared to their ether analogues. This suggests that this compound is a valuable scaffold for developing novel therapeutic agents in these areas.

Conclusion

This compound is a highly adaptable synthetic intermediate with significant potential in drug discovery and medicinal chemistry. The ability to perform selective modifications at its carboxylic acid and bromo functionalities allows for the construction of diverse and complex molecular architectures. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel kinase inhibitors, GPCR modulators, and other bioactive compounds. Further exploration of the structure-activity relationships of derivatives from this scaffold is warranted to fully realize its therapeutic potential.

References

Application Notes and Protocols for the Reduction of 2-(Benzyloxy)-5-bromobenzoic acid to (2-(Benzyloxy)-5-bromophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the reduction of 2-(benzyloxy)-5-bromobenzoic acid to the corresponding primary alcohol, (2-(benzyloxy)-5-bromophenyl)methanol. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and complex organic molecules. The protocols herein describe two effective methods utilizing Lithium Aluminum Hydride (LiAlH₄) and Borane-Tetrahydrofuran complex (BH₃·THF) as reducing agents. Adherence to all safety precautions is critical when handling these potent and hazardous reagents.

Introduction

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. (2-(Benzyloxy)-5-bromophenyl)methanol is a valuable building block, and its efficient synthesis is of significant interest. This application note presents two reliable methods for this conversion, offering flexibility in reagent choice based on substrate compatibility and laboratory capabilities.

Method 1 employs Lithium Aluminum Hydride (LiAlH₄), a powerful and highly reactive reducing agent capable of reducing a wide range of functional groups, including carboxylic acids.[1] Due to its high reactivity, stringent anhydrous conditions and specific safety measures are imperative.

Method 2 utilizes Borane-Tetrahydrofuran complex (BH₃·THF), a milder and more chemoselective reducing agent compared to LiAlH₄.[2][3][4] Borane reagents are particularly useful when other reducible functional groups that are sensitive to LiAlH₄ are present in the molecule.[5]

Data Presentation

The following table summarizes the key quantitative data for the two primary reduction methods described in this document. Yields are based on typical outcomes for similar reductions and may vary depending on experimental conditions and scale.

ParameterMethod 1: LiAlH₄ ReductionMethod 2: BH₃·THF Reduction
Starting Material This compoundThis compound
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Borane-Tetrahydrofuran complex (1M in THF)
Equivalents of Reducing Agent 1.5 - 2.01.0 - 1.5
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Tetrahydrofuran (THF)
Reaction Temperature 0 °C to reflux0 °C to room temperature
Reaction Time 2 - 6 hours8 - 16 hours
Work-up Procedure Fieser Method (sequential addition of H₂O, NaOH(aq), and H₂O)Quenching with methanol followed by aqueous work-up
Purification Flash column chromatographyFlash column chromatography
Typical Yield 85-95%80-90%
Product Purity >95% (after chromatography)>95% (after chromatography)

Experimental Protocols

Method 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is a robust method for the high-yield reduction of this compound.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • 15% (w/v) aqueous Sodium Hydroxide (NaOH)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Addition: Carefully add Lithium Aluminum Hydride (1.5 - 2.0 equivalents) to the flask, followed by anhydrous THF to create a suspension (typically 0.5-1.0 M).[6] Cool the suspension to 0 °C using an ice-water bath.

  • In a separate dry flask, dissolve this compound (1.0 equivalent) in anhydrous THF and transfer the solution to the dropping funnel.

  • Reaction: Add the solution of the carboxylic acid dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 66 °C for THF) for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up (Fieser Method): Upon completion, cool the reaction mixture to 0 °C in an ice-water bath. CAUTION: The following quenching procedure is highly exothermic and generates hydrogen gas. It must be performed with extreme care in a well-ventilated fume hood.[6]

  • For every 'x' grams of LiAlH₄ used, sequentially and very slowly add:

    • 'x' mL of water

    • 'x' mL of 15% (w/v) aqueous NaOH

    • '3x' mL of water

  • A granular white precipitate of aluminum salts should form. Stir the resulting slurry vigorously for at least 30 minutes at room temperature.

  • Purification: Filter the solid aluminum salts through a pad of celite and wash the filter cake thoroughly with ethyl acetate. Combine the filtrate and the washings, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-(benzyloxy)-5-bromophenyl)methanol.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure alcohol.

Method 2: Reduction using Borane-Tetrahydrofuran Complex (BH₃·THF)

This protocol offers a milder alternative to the LiAlH₄ reduction and is suitable for substrates with sensitive functional groups.[3]

Materials:

  • This compound

  • Borane-Tetrahydrofuran complex (1M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add the Borane-Tetrahydrofuran complex solution (1.0 - 1.5 equivalents) dropwise via a syringe or dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and slowly add methanol to quench the excess borane. CAUTION: Hydrogen gas evolution will occur.

  • Once the gas evolution has ceased, add 1 M HCl and stir for 30 minutes.

  • Purification: Extract the mixture with ethyl acetate (3 x). Combine the organic layers and wash with water, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure (2-(benzyloxy)-5-bromophenyl)methanol.

Mandatory Visualizations

ReactionWorkflow cluster_start Starting Material cluster_reaction Reduction cluster_workup Work-up & Purification cluster_product Final Product start This compound reduction Reduction Step start->reduction Dissolve in THF workup Quenching & Aqueous Work-up reduction->workup Reaction Completion reagents LiAlH₄ or BH₃·THF in Anhydrous THF reagents->reduction purification Column Chromatography workup->purification product (2-(Benzyloxy)-5-bromophenyl)methanol purification->product

Caption: Experimental workflow for the reduction of this compound.

SignalingPathway reactant This compound (Carboxylic Acid) intermediate Aldehyde Intermediate (transient) reactant->intermediate [H⁻] (from LiAlH₄ or BH₃) product (2-(Benzyloxy)-5-bromophenyl)methanol (Primary Alcohol) intermediate->product [H⁻] (from LiAlH₄ or BH₃)

Caption: Simplified reaction pathway for the reduction of a carboxylic acid to a primary alcohol.

References

Application Notes and Protocols: 2-(Benzyloxy)-5-bromobenzoic Acid as a Precursor for N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)-5-bromobenzoic acid is a versatile building block in organic synthesis, particularly valued in the construction of complex molecules for pharmaceutical and materials science applications. Its structure offers multiple points for chemical modification. The benzyloxy group provides a stable protecting group for the phenolic hydroxyl, which can be removed under specific conditions. The bromo substituent serves as a handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities. The carboxylic acid moiety can be readily converted to an amide, which can then undergo N-alkylation to introduce a wide array of substituents, further diversifying the molecular scaffold. This application note provides detailed protocols for the conversion of this compound into its N-alkylated amide derivatives, a key transformation in the synthesis of novel compounds with potential biological activity.

Overall Synthetic Workflow

The transformation of this compound to its N-alkylated derivatives is a two-step process. The first step involves the formation of a primary or secondary amide from the carboxylic acid. The second step is the N-alkylation of the resulting amide.

G A This compound B Amidation A->B Amine, Coupling Agent C 2-(Benzyloxy)-5-bromo-N-alkylbenzamide (Primary/Secondary Amide) B->C D N-Alkylation C->D Alkyl Halide/Alcohol, Base E N-Alkyl-2-(benzyloxy)-5-bromo-N-alkylbenzamide (Tertiary Amide) D->E

Caption: General workflow for the synthesis of N-alkylated amides from this compound.

Experimental Protocols

Protocol 1: Amide Formation from this compound

The conversion of the carboxylic acid to an amide can be achieved through several methods. Here, we detail two common and effective procedures: one utilizing thionyl chloride to form an acyl chloride intermediate, and another employing a peptide coupling agent.

Method A: Via Acyl Chloride Intermediate

This method is a classic and robust way to form amides.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • An appropriate primary or secondary amine (e.g., benzylamine, morpholine)

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then gently reflux for 1-2 hours, or until the evolution of gas ceases. Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Amide Coupling: Cool the reaction mixture to 0 °C. In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this amine solution dropwise to the freshly prepared acid chloride solution at 0 °C.

  • Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress by TLC. Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 2-(benzyloxy)-5-bromobenzamide derivative.

Method B: Using a Peptide Coupling Agent (HATU)

This method is milder and often used for sensitive substrates.

Materials:

  • This compound

  • An appropriate primary or secondary amine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (2.0 eq).

  • Coupling: Add HATU (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC. Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure amide.

Protocol 2: N-Alkylation of 2-(Benzyloxy)-5-bromobenzamide

Once the primary or secondary amide is synthesized, it can be N-alkylated. A common method involves deprotonation with a suitable base followed by reaction with an alkylating agent.

Materials:

  • 2-(Benzyloxy)-5-bromo-N-alkylbenzamide (from Protocol 1)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base (e.g., potassium carbonate, cesium carbonate)

  • An alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Deprotonation: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the 2-(benzyloxy)-5-bromo-N-alkylbenzamide (1.0 eq) in anhydrous DMF dropwise.

  • Alkylation: After stirring for 30 minutes at 0 °C, add the alkylating agent (1.1 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the N,N-disubstituted amide.

Data Presentation

The following tables summarize representative yields for the amidation and subsequent N-alkylation reactions based on literature for similar substrates. Actual yields may vary depending on the specific substrates and reaction conditions.

Table 1: Representative Yields for Amidation of this compound

EntryAmineCoupling MethodProductTypical Yield (%)
1BenzylamineThionyl ChlorideN-Benzyl-2-(benzyloxy)-5-bromobenzamide80-90
2MorpholineThionyl Chloride(2-(Benzyloxy)-5-bromophenyl)(morpholino)methanone85-95
3AnilineHATUN-Phenyl-2-(benzyloxy)-5-bromobenzamide75-85
4CyclohexylamineHATUN-Cyclohexyl-2-(benzyloxy)-5-bromobenzamide80-90

Table 2: Representative Yields for N-Alkylation of 2-(Benzyloxy)-5-bromo-N-alkylbenzamides

EntryStarting AmideAlkylating AgentBaseProductTypical Yield (%)
1N-Benzyl-2-(benzyloxy)-5-bromobenzamideMethyl IodideNaHN-Benzyl-N-methyl-2-(benzyloxy)-5-bromobenzamide70-85
2N-Methyl-2-(benzyloxy)-5-bromobenzamideBenzyl BromideNaHN-Benzyl-N-methyl-2-(benzyloxy)-5-bromobenzamide75-90
3N-Phenyl-2-(benzyloxy)-5-bromobenzamideEthyl IodideK₂CO₃N-Ethyl-N-phenyl-2-(benzyloxy)-5-bromobenzamide60-75
4(2-(Benzyloxy)-5-bromophenyl)(morpholino)methanone--(Already a tertiary amide)-

Reaction Pathway Visualization

Amidation of this compound

G cluster_0 Method A: Acyl Chloride cluster_1 Method B: Coupling Agent A This compound C 2-(Benzyloxy)-5-bromobenzoyl chloride A->C Activation B SOCl₂ E Product Amide C->E Coupling D Amine, Et₃N F This compound H Activated Ester Intermediate F->H Activation G HATU, DIPEA J Product Amide H->J Coupling I Amine

Caption: Amidation reaction pathways.

N-Alkylation of a Secondary Amide

G A 2-(Benzyloxy)-5-bromo-N-alkylbenzamide B Deprotonation A->B Base (e.g., NaH) C Amide Anion B->C D Nucleophilic Attack C->D Alkyl Halide E N,N-Disubstituted Amide Product D->E

Caption: N-Alkylation reaction mechanism.

Conclusion

This compound is a valuable precursor for the synthesis of a diverse range of N-alkylated benzamides. The protocols detailed in this application note provide robust and adaptable methods for both the initial amidation and subsequent N-alkylation steps. By selecting appropriate amines and alkylating agents, researchers can efficiently generate libraries of compounds for screening in drug discovery and other research areas. The choice between the acyl chloride and coupling agent methods for amidation will depend on the specific substrate and desired reaction conditions. Similarly, the base and solvent for the N-alkylation step can be optimized to maximize yields for different substrates. Careful monitoring and purification are essential to obtain the desired products in high purity.

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[1][2] First reported by Akira Suzuki in 1979, this reaction has become one of the most important and widely used transformations in modern organic synthesis, leading to a Nobel Prize in Chemistry in 2010.[3] Its significance lies in its mild reaction conditions, high functional group tolerance, the commercial availability and low toxicity of boronic acid reagents, and its robustness, making it a cornerstone in the synthesis of complex molecules.[2][4]

In the pharmaceutical industry, the Suzuki-Miyaura coupling is indispensable for synthesizing biaryl and heteroaryl structures, which are common motifs in many biologically active compounds and approved drugs.[5][6][7] The reaction's reliability and flexibility are critical during drug discovery for rapidly generating analogs for structure-activity relationship (SAR) studies and for developing scalable, efficient syntheses of clinical candidates.[6][8]

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle is generally understood to consist of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2][9] The active catalyst is a Pd(0) species, which can be added directly or generated in situ from a more stable Pd(II) precatalyst.[3][4]

  • Oxidative Addition: The cycle begins with the insertion of the Pd(0) catalyst into the carbon-halide (R¹-X) bond of the organic halide. This step oxidizes the palladium from Pd(0) to Pd(II), forming a square-planar organopalladium(II) complex.[2][9] This is often the rate-determining step in the cycle.[2]

  • Transmetalation: In this step, the organic group from the organoboron reagent (R²-BY₂) is transferred to the palladium(II) complex. This process requires activation by a base, which forms a more nucleophilic boronate species [-O-B(OH)₂R²]⁻, facilitating the transfer of the R² group to the palladium center and displacing the halide.[10][11]

  • Reductive Elimination: The final step involves the elimination of the two organic groups (R¹ and R²) from the palladium center to form the new carbon-carbon bond in the final product (R¹-R²). This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][9]

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd2_trans->product r1x R¹-X (Organic Halide) r1x->pd0 p1 r2by2 R²-B(OR)₂ (Organoboron) r2by2->pd2_ox p2 base Base base->pd2_ox p3

A diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle.

Key Reaction Components

The success and outcome of a Suzuki-Miyaura coupling reaction depend heavily on the judicious selection of its components.

ComponentCommon ExamplesRole & Considerations
Catalyst Pd(II) Precatalysts: Pd(OAc)₂, PdCl₂(dppf)Pd(0) Sources: Pd(PPh₃)₄, Pd₂(dba)₃The active species is Pd(0). Pd(II) precatalysts are often more stable and are reduced in situ. Catalyst loading is typically low (0.5-5 mol%).[3][4]
Ligand Phosphines: PPh₃, PCy₃, SPhos, XPhos, dppfN-Heterocyclic Carbenes (NHCs): IPr, SIMesLigands stabilize the Pd catalyst, prevent aggregation, and modulate its reactivity. Bulky, electron-rich ligands often accelerate oxidative addition and reductive elimination.[4][12]
Base Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄, KFOrganic: Et₃N, DBUThe base activates the organoboron species to facilitate transmetalation. The choice of base can significantly impact reaction rate and yield and depends on the substrate's sensitivity.[10][13]
Solvent Toluene, Dioxane, THF, DMF, Isopropanol/Water mixturesThe solvent must solubilize all components. Often, a mixture of an organic solvent with water is used, as water can accelerate the reaction.[3][4]
Organoboron Boronic acids (RB(OH)₂), Boronate esters (e.g., pinacol esters), MIDA boronates, Potassium trifluoroboratesBoronic acids are most common due to their stability and availability. Esters and other derivatives offer enhanced stability and can be used for sequential couplings.[2][3]
Organic Halide Aryl/vinyl iodides, bromides, chlorides, and triflatesReactivity order is generally I > Br > OTf >> Cl. More reactive partners (iodides, bromides) are common in discovery, while less expensive but more challenging chlorides are preferred for large-scale synthesis.[3]

Experimental Protocols

The following section provides a general protocol for a Suzuki-Miyaura cross-coupling reaction. This procedure should be adapted based on the specific substrates and optimization may be required.

Protocol 1: General Procedure for the Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol is based on a standard procedure often used in medicinal chemistry labs.[4]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (buchwald ligand) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Degassed Toluene (5 mL)

  • Degassed Water (0.5 mL)

  • Standard laboratory glassware (oven-dried), inert gas supply (Argon or Nitrogen), and purification supplies (silica gel, solvents).

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[4]

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere.[4]

    • Add the degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

  • Reaction Execution:

    • Place the flask in a preheated oil bath set to the desired temperature (e.g., 100 °C).[4]

    • Stir the reaction mixture vigorously for the required duration (typically 2-24 hours).

    • Monitor the reaction progress periodically by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete (as determined by the monitoring method), remove the flask from the oil bath and allow it to cool to room temperature.[1]

    • Add water (10 mL) to the reaction mixture and transfer it to a separatory funnel.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).[4]

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[4]

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.[1]

Workflow start Start setup 1. Reaction Setup - Add reagents, catalyst, ligand, base - Seal and purge with inert gas start->setup solvents 2. Add Degassed Solvents - Toluene, Water setup->solvents reaction 3. Reaction Execution - Heat to target temperature (e.g., 100°C) - Stir for 2-24 hours solvents->reaction monitor 4. Monitor Progress - TLC or LC-MS reaction->monitor workup 5. Aqueous Work-up - Cool to RT, add water - Extract with organic solvent monitor->workup Reaction Complete purify 6. Purification - Dry, concentrate - Column chromatography workup->purify product Final Product purify->product

General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Data from Selected Pharmaceutical Syntheses

The Suzuki-Miyaura coupling is a key step in the synthesis of numerous commercial drugs. The table below summarizes the conditions for key C-C bond formations in select drug candidates.

Drug/IntermediateAryl HalideOrganoboron PartnerCatalyst SystemBase / SolventTemp. / TimeYield
LSZ102 Intermediate [12]Aryl BromideArylboronic AcidPd(dppf)Cl₂K₂CO₃ / Dioxane, H₂O80 °C62%
p38 Inhibitor [14]Heteroaryl BromideArylboronic AcidPdCl₂(APhos)K₃PO₄ / IPA, H₂O-93%
BTK Inhibitor [14]Aryl ChlorideBoronate EsterPd₂(dba)₃ / SPhosK₂CO₃ / Toluene, H₂O105 °C / 2h93%
Losartan Synthesis [7]Benzyl BromideArylboronic AcidPd(PPh₃)₄Na₂CO₃ / Toluene, H₂ORefluxHigh

Optimization and Troubleshooting

Achieving high yields and purity in Suzuki-Miyaura reactions often requires optimization, especially with challenging substrates. High-throughput experimentation (HTE) is increasingly used to rapidly screen various catalysts, ligands, bases, and solvents.[15][16]

Optimization_Flowchart start Initial Reaction Attempt outcome Evaluate Outcome (Yield, Purity via LCMS/TLC) start->outcome success Successful Reaction Proceed to Scale-up outcome->success High Yield & Purity low_yield Problem: Low Yield / No Reaction outcome->low_yield < 50% Conversion side_products Problem: Side Products (e.g., Homocoupling, Protodeboronation) outcome->side_products Significant Impurities sol_temp Increase Temperature low_yield->sol_temp sol_degas Ensure Rigorous Degassing (O₂ can deactivate catalyst) side_products->sol_degas Homocoupling? sol_boron Use Boronate Ester (More stable than boronic acid) side_products->sol_boron Protodeboronation? sol_ligand Screen Different Ligands (e.g., more electron-rich/bulky) sol_temp->sol_ligand sol_base Screen Different Bases (e.g., stronger base like K₃PO₄) sol_ligand->sol_base sol_base->outcome Re-evaluate sol_degas->outcome Re-evaluate sol_base_mild Use Milder Base (e.g., K₂CO₃) or Anhydrous Conditions sol_boron->sol_base_mild sol_base_mild->outcome Re-evaluate

A logical flowchart for troubleshooting common issues in Suzuki-Miyaura reactions.

References

Application Notes and Protocols for the Synthesis of Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of several classes of biologically active compounds that are of significant interest in drug discovery and development. The information herein is intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and pharmacology.

Application Note 1: Synthesis of Combretastatin A-4 Analogues as Potent Tubulin Polymerization Inhibitors

Combretastatin A-4 (CA-4), a natural product isolated from the bark of the South African tree Combretum caffrum, is a powerful inhibitor of tubulin polymerization.[1] It exhibits strong antitumor and anti-vascular properties both in vitro and in vivo.[1] However, its clinical application is hampered by poor water solubility and the isomerization of the active cis-alkene to the less active trans form.[2] This has prompted the synthesis of numerous analogues to improve its pharmacological profile.[2]

A common and effective method for synthesizing CA-4 and its analogues is the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.[4]

Experimental Protocol: Synthesis of (Z)-Combretastatin A-4 Analogues via Suzuki-Miyaura Coupling[3]

This protocol describes the synthesis of (Z)-combretastatin A-4 analogues by coupling a (Z)-iodostyrene with various aryl boronic acids.

Materials:

  • (Z)-3,4,5-Trimethoxy-β-iodostyrene

  • Substituted aryl boronic acid or pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 1,2-Dimethoxyethane (DME)

  • Sodium carbonate (Na₂CO₃)

  • Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask, add (Z)-3,4,5-trimethoxy-β-iodostyrene (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Flush the flask with argon and add degassed 1,2-dimethoxyethane (DME).

  • Stir the mixture under argon for 20 minutes at room temperature.

  • Add the respective aryl boronic acid (1.5 eq) and an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 20 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired (Z)-combretastatin A-4 analogue.

Quantitative Data: Synthesis and Biological Activity of Combretastatin A-4 Analogues
CompoundB-ring SubstitutionOverall Yield (%)Antiproliferative Activity (GI₅₀, nM)
CA-4 3-hydroxy-4-methoxy56< 0.01 (K-562)
2a 2-fluoro-4-methoxy-1.5 (MCF-7), 1.2 (HT-29), 1.8 (A549)
2b 2-chloro-4-methoxy-1.8 (MCF-7), 1.5 (HT-29), 2.1 (A549)
2e 2-bromo-4-methoxy-1.9 (MCF-7), 1.6 (HT-29), 2.5 (A549)
37 2-indolyl (cyano analogue)-< 0.01 (K-562)

Data compiled from multiple sources, yields and specific cell lines may vary.[1][3]

Signaling Pathway and Experimental Workflow

Combretastatin A-4 and its analogues exert their anticancer effects by binding to the colchicine-binding site on β-tubulin, which disrupts microtubule dynamics.[5] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

G cluster_synthesis Synthesis Workflow cluster_moa Mechanism of Action Iodostyrene (Z)-3,4,5-Trimethoxy- β-iodostyrene Coupling Suzuki-Miyaura Coupling Iodostyrene->Coupling BoronicAcid Aryl Boronic Acid BoronicAcid->Coupling Catalyst Pd(PPh₃)₄, Na₂CO₃, DME, 80°C Catalyst->Coupling CA4_Analogue (Z)-Combretastatin A-4 Analogue Coupling->CA4_Analogue Tubulin β-Tubulin CA4_Analogue->Tubulin Binds to colchicine site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Workflow from synthesis to mechanism of action for CA-4 analogues.

Application Note 2: Asymmetric Synthesis of Chiral Pharmaceuticals

Chirality is a critical aspect of drug design, as different enantiomers of a drug can have vastly different biological activities.[6] One enantiomer may be therapeutic (the eutomer), while the other may be inactive or even toxic (the distomer).[6] Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.[7] One powerful technique for achieving this is enzymatic kinetic resolution.

Experimental Protocol: Enzymatic Kinetic Resolution of (±)-3-Benzyl-2-hydroxycyclopent-2-enone[8]

This protocol describes the separation of a racemic mixture of 3-benzyl-2-hydroxycyclopent-2-enone into its individual enantiomers using an enzyme.

Materials:

  • Racemic 3-benzyl-2-hydroxycyclopent-2-enone

  • Immobilized Candida antarctica Lipase B (CAL-B)

  • Vinyl acetate

  • tert-Butyl methyl ether (t-BuOMe), anhydrous

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried flask, dissolve racemic 3-benzyl-2-hydroxycyclopent-2-enone (1.0 g, 1.0 equiv) in anhydrous t-BuOMe (20 mL).

  • Add vinyl acetate (2.0-3.0 equiv).

  • Add immobilized Candida antarctica Lipase B (50-100 mg per gram of substrate).

  • Seal the flask and stir the suspension at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is achieved (typically 24-48 hours).

  • Once the desired conversion is reached, filter off the immobilized enzyme and wash it with ethyl acetate.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the resulting mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Determine the enantiomeric excess (ee) of both the acetylated product and the unreacted alcohol by chiral HPLC analysis.

Quantitative Data: Enzymatic Kinetic Resolution
SubstrateLipaseAcyl DonorSolventTime (h)Yield (%)Enantiomeric Excess (ee) (%)
(±)-3-Benzyl-2-hydroxycyclopent-2-enoneCAL-BVinyl acetatet-BuOMe24-48~45-50 (for each enantiomer)>99 (for both)

Data is representative and may vary based on specific reaction conditions.[8]

Logical Workflow for Asymmetric Synthesis via Resolution

G Start Racemic Mixture (R/S) EKR Enzymatic Kinetic Resolution (EKR) (e.g., CAL-B, Vinyl Acetate) Start->EKR Separation Chromatographic Separation EKR->Separation S_Enantiomer (S)-Enantiomer (Unreacted Alcohol) Separation->S_Enantiomer R_Acylated (R)-Enantiomer (Acylated) Separation->R_Acylated Hydrolysis Optional: Hydrolysis R_Acylated->Hydrolysis R_Enantiomer (R)-Enantiomer (Alcohol) Hydrolysis->R_Enantiomer

Logical steps in asymmetric synthesis via enzymatic kinetic resolution.

Application Note 3: Synthesis of PI3K/Akt/mTOR Pathway Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism.[9] Its dysregulation is frequently implicated in various human cancers, making it a prime target for anticancer drug development.[10] Dual inhibitors that target both PI3K and mTOR can be particularly effective by preventing feedback loop activation of Akt.[9]

Experimental Protocol: Synthesis of Sulfonamide Methoxypyridine Derivatives as PI3K/mTOR Dual Inhibitors[9]

This protocol outlines a general multi-step synthesis for a class of sulfonamide methoxypyridine derivatives that have shown potent PI3K/mTOR inhibitory activity.

General Synthetic Scheme:

  • Synthesis of the core aromatic skeleton (e.g., quinoline): This is typically achieved through established named reactions, such as the Friedländer annulation.

  • Introduction of a sulfonyl chloride group: The aromatic core is reacted with chlorosulfonic acid to introduce the -SO₂Cl functional group.

  • Sulfonamide bond formation: The sulfonyl chloride intermediate is then reacted with an appropriate amine (e.g., a methoxypyridine amine) in the presence of a base like pyridine to form the sulfonamide linkage.

Example Procedure for Sulfonamide Formation:

  • Dissolve the sulfonyl chloride intermediate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C in an ice bath.

  • Add the methoxypyridine amine (1.1 eq) and pyridine (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Quantitative Data: Biological Activity of a Lead PI3K/mTOR Inhibitor
CompoundPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (nM)
22c 0.2223MCF-7 (Breast Cancer)130
HCT-116 (Colon Cancer)20

Data for a representative compound from the series.[9]

PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes Inhibitor PI3K/mTOR Inhibitor (e.g., Compound 22c) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

References

Application Notes and Protocols for 2-(Benzyloxy)-5-bromobenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)-5-bromobenzoic acid is a versatile bifunctional building block in medicinal chemistry, offering a valuable scaffold for the synthesis of a diverse range of biologically active molecules. Its structure incorporates a carboxylic acid for amide bond formation or reduction to a reactive benzyl alcohol, a bromo substituent that allows for further functionalization via cross-coupling reactions, and a benzyloxy group which can modulate lipophilicity and engage in specific interactions with biological targets. These attributes make it an attractive starting material for the development of novel therapeutic agents in areas such as oncology, infectious diseases, and neurology.

This document provides detailed application notes on the use of this compound as a precursor for antimicrobial and anticancer agents, as well as its conceptual application in the design of neuroprotective agents. It includes experimental protocols for key synthetic transformations and summarizes relevant biological data.

I. Application in Antimicrobial and Anticancer Drug Discovery

This compound serves as a key intermediate in the synthesis of derivatives with potent antimicrobial and anticancer activities. A common strategy involves its reduction to (2-(benzyloxy)-5-bromophenyl)methanol, followed by bromination to yield 2-(benzyloxy)-5-bromobenzylbromide. This reactive benzyl bromide can then be readily derivatized by nucleophilic substitution to generate a library of compounds with diverse functionalities.

Experimental Protocols

Protocol 1: Synthesis of 2-(Benzyloxy)-5-bromobenzylbromide from this compound

This two-step protocol describes the reduction of the carboxylic acid and subsequent bromination.

Step 1: Reduction of this compound

  • Materials: this compound, Lithium Aluminum Hydride (LiAlH₄), dry Tetrahydrofuran (THF), diethyl ether, 1 M Hydrochloric acid (HCl), saturated aqueous Sodium Bicarbonate (NaHCO₃), brine, anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in dry THF at 0 °C under a nitrogen atmosphere, slowly add LiAlH₄ (1.5 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Cool the reaction to 0 °C and quench by the sequential addition of water (x mL), 15% NaOH solution (x mL), and water (3x mL) where x is the mass of LiAlH₄ in grams.

    • Filter the resulting suspension and wash the solid with diethyl ether.

    • Combine the filtrate and washings, and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (2-(benzyloxy)-5-bromophenyl)methanol.

Step 2: Bromination of (2-(benzyloxy)-5-bromophenyl)methanol

  • Materials: (2-(benzyloxy)-5-bromophenyl)methanol, Phosphorus Tribromide (PBr₃), dry Dichloromethane (DCM), saturated aqueous Sodium Bicarbonate (NaHCO₃), brine, anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure:

    • Dissolve (2-(benzyloxy)-5-bromophenyl)methanol (1.0 eq) in dry DCM and cool to 0 °C.

    • Slowly add PBr₃ (0.5 eq) dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

    • Pour the reaction mixture onto ice and carefully add saturated aqueous NaHCO₃ to neutralize the excess acid.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 2-(benzyloxy)-5-bromobenzylbromide.

Protocol 2: General Synthesis of Thioether and Ether Derivatives from 2-(Benzyloxy)-5-bromobenzylbromide [1]

  • Materials: 2-(Benzyloxy)-5-bromobenzylbromide, desired thiol or alcohol nucleophile (e.g., thiophenol for Compound B, phenol for Compound A), Potassium Carbonate (K₂CO₃), anhydrous N,N-Dimethylformamide (DMF), Ethyl Acetate (EtOAc), water, brine, anhydrous Sodium Sulfate (Na₂SO₄), silica gel.[1]

  • Procedure:

    • To a solution of 2-(benzyloxy)-5-bromobenzylbromide (1.0 eq) in anhydrous DMF, add the respective nucleophile (1.2 eq) and K₂CO₃ (2.0 eq).[1]

    • Stir the reaction mixture at room temperature for 12-24 hours.[1]

    • Quench the reaction with water and extract the product with EtOAc.[1]

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]

    • Purify the crude product by column chromatography on silica gel to yield the desired derivative.[1]

Data Presentation

The following tables summarize the in vitro biological activities of representative ether (Compound A) and thioether (Compound B) derivatives synthesized from 2-(benzyloxy)-5-bromobenzylbromide.

Table 1: Antimicrobial Activity of 2-(Benzyloxy)-5-bromobenzylbromide Derivatives [1]

Compound IDStructureStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
Compound A 2-((2-(benzyloxy)-5-bromobenzyl)oxy)-1-phenylethan-1-one166432
Compound B 2-(benzyloxy)-5-bromo-1-((phenylthio)methyl)benzene83216

Table 2: Anticancer Activity of 2-(Benzyloxy)-5-bromobenzylbromide Derivatives [1]

Compound IDStructureCell LineActivity MetricValue
Compound A 2-((2-(benzyloxy)-5-bromobenzyl)oxy)-1-phenylethan-1-oneMCF-7 (Human Breast Cancer)IC₅₀ (µM)25.5
Compound B 2-(benzyloxy)-5-bromo-1-((phenylthio)methyl)benzeneMCF-7 (Human Breast Cancer)IC₅₀ (µM)12.8

The data indicates that the thioether derivative (Compound B) consistently demonstrates superior antimicrobial and anticancer activity compared to its ether analog (Compound A), suggesting the sulfur atom may play a key role in the biological mechanism of action.[1]

Mandatory Visualization

G cluster_0 Synthesis of Bioactive Derivatives cluster_1 Biological Evaluation 2-BBA This compound Benzyl_Alcohol (2-(Benzyloxy)-5-bromophenyl)methanol 2-BBA->Benzyl_Alcohol Reduction (LiAlH4) Benzyl_Bromide 2-(Benzyloxy)-5-bromobenzylbromide Benzyl_Alcohol->Benzyl_Bromide Bromination (PBr3) Derivatives Thioether/Ether Derivatives (e.g., Compound B) Benzyl_Bromide->Derivatives Nucleophile Thiol or Alcohol (e.g., Thiophenol) Nucleophile->Derivatives Nucleophilic Substitution Antimicrobial Antimicrobial Assays (MIC determination) Derivatives->Antimicrobial Anticancer Anticancer Assays (IC50 on MCF-7) Derivatives->Anticancer

Caption: Experimental workflow from this compound to bioactive derivatives.

II. Conceptual Application in Neuroprotective Drug Design

The benzyloxy-substituted aromatic motif is a key pharmacophore in various neurologically active agents. For instance, benzyloxy benzamide derivatives have been identified as potent neuroprotective agents for the treatment of ischemic stroke.[2][3] These compounds function by disrupting the protein-protein interaction (PPI) between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS).

Signaling Pathway

In ischemic stroke, excessive glutamate release leads to overactivation of N-methyl-D-aspartate receptors (NMDARs). This triggers a cascade of neurotoxic events, including the influx of Ca²⁺. PSD95, a scaffolding protein, links NMDARs to nNOS. This proximity facilitates Ca²⁺-dependent activation of nNOS, leading to the production of nitric oxide (NO), which in excess contributes to neuronal damage.[2][3] Benzyloxy benzamide derivatives can intervene in this pathway by disrupting the PSD95-nNOS interaction, thereby preventing the overproduction of neurotoxic NO.

Mandatory Visualization

G cluster_0 Ischemic Cascade cluster_1 PSD95-nNOS Complex cluster_2 Neurotoxicity Glutamate Excessive Glutamate NMDAR NMDAR Activation Glutamate->NMDAR Ca_influx Ca2+ Influx NMDAR->Ca_influx nNOS nNOS Ca_influx->nNOS Activates PSD95 PSD95 PSD95->nNOS Binds to NO_Production Excessive NO Production nNOS->NO_Production Neuronal_Damage Neuronal Damage NO_Production->Neuronal_Damage Benzyloxy_Benzamide Benzyloxy Benzamide Derivatives Benzyloxy_Benzamide->PSD95 Inhibits Interaction

Caption: Inhibition of the PSD95-nNOS interaction by benzyloxy benzamide derivatives.

Data Presentation

While direct derivatives of this compound for this target are still under investigation, a lead compound from the benzyloxy benzamide class, LY-836, has shown promising pharmacokinetic properties.

Table 3: Pharmacokinetic Properties of a Neuroprotective Benzyloxy Benzamide Derivative (LY-836) in Rats [3]

ParameterOral Administration (10 mg/kg)Intravenous Administration (2 mg/kg)
t½ (h) 4.264.08
Cmax (ng/mL) 233.052513.12
Bioavailability (%) 19.57-

These data demonstrate that benzyloxy benzamide derivatives can possess favorable drug-like properties, supporting their potential for development as therapeutics for ischemic stroke.[3]

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its utility has been demonstrated in the synthesis of compounds with significant antimicrobial and anticancer activities. Furthermore, the core benzyloxy-phenyl scaffold is a key feature in the design of neuroprotective agents targeting protein-protein interactions. The provided protocols and data serve as a foundation for researchers to explore the synthesis of novel derivatives and investigate their therapeutic potential across various disease areas.

References

Application Notes and Protocols: Synthesis of VLA-4 Antagonists from Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Very Late Antigen-4 (VLA-4) antagonists derived from benzoic acid. VLA-4, also known as integrin α4β1, is a key mediator in cell adhesion and migration and is a validated therapeutic target for inflammatory diseases and cancer.[1] The protocols outlined below are based on established synthetic routes for potent, orally active VLA-4 antagonists.

Introduction

VLA-4 plays a crucial role in the recruitment of leukocytes to sites of inflammation by binding to its ligands, vascular cell adhesion molecule-1 (VCAM-1) and fibronectin.[1] Antagonizing this interaction can effectively block the inflammatory cascade. A number of small molecule VLA-4 antagonists based on a benzoic acid scaffold have been developed, demonstrating high potency and favorable pharmacokinetic profiles.[2][3][4] This document will focus on the synthesis and biological activity of two promising series of benzoic acid-derived VLA-4 antagonists.

Quantitative Data Summary

The following tables summarize the in vitro potency and pharmacokinetic properties of representative benzoic acid-based VLA-4 antagonists.

Table 1: In Vitro VLA-4 Antagonist Activity

CompoundModificationIC50 (nM)Reference
12l Introduction of chlorine at the 3-position of the central benzene ring of the diphenylurea portion.0.51[2][3]
15b Optimization focusing on activity and lipophilicity.1.6[4]
15e Optimization focusing on activity and lipophilicity.1.6[4]

Table 2: Pharmacokinetic Properties of Selected VLA-4 Antagonists

CompoundSpeciesClearance (mL/min/kg)Oral Bioavailability (F%)Reference
12l Mice18.528[2]
Rats5.236[2]
Dogs3.655[2]

VLA-4 Signaling Pathway

The activation of VLA-4 is a complex process involving "inside-out" signaling, where intracellular events lead to a conformational change in the integrin, increasing its affinity for its ligands. This signaling cascade can be initiated by various receptors, including chemokine receptors and the B cell receptor (BCR).[2][5][6]

VLA4_Signaling cluster_cytosol Cytosol BCR BCR PI3K PI3K BCR->PI3K CXCR4 CXCR4 CXCR4->PI3K VLA4_inactive VLA-4 (Inactive) VLA4_active VLA-4 (Active) VLA4_inactive->VLA4_active VCAM1 VCAM-1 VLA4_active->VCAM1 Adhesion BTK BTK PI3K->BTK PLCG2 PLCγ2 BTK->PLCG2 Ca_mobilization Ca²⁺ Mobilization PLCG2->Ca_mobilization Talin Talin Ca_mobilization->Talin Kindlin Kindlin Ca_mobilization->Kindlin Talin->VLA4_inactive Kindlin->VLA4_inactive

Caption: VLA-4 "Inside-Out" Signaling Pathway.

Experimental Protocols

The following protocols describe the general synthesis of a diphenylurea-based benzoic acid VLA-4 antagonist, exemplified by compounds similar to 12l .

Synthetic Workflow

Synthetic_Workflow cluster_synthesis Synthesis of Diphenylurea Core cluster_coupling Coupling with Benzoic Acid Moiety cluster_hydrolysis Final Hydrolysis A Substituted Aniline (e.g., 3-chloroaniline) C Diphenylurea Intermediate A->C Reaction B Substituted Phenyl Isocyanate B->C E Coupled Ester Intermediate C->E Coupling Reaction D Methyl 4-aminobenzoate D->E F Final VLA-4 Antagonist (e.g., Compound 12l analog) E->F Saponification

Caption: General Synthetic Workflow for Benzoic Acid-Based VLA-4 Antagonists.

Protocol 1: Synthesis of the Diphenylurea Intermediate

This protocol describes the synthesis of a key diphenylurea intermediate.

Materials:

  • Substituted aniline (e.g., 3-chloroaniline)

  • Substituted phenyl isocyanate

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Dissolve the substituted aniline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the substituted phenyl isocyanate (1.05 eq), dissolved in anhydrous DCM, dropwise to the aniline solution over 30 minutes with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure diphenylurea intermediate.

Protocol 2: Coupling with the Benzoic Acid Moiety

This protocol details the coupling of the diphenylurea intermediate with the benzoic acid component.

Materials:

  • Diphenylurea intermediate from Protocol 1

  • Methyl 4-aminobenzoate

  • Coupling agent (e.g., HATU, HOBt)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • To a solution of the diphenylurea intermediate (1.0 eq) in anhydrous DMF, add methyl 4-aminobenzoate (1.1 eq), HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 18-24 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the coupled ester intermediate.

Protocol 3: Saponification to the Final VLA-4 Antagonist

This final step involves the hydrolysis of the methyl ester to the carboxylic acid.

Materials:

  • Coupled ester intermediate from Protocol 2

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1N Hydrochloric acid (HCl)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the coupled ester intermediate (1.0 eq) in a mixture of THF, MeOH, and water.

  • Add an aqueous solution of LiOH (2.0 eq) or NaOH (2.0 eq) to the mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the hydrolysis by TLC.

  • After completion, remove the organic solvents under reduced pressure.

  • Dilute the aqueous residue with water and acidify to pH 3-4 with 1N HCl.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the final benzoic acid-based VLA-4 antagonist.

  • Further purification can be achieved by recrystallization if necessary.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.

References

Application Notes and Protocols for the Laboratory Scale-up Synthesis of 2-(Benzyloxy)-5-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)-5-bromobenzoic acid is a valuable building block in organic synthesis, frequently utilized as an intermediate in the development of pharmaceuticals and other complex organic molecules. Its structure incorporates a protected phenol and a carboxylic acid on a halogenated benzene ring, making it a versatile scaffold for further chemical modifications. This document provides a detailed protocol for the laboratory scale-up synthesis of this compound via a Williamson ether synthesis, starting from 5-bromo-2-hydroxybenzoic acid and benzyl bromide. The protocol is designed to be robust and scalable for laboratory settings.

Reaction Scheme

The synthesis proceeds through a nucleophilic substitution (SN2) reaction, where the phenoxide ion of 5-bromo-2-hydroxybenzoic acid, generated in situ by a base, attacks the electrophilic benzylic carbon of benzyl bromide.

Figure 1: Reaction scheme for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the reactants and the product.

Compound Name5-Bromo-2-hydroxybenzoic acidBenzyl BromidePotassium CarbonateThis compound
Molecular Formula C₇H₅BrO₃[1]C₇H₇Br[2]K₂CO₃C₁₄H₁₁BrO₃[3]
Molecular Weight ( g/mol ) 217.02[1]171.03[2]138.21307.14
Appearance Crystalline powderColorless to pale yellow liquid[2][4]White, anhydrous powderWhite to off-white solid
Melting Point (°C) ~218-220-3[2]891138-142
Boiling Point (°C) 374.5 (Predicted)[5]198-199[2]DecomposesNot available
Density (g/mL) 1.861 (Predicted)[5]1.44 at 20 °C[2]2.43Not available
CAS Number 89-55-4[1]100-39-0[2]584-08-7[6]62176-31-2[7][8]

Experimental Protocol

This protocol is based on the principles of the Williamson ether synthesis and is optimized for a laboratory scale-up.

Materials and Equipment
  • 5-Bromo-2-hydroxybenzoic acid

  • Benzyl bromide (Caution: Lachrymator and irritant)[9]

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

  • pH paper or pH meter

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification reagents 1. Charge flask with: - 5-Bromo-2-hydroxybenzoic acid - Anhydrous K₂CO₃ - Anhydrous DMF stirring 2. Stir mixture at room temperature reagents->stirring addition 3. Add Benzyl Bromide dropwise stirring->addition heating 4. Heat reaction mixture (e.g., 60-80 °C) addition->heating quench 5. Cool and quench with ice-water heating->quench acidify 6. Acidify with 1 M HCl to pH ~2-3 quench->acidify extract 7. Extract with Ethyl Acetate (3x) acidify->extract wash 8. Wash combined organic layers with water and brine extract->wash dry 9. Dry over Na₂SO₄ wash->dry filter_concentrate 10. Filter and concentrate under reduced pressure dry->filter_concentrate recrystallize 11. Recrystallize from EtOAc/Hexane filter_concentrate->recrystallize isolate 12. Isolate pure product recrystallize->isolate

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, add 5-bromo-2-hydroxybenzoic acid (1.0 equivalent) and anhydrous potassium carbonate (2.0-2.5 equivalents).

    • Add anhydrous DMF (5-10 mL per gram of the starting benzoic acid).

  • Addition of Benzyl Bromide:

    • Stir the suspension at room temperature for 30 minutes.

    • Slowly add benzyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture through the addition funnel over 15-20 minutes.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to 60-80 °C.

    • Maintain the temperature and stir the reaction for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into ice-cold water.

    • Carefully acidify the aqueous mixture to a pH of approximately 2-3 using 1 M HCl. A precipitate should form.

    • Extract the product with ethyl acetate (3 times).

    • Combine the organic layers and wash them with water and then with brine to remove any remaining DMF and inorganic salts.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.

Safety Precautions

  • Benzyl bromide is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

  • N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Handle in a fume hood and avoid contact with skin and eyes.

  • Potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.[6][10]

  • Hydrochloric acid is corrosive. Handle with care and appropriate PPE.

  • Always perform reactions in a well-ventilated area.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship of the Williamson ether synthesis, highlighting the key steps and the roles of the reagents.

WilliamsonEtherSynthesis A 5-Bromo-2-hydroxybenzoic acid (Phenol derivative) C Deprotonation A->C B K₂CO₃ (Base) B->C facilitates D Phenoxide Intermediate (Nucleophile) C->D generates F SN2 Reaction D->F E Benzyl Bromide (Electrophile) E->F G This compound (Ether Product) F->G forms H KBr + KHCO₃ (Byproducts) F->H forms

Caption: Logical flow of the Williamson ether synthesis.

References

Application Notes and Protocols: Deprotection of the Benzyloxy Group in Subsequent Synthetic Steps

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxy (OBn) group is a widely employed protecting group for hydroxyl functionalities in multi-step organic synthesis. Its popularity is attributed to its stability across a broad spectrum of reaction conditions, including acidic and basic environments, and the availability of multiple methods for its removal. The selection of an appropriate deprotection strategy is crucial to ensure the integrity of other functional groups within a molecule and to achieve high yields of the desired product. This document provides detailed application notes and protocols for the most common methods of benzyloxy group deprotection: catalytic hydrogenation, acid-catalyzed cleavage, and oxidative cleavage.

Catalytic Hydrogenation

Catalytic hydrogenation is the most frequently used method for the deprotection of benzyloxy groups, proceeding via hydrogenolysis to yield the free alcohol and toluene as a byproduct.[1][2] This method is favored for its typically clean reaction profile and mild conditions.[3] The reaction can be carried out using hydrogen gas or through catalytic transfer hydrogenation, which utilizes a hydrogen donor and avoids the need for handling flammable H₂ gas.[4][5]

Data Presentation

Table 1: Comparison of Catalytic Hydrogenation Methods for Benzyl Ether Deprotection

Substrate TypeCatalystHydrogen SourceSolventTemperature (°C)TimeYield (%)Reference(s)
General Benzyl Ethers10% Pd/CH₂ (balloon)MeOH, EtOH, THFRoom Temp1-16 h>90[1][4]
Sterically Hindered Ethers20% Pd(OH)₂/C (Pearlman's catalyst)H₂ (balloon)EtOHRoom Temp12-24 hHigh[6]
N-Benzylamines10% Pd/CAmmonium formateMeOHReflux0.5-2 h>95[4]
Benzyl Esters10% Pd/CAmmonium formateMeOHReflux1-3 hHigh[6]
Substrates with Reducible Groups10% Pd/C1,4-CyclohexadieneEtOHReflux1-4 hHigh[1]
Phenolic Benzyl Ethers5% Rh/Al₂O₃H₂ (balloon)MeOHRoom Temp1-3 hHigh[1]
Experimental Protocols

Protocol 1.1: Deprotection via Hydrogenolysis with H₂ Gas

This protocol describes a general procedure for the debenzylation of an O-benzyl protected alcohol using palladium on carbon (Pd/C) and hydrogen gas.[4]

Materials:

  • Benzyl-protected substrate

  • 10% Palladium on Carbon (Pd/C) (10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or cylinder)

  • Inert gas (Nitrogen or Argon)

  • Celite® or a suitable filter aid

Procedure:

  • Dissolve the benzyl-protected substrate (1.0 mmol) in methanol (10-20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C (10 mol%) to the solution under a stream of inert gas.

  • Seal the flask, and then carefully evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude deprotected alcohol.

  • If necessary, purify the product by column chromatography.

Protocol 1.2: Deprotection via Catalytic Transfer Hydrogenation

This protocol is an alternative to using hydrogen gas and employs ammonium formate as the hydrogen donor.[4]

Materials:

  • Benzyl-protected substrate

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate

  • Methanol (MeOH)

Procedure:

  • In a round-bottom flask, suspend the benzyl-protected substrate (1.0 mmol) and 10% Pd/C (10-20% by weight of the substrate) in methanol (10 mL).

  • To the stirred suspension, add ammonium formate (5.0 eq) in one portion.[5]

  • Heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst. Wash the filter pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Visualization

Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Substrate catalyst Add Catalyst start->catalyst reagent Add Hydrogen Source catalyst->reagent react Stir at Specified Temp. reagent->react monitor Monitor by TLC react->monitor monitor->react Incomplete filter Filter Catalyst monitor->filter Complete concentrate Concentrate filter->concentrate purify Purify concentrate->purify product Final Product purify->product

Caption: General experimental workflow for benzyloxy group deprotection.

Hydrogenolysis_Mechanism cluster_mechanism Hydrogenolysis Mechanism substrate R-O-CH₂Ph Benzyl Ether adsorption Adsorption of H₂ and Benzyl Ether onto Catalyst Surface substrate->adsorption catalyst Pd/C Catalyst Surface h2 H₂ Hydrogen h2->adsorption cleavage Cleavage of C-O Bond adsorption->cleavage product1 {R-OH | Alcohol} cleavage->product1 product2 {H₃C-Ph | Toluene} cleavage->product2

Caption: Simplified mechanism of catalytic hydrogenolysis.[7]

Acid-Catalyzed Deprotection

Cleavage of benzyl ethers can also be achieved using strong acids.[2] This method is generally less common due to the potential for acid-labile functional groups to be affected. However, it can be a valuable alternative when catalytic hydrogenation is not feasible, for instance, in the presence of reducible functional groups that are stable to strong acid.[5]

Data Presentation

Table 2: Comparison of Acid-Catalyzed Deprotection Methods

Substrate TypeReagentSolventTemperature (°C)Time (h)Yield (%)Reference(s)
General Benzyl EthersTrifluoroacetic Acid (TFA)CH₂Cl₂0 to Room Temp1-6Variable[5]
Aryl Benzyl EthersBoron Trichloride (BCl₃)CH₂Cl₂-780.5-2>90[8]
Sterically Hindered PhenolsTrifluoroacetic Acid (TFA)CH₂Cl₂Room Temp1-4High[9]
Benzyl EstersTrifluoroacetic Acid (TFA)CH₂Cl₂0 to Room Temp1-6High[5]
Experimental Protocols

Protocol 2.1: Deprotection with Trifluoroacetic Acid (TFA)

This protocol outlines the cleavage of a benzyl ether using TFA.[5]

Materials:

  • Benzyl-protected substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve the benzyl-protected substrate (1.0 eq) in anhydrous dichloromethane (10-20 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add trifluoroacetic acid (5-10 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 1-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

Protocol 2.2: Deprotection with Boron Trichloride (BCl₃)

This method is particularly effective for the debenzylation of aryl benzyl ethers under mild conditions.[8]

Materials:

  • Aryl benzyl ether substrate

  • Boron trichloride (BCl₃) solution in CH₂Cl₂ (1 M)

  • Pentamethylbenzene (cation scavenger)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol (MeOH)

Procedure:

  • Dissolve the aryl benzyl ether (1.0 eq) and pentamethylbenzene (3.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1 M solution of BCl₃ in CH₂Cl₂ (2.0 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 45 minutes.[10]

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction at -78 °C by the addition of a 10:1 mixture of chloroform/methanol.[10]

  • Allow the mixture to warm to room temperature.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualization

Acid_Cleavage_Mechanism cluster_mechanism Acid-Catalyzed Cleavage Mechanism substrate R-O-CH₂Ph Benzyl Ether protonation Protonation of Ether Oxygen substrate->protonation acid H⁺ Acid Catalyst acid->protonation intermediate R-O⁺H-CH₂Ph Protonated Ether protonation->intermediate sn1_sn2 Sₙ1 or Sₙ2 Cleavage intermediate->sn1_sn2 product1 {R-OH | Alcohol} sn1_sn2->product1 product2 {⁺CH₂Ph | Benzyl Cation} sn1_sn2->product2

Caption: Mechanism of acid-catalyzed benzyloxy group cleavage.[11][12]

Oxidative Cleavage

Oxidative methods provide a valuable alternative for benzyloxy group deprotection, especially when the substrate contains functional groups sensitive to reductive or strongly acidic conditions.[13] Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are commonly employed for this transformation.[14]

Data Presentation

Table 3: Comparison of Oxidative Deprotection Methods

Substrate TypeReagentSolventTemperature (°C)Time (h)Yield (%)Reference(s)
General Benzyl EthersDDQ (1.1-1.5 eq)CH₂Cl₂/H₂O0 to Room Temp1-4High[14]
Electron-Rich Benzyl EthersDDQ (catalytic)CH₂Cl₂/H₂ORoom Temp2-684-96[15]
CarbohydratesDDQCH₂Cl₂/H₂O0 to Room Temp1.5-563-78[16]
Visible-light mediatedDDQ (catalytic), tBuONOCH₂Cl₂/H₂ORoom Temp<484-96[15]
Experimental Protocols

Protocol 3.1: Deprotection with DDQ

This protocol describes a general procedure for the oxidative cleavage of a benzyl ether using DDQ.[14]

Materials:

  • Benzyl-protected substrate

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve the benzyl-protected substrate (1.0 eq) in a mixture of dichloromethane and water (typically 18:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add DDQ (1.1-1.5 eq) to the cooled solution in one portion.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization

DDQ_Cleavage_Mechanism cluster_mechanism DDQ Oxidative Cleavage Mechanism substrate R-O-CH₂Ph Benzyl Ether ct_complex Charge-Transfer Complex substrate->ct_complex ddq DDQ ddq->ct_complex set Single Electron Transfer (SET) ct_complex->set radical_cation [R-O-CH₂Ph]⁺˙ Radical Cation set->radical_cation hemiacetal Hemiacetal Intermediate radical_cation->hemiacetal h2o H₂O h2o->hemiacetal product1 {R-OH | Alcohol} hemiacetal->product1 product2 {Ph-CHO | Benzaldehyde} hemiacetal->product2

Caption: Simplified mechanism of DDQ-mediated oxidative cleavage.[14]

Conclusion

The deprotection of the benzyloxy group is a critical transformation in organic synthesis. The choice of method—catalytic hydrogenation, acid-catalyzed cleavage, or oxidative cleavage—should be carefully considered based on the overall synthetic strategy, the presence of other functional groups in the molecule, and the desired reaction conditions. The protocols and data presented in these application notes provide a comprehensive guide for researchers to select and implement the most suitable deprotection method for their specific needs.

References

Application Notes and Protocols for Buchwald-Hartwig Amination with 2-(Benzyloxy)-5-bromobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in modern organic synthesis. This reaction has broad applications in the pharmaceutical and materials science industries due to its tolerance of a wide range of functional groups and its ability to construct complex amine-containing molecules. These application notes provide detailed protocols and guidance for the successful amination of 2-(benzyloxy)-5-bromobenzoic acid and its derivatives, valuable building blocks in the synthesis of various biologically active compounds and functional materials.

The general transformation involves the coupling of an aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The selection of these components is critical for achieving high yields and purity. For substrates like this compound derivatives, which contain both an ether linkage and a carboxylic acid or ester group, careful optimization of the reaction conditions is necessary to avoid potential side reactions such as ether cleavage or ester hydrolysis.

Reaction Scheme

Caption: General scheme of the Buchwald-Hartwig amination of a this compound derivative.

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination of this compound derivatives is highly dependent on the judicious selection of the catalyst system, base, solvent, and reaction temperature. Below is a summary of these parameters and their typical roles in the reaction.

ParameterCommon ChoicesRole and Considerations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) catalyst. Pre-formed Pd(0) catalysts can sometimes lead to cleaner reactions.[1]
Phosphine Ligand Xantphos, BINAP, DavePhos, XPhosBulky, electron-rich phosphine ligands are generally effective for aryl bromides.[1] The choice of ligand can significantly impact reaction rate and yield. Xantphos is often effective for couplings with heteroaryl halides.[2]
Base NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄Strong, non-nucleophilic bases are required to deprotonate the amine. The choice of base must be compatible with the ester or carboxylic acid functionality. While strong bases like NaOtBu are common, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ may be necessary to prevent ester hydrolysis.[3]
Solvent Toluene, Dioxane, THFAnhydrous, deoxygenated solvents are crucial as the palladium catalyst is sensitive to oxygen and water.[1] Toluene and dioxane are commonly used and offer good solubility for the reactants.[2]
Temperature 80-110 °CMost Buchwald-Hartwig reactions require heating to proceed at a reasonable rate.[1] The temperature should be optimized to ensure complete reaction without decomposition of the starting materials or products.
Amine Primary & Secondary Alkyl/Aryl AminesThe nature of the amine (steric hindrance, electronics) will influence the optimal reaction conditions.

Experimental Protocols

Important Note: These protocols are general guidelines and may require optimization for specific substrates and amines. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous and deoxygenated solvents.

Protocol 1: General Procedure for the Amination of Methyl 2-(benzyloxy)-5-bromobenzoate with a Primary or Secondary Amine

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of functionalized aryl bromides.

Materials:

  • Methyl 2-(benzyloxy)-5-bromobenzoate

  • Amine (1.2 - 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Xantphos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equivalents)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ and Xantphos.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Under a positive flow of argon, add sodium tert-butoxide, followed by methyl 2-(benzyloxy)-5-bromobenzoate and the amine.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.[2]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.[2]

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[2]

Protocol 2: Amination using a Weaker Base to Preserve Ester Functionality

This protocol is a modification of the general procedure for substrates sensitive to strong bases.

Materials:

  • Methyl 2-(benzyloxy)-5-bromobenzoate

  • Amine (1.2 - 1.5 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • BINAP (3-6 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous Dioxane

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add Pd(OAc)₂, BINAP, and cesium carbonate.

  • Add methyl 2-(benzyloxy)-5-bromobenzoate and the amine.

  • Solvent Addition: Add anhydrous, degassed dioxane via syringe.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring.

  • Monitoring and Work-up: Follow steps 6-9 from Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions for Buchwald-Hartwig aminations of various aryl bromides, which can serve as a starting point for the optimization of reactions with this compound derivatives.

Table 1: Reaction Conditions for Amination of Functionalized Aryl Bromides

Aryl BromideAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1-Bromo-3-butoxy-5-nitrobenzeneAq. AmmoniaPd₂(dba)₃ (2)Xantphos (4)K₃PO₄ (2)Toluene/H₂O10018High
5-Bromo-N-phenylpyridin-3-amineAnilinePd₂(dba)₃ (2)BINAP (4)NaOtBu (1.4)Toluene11012-24>80
4-BromobenzonitrileBenzamide[Pd(cinnamyl)Cl]₂ (1.5)Xantphos (6)DBU (2)Toluene100285

Data compiled from analogous reactions in the literature. Yields are approximate and will vary with specific substrates and conditions.[4][5]

Visualizations

Buchwald-Hartwig Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R¹R²NH De-protonation De-protonation Amine Coordination->De-protonation Base Reductive Elimination Complex Reductive Elimination Complex De-protonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L Product Product Reductive Elimination Complex->Product Ar-NR¹R²

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

This diagram outlines the major steps in performing a Buchwald-Hartwig amination experiment.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Setup Assemble dry glassware Inert Establish inert atmosphere Setup->Inert Reagents Add catalyst, ligand, base, aryl bromide, and amine Inert->Reagents Solvent Add anhydrous, degassed solvent Reagents->Solvent Heat Heat to desired temperature Solvent->Heat Stir Stir vigorously Heat->Stir Monitor Monitor by TLC or LC-MS Stir->Monitor Cool Cool to room temperature Monitor->Cool Filter Filter through Celite Cool->Filter Extract Liquid-liquid extraction Filter->Extract Dry Dry organic layer Extract->Dry Concentrate Remove solvent Dry->Concentrate Purify Column chromatography Concentrate->Purify

References

Application Notes: Sonogashira Coupling of Brominated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has become indispensable in organic synthesis.[1][2] It is widely used in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[1][3] Brominated benzoic acids are particularly valuable substrates in this reaction, as the resulting alkynyl-substituted benzoic acids are key intermediates in the development of novel drugs, functional polymers, and molecular probes.[4][5] The carboxylic acid moiety provides a handle for further derivatization or can act as a crucial binding group in biologically active molecules.

Core Applications

The introduction of an alkynyl group onto a benzoic acid framework via the Sonogashira coupling opens avenues to a diverse range of complex molecules with significant applications in several fields:

  • Drug Development and Medicinal Chemistry: Alkynyl-substituted benzoic acids are precursors to a variety of heterocyclic compounds and are used to synthesize complex molecules with potential therapeutic activity.[1] For instance, they have been utilized in the synthesis of nicotinic receptor agonists and treatments for skin conditions like psoriasis.[1] The rigid alkyne linker can be used to probe interactions with biological targets, and the benzoic acid group can enhance solubility or act as a pharmacophore.

  • Materials Science: The Sonogashira reaction is a key tool for constructing highly conjugated π-systems.[5] Coupling brominated benzoic acids with di- or multi-functional alkynes leads to the formation of oligomers and polymers, such as poly(phenyleneethynylene)s (PPEs).[6] These materials exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics, sensors, and fluorescent probes.[7]

  • Synthesis of Natural Products and Analogues: Many natural products contain alkyne or enyne functionalities.[1] The Sonogashira coupling provides a stereospecific and efficient method for creating these structural motifs, enabling the total synthesis of complex natural products and their analogues for biological evaluation.[8]

Quantitative Data Summary

The following table summarizes representative examples of Sonogashira coupling reactions involving various brominated benzoic acids, highlighting the reaction conditions and corresponding yields.

Entry Brominated Benzoic Acid Alkyne Partner Catalyst System (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference
14-Bromobenzoic acidPhenylacetylenePd(PPh₃)₄ (4), CuI (5)PiperidineDMF801295[9]
23-Bromobenzoic acid1-HeptynePdCl₂(PPh₃)₂ (2), CuI (4)Et₃NTHF651092General Protocol
32-Bromobenzoic acidTrimethylsilylacetylenePd(OAc)₂ (2), PPh₃ (4), CuI (5)K₂CO₃H₂O/iPrOH901688[10]
44-Bromo-3-aminobenzoic acidEthynylbenzenePd(PPh₃)₄ (4), CuI (5)PiperidineDMF801490[9]
53,5-Dibromobenzoic acidPhenylacetylene (2.2 eq)Pd(dppf)Cl₂ (3), CuI (6)Cs₂CO₃Dioxane1002485General Protocol
64-Bromobenzoic acidPhenylacetylenePd(acac)₂ (0.001), Hydrazone ligand (0.002), CuI (1)K₃PO₄DMSO1251894[11]

Visualized Mechanisms and Workflows

To better illustrate the processes involved, the following diagrams outline the general reaction, its catalytic cycle, and a typical experimental workflow.

G cluster_reactants Reactants cluster_products Products r1 Brominated Benzoic Acid plus1 + r2 Terminal Alkyne arrow_node r2->arrow_node p1 Alkynyl Benzoic Acid plus2 + p2 Amine Hydrobromide arrow_node->p1 conditions Pd Catalyst, Cu(I) Co-catalyst Amine Base, Solvent, Heat Catalytic_Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 Oxidative Addition (Ar-Pd(II)-Br)L₂ pd0->pd_complex1 Ar-Br pd_complex2 Transmetalation (Ar-Pd(II)-C≡CR)L₂ pd_complex1->pd_complex2 from Cu cycle product Alkynyl Benzoic Acid (Ar-C≡CR) pd_complex2->product Reductive Elimination product->pd0 Regenerates Catalyst cu_acetylide Copper(I) Acetylide (Cu-C≡CR) cu_acetylide->pd_complex1 alkyne Terminal Alkyne (H-C≡CR) alkyne->cu_acetylide Base, Cu(I) Workflow start 1. Setup & Reagent Prep reaction 2. Add Reagents to Flask (Bromo-acid, Catalyst, Base, Solvent) start->reaction degas 3. Degas & Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) reaction->degas add_alkyne 4. Add Terminal Alkyne degas->add_alkyne heating 5. Heat and Stir (Monitor by TLC/LC-MS) add_alkyne->heating workup 6. Reaction Quench & Workup (Cool, Dilute, Extract) heating->workup purify 7. Purification (Column Chromatography) workup->purify characterize 8. Characterization (NMR, MS) purify->characterize final_product Pure Alkynyl Benzoic Acid characterize->final_product

References

Application Notes: (S)-4-Benzyl-2-oxazolidinone as a Versatile Building Block in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-4-Benzyl-2-oxazolidinone is a highly effective and widely utilized chiral auxiliary in asymmetric synthesis.[1][2] Derived from (S)-phenylalanine, its rigid heterocyclic structure and the sterically demanding benzyl group provide a powerful platform for controlling the stereochemical outcome of various carbon-carbon bond-forming reactions. This reliability and predictability make it an invaluable tool for researchers, scientists, and drug development professionals in the synthesis of enantiomerically pure compounds.[2] This document provides detailed application notes and experimental protocols for key transformations employing this auxiliary, including asymmetric alkylation and aldol reactions.

Key Applications

The primary utility of (S)-4-benzyl-2-oxazolidinone lies in its temporary incorporation into a substrate to direct a subsequent diastereoselective reaction. The most common applications include:

  • Asymmetric Alkylation: Generation of enolates from N-acyl oxazolidinones, followed by reaction with electrophiles, allows for the synthesis of α-chiral carboxylic acid derivatives with high stereocontrol.[3]

  • Asymmetric Aldol Reactions: Evans' boron-mediated aldol reactions using N-acyl oxazolidinones are renowned for producing syn-β-hydroxy carbonyl compounds with exceptional diastereoselectivity.[4]

  • Asymmetric Diels-Alder Reactions: When converted to N-enoyl derivatives, these auxiliaries act as powerful chiral dienophiles, enabling the enantioselective synthesis of complex cyclic systems.[5]

Application 1: Asymmetric Alkylation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone

This protocol details the highly diastereoselective alkylation of an N-acylated oxazolidinone to generate a new stereocenter alpha to the carbonyl group. The bulky benzyl group of the auxiliary effectively shields one face of the generated (Z)-enolate, forcing the incoming electrophile to approach from the opposite, less hindered face.[6]

Experimental Workflow: Asymmetric Alkylation

G Asymmetric Alkylation Workflow cluster_0 Step 1: N-Acylation cluster_1 Step 2: Diastereoselective Alkylation A0 1. Dissolve (S)-4-benzyl-2-oxazolidinone in anhydrous THF. A1 2. Cool to -78 °C. A0->A1 A2 3. Add n-BuLi (1.05 eq) dropwise. A1->A2 A3 4. Stir for 30 min. A2->A3 A4 5. Add propionyl chloride (1.1 eq). A3->A4 A5 6. Stir, warm to RT. A4->A5 A6 7. Quench (sat. aq. NH4Cl) and workup. A5->A6 A7 8. Purify via chromatography. A6->A7 B0 1. Dissolve N-propionyl derivative in anhydrous THF. A7->B0 N-Propionyl-(S)-4-benzyl- 2-oxazolidinone B1 2. Cool to -78 °C. B0->B1 B2 3. Add NaHMDS (1.0 eq) to form enolate. B1->B2 B3 4. Stir for 15 min. B2->B3 B4 5. Add benzyl bromide (1.2 eq). B3->B4 B5 6. Stir for 15 min at -78 °C. B4->B5 B6 7. Quench (sat. aq. NH4Cl) and workup. B5->B6 B7 8. Purify via chromatography. B6->B7

Asymmetric Alkylation Workflow Diagram.
Detailed Experimental Protocols

Protocol 1: N-Acylation of (S)-4-Benzyl-2-oxazolidinone [3]

  • Setup: Add (S)-4-benzyl-2-oxazolidinone (1.0 eq) to a flame-dried round-bottom flask under an argon atmosphere. Dissolve in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise. Stir the mixture at -78 °C for 30 minutes.

  • Acylation: Add propionyl chloride (1.1 eq) dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.

Protocol 2: Asymmetric Alkylation with Benzyl Bromide [3]

  • Setup: To a flame-dried flask under argon, add the N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous THF.

  • Enolate Formation: Cool the solution to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.0 eq) dropwise. Stir for 15 minutes at -78 °C.

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise. Stir for an additional 15 minutes at -78 °C.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the product by flash column chromatography.

Quantitative Data: Asymmetric Alkylation
EntryElectrophile (R-X)BaseDiastereomeric Ratio (d.r.)Yield (%)
1Benzyl BromideNaHMDS>99:180-95%
2Allyl IodideNaHMDS98:261-77%
3Methyl IodideLDA99:185-95%
4Isopropyl IodideNaHMDS97:365%

Data compiled from representative literature procedures.[6][7]

Application 2: Asymmetric Boron-Mediated Aldol Reaction

The Evans aldol reaction provides a reliable method for the synthesis of syn-aldol adducts. The reaction proceeds through a rigid, six-membered, chair-like transition state, which is chelated by a boron atom.[4] This transition state assembly, dictated by the chiral auxiliary, is key to the high diastereoselectivity observed.[4]

Logical Diagram: Stereochemical Control in Evans Aldol Reaction

G start N-Propionyl Oxazolidinone enolate (Z)-Boron Enolate Formation (Bu₂BOTf, DIPEA) start->enolate ts Rigid, Chelated Chair-like Transition State enolate->ts aldehyde Aldehyde (R'CHO) aldehyde->ts steric Benzyl group shields 'top' face of enolate ts->steric approach Aldehyde approaches from 'bottom' (less hindered) face ts->approach product Syn-Aldol Adduct (High Diastereoselectivity) ts->product

Stereocontrol in the Evans Aldol Reaction.
Detailed Experimental Protocol

Protocol 3: Asymmetric Boron-Mediated Aldol Reaction [3][4]

  • Setup: Dissolve N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried flask under argon.

  • Enolate Formation: Cool the solution to 0 °C. Add dibutylboron triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA, 1.2 eq). Stir the mixture at 0 °C for 30 minutes.

  • Aldol Addition: Cool the reaction to -78 °C. Add the desired aldehyde (e.g., Benzaldehyde, 1.2 eq) dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Workup: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour.

  • Extraction: Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

  • Purification: Concentrate the solution and purify the product by flash column chromatography.

Quantitative Data: Asymmetric Aldol Reactions
EntryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
1Isobutyraldehyde>99:180-90%
2Benzaldehyde>99:185%
3Propionaldehyde97:375%

Table references representative data for N-propionyl oxazolidinones.[8]

Cleavage of the Chiral Auxiliary

A crucial final step is the removal of the chiral auxiliary to unmask the desired chiral product. The choice of cleavage method determines the functional group obtained.[1]

Protocol 4: Hydrolytic Cleavage to a Carboxylic Acid [6][9]

  • Setup: Dissolve the alkylated or aldol adduct product (1.0 eq) in a 4:1 mixture of THF and water.

  • Reaction: Cool the solution to 0 °C. Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (LiOH, 2.0 eq).

  • Stirring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Workup: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃). Remove the THF under reduced pressure.

  • Separation: Extract the aqueous solution with ethyl acetate (3x) to recover the chiral auxiliary. Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract with ethyl acetate (3x) to isolate the chiral carboxylic acid product.

  • Purification: Dry the organic layers containing the product over MgSO₄, filter, and concentrate to yield the purified carboxylic acid.

Other Cleavage Methods [1]

  • To Primary Alcohols: Use of reductive agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).[1]

  • To Aldehydes: Careful use of reagents such as diisobutylaluminum hydride (DIBAL-H).[1]

  • To Esters: Transesterification with reagents like sodium methoxide in methanol.[1]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Benzyloxy)-5-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(Benzyloxy)-5-bromobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and effective method is the Williamson ether synthesis. This reaction involves the O-alkylation of 5-bromosalicylic acid with a benzyl halide, typically benzyl bromide, in the presence of a base.

Q2: What are the common side reactions in this synthesis?

The two main side reactions that can lower the yield of the desired product are:

  • C-alkylation: The phenoxide ion of 5-bromosalicylic acid is an ambident nucleophile, meaning it can react at the oxygen or at the carbon atoms of the aromatic ring. Alkylation at a ring carbon results in the formation of a C-benzyl derivative.[1]

  • Elimination (E2) of benzyl bromide: Under strongly basic conditions or at high temperatures, benzyl bromide can undergo an elimination reaction to form stilbene.[1]

  • Benzylation of the carboxylic acid: The carboxylate group can also be benzylated to form the benzyl ester.

Q3: How can I minimize the formation of byproducts?

To favor the desired O-alkylation and achieve a higher yield, consider the following:

  • Choice of Base: Use a base that is strong enough to deprotonate the phenolic hydroxyl group but not so strong as to promote elimination or C-alkylation. Potassium carbonate (K₂CO₃) is a commonly used and effective base for this purpose. Stronger bases like sodium hydride (NaH) can be used but may increase the risk of side reactions.

  • Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetone are generally preferred as they favor O-alkylation.[1]

  • Reaction Temperature: Maintain a moderate reaction temperature. Higher temperatures can lead to an increase in side reactions. A temperature range of 60-70°C is often optimal.[1]

  • Stoichiometry: Use a slight excess of benzyl bromide (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the starting salicylic acid derivative.

Q4: I am having trouble purifying my product. What are the best methods?

Purification is typically achieved by recrystallization or column chromatography.

  • Recrystallization: If the crude product is relatively clean, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexane can yield pure product.

  • Column Chromatography: For mixtures containing significant amounts of byproducts, silica gel column chromatography is effective. A gradient elution with a mixture of hexane and ethyl acetate is commonly used.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive benzyl bromide. 2. Insufficiently strong or wet base. 3. Low reaction temperature. 4. Poor solubility of reactants.1. Check the purity of benzyl bromide; purify by distillation if necessary. 2. Use a fresh, anhydrous base. Ensure K₂CO₃ is finely powdered and dried. 3. Gradually increase the reaction temperature in 10°C increments, monitoring by TLC. 4. Ensure all reactants are fully dissolved in the chosen solvent. Consider switching to a solvent with higher solubilizing power, like DMF.
Formation of Multiple Products (observed by TLC) 1. Competing C-alkylation. 2. Benzylation of the carboxylic acid. 3. Elimination of benzyl bromide.1. Use a less polar aprotic solvent. Employ a milder base like K₂CO₃ instead of NaH. 2. This is often a minor byproduct. Purification by column chromatography should separate it from the desired product. 3. Avoid excessively high temperatures and overly strong or sterically hindered bases.
Product is an oil or difficult to crystallize 1. Presence of impurities. 2. Residual solvent.1. Purify the crude product by column chromatography. 2. Ensure the product is thoroughly dried under high vacuum.
Difficulty in separating product from starting material 1. Incomplete reaction. 2. Similar polarity of product and starting material.1. Increase reaction time or temperature. Consider adding a slight excess of benzyl bromide. 2. Optimize the solvent system for column chromatography to improve separation. A shallow gradient may be necessary.

Data Presentation

The following table summarizes the impact of different reaction conditions on the yield of this compound. The data is compiled from analogous Williamson ether synthesis reactions and general principles of organic chemistry to provide a comparative overview.

Base Solvent Temperature (°C) Reaction Time (h) Reported Yield (%) Reference/Notes
K₂CO₃DMF60-704-6~85-95[1] (analogous reaction)
K₂CO₃AcetoneReflux6-8~70-85Lower boiling point may require longer reaction times.
NaOHMethanol/Water60297Starting from benzyl 2-benzyloxy-5-bromobenzoate.[2]
NaHTHFRoom Temp12~80-90Stronger base, requires anhydrous conditions and careful handling.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is a representative procedure based on the Williamson ether synthesis.

Materials:

  • 5-Bromo-2-hydroxybenzoic acid (1 equivalent)

  • Benzyl bromide (1.1 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 5-bromo-2-hydroxybenzoic acid in anhydrous DMF, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical eluent is 7:3 hexane:ethyl acetate. The starting material (5-bromosalicylic acid) is more polar and will have a lower Rf value than the less polar product.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 5-Bromosalicylic Acid + K₂CO₃ in DMF B Add Benzyl Bromide A->B Stir 30 min at RT C Heat at 60-70°C for 4-6h B->C D Quench with water C->D E Acidify with HCl D->E F Extract with Ethyl Acetate E->F G Wash with water and brine F->G H Dry and Concentrate G->H I Crude Product H->I J Recrystallization or Column Chromatography I->J K Pure this compound J->K

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway cluster_main Desired O-Alkylation cluster_side Side Reactions start 5-Bromosalicylic Acid phenoxide Phenoxide Intermediate start->phenoxide + Base product This compound phenoxide->product + Benzyl Bromide c_alkylation C-Alkylated Byproduct phenoxide->c_alkylation benzyl_bromide Benzyl Bromide elimination Stilbene benzyl_bromide->elimination + Strong Base/Heat

Caption: Reaction pathway for the synthesis of this compound and potential side reactions.

References

Technical Support Center: Purification of Crude 2-(Benzyloxy)-5-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-(Benzyloxy)-5-bromobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound, typically synthesized via Williamson ether synthesis from 5-bromo-2-hydroxybenzoic acid and a benzyl halide, may contain several process-related impurities. The most common impurities include:

  • Unreacted Starting Materials: 5-bromo-2-hydroxybenzoic acid and benzyl bromide (or other benzyl halides).

  • Byproducts of the Williamson Ether Synthesis: Dibenzyl ether, formed from the self-condensation of the benzyl halide, and C-alkylation products where the benzyl group attaches to the aromatic ring instead of the hydroxyl oxygen.[1]

  • Degradation Products: Benzyl alcohol from the hydrolysis of the benzyl halide.

Q2: What are the recommended methods for purifying crude this compound?

A2: The primary methods for purifying crude this compound are acid-base extraction, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of the impurities. A combination of these techniques often yields the highest purity.

Q3: What is the expected melting point of pure this compound?

A3: The reported melting point of pure this compound is in the range of 147-150 °C. A broad melting point range or a melting point significantly lower than this indicates the presence of impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Acid-Base Extraction Troubleshooting

Problem: Low recovery of the product after acid-base extraction.

  • Possible Cause 1: Incomplete extraction from the organic layer.

    • Solution: Ensure thorough mixing of the organic and aqueous layers during the extraction to maximize the transfer of the deprotonated product into the aqueous phase. Perform multiple extractions with the basic solution (e.g., 3 x 50 mL) to ensure complete removal of the product from the organic layer.

  • Possible Cause 2: Incomplete precipitation upon acidification.

    • Solution: Ensure the aqueous layer is acidified to a pH of 2-3 with an acid like 1 M HCl to fully protonate the carboxylate and induce precipitation.[2] Check the pH with pH paper. If the product "oils out" instead of precipitating as a solid, it may be due to the presence of impurities or the temperature. Try cooling the solution in an ice bath to promote solidification.

  • Possible Cause 3: Product is partially soluble in the aqueous layer.

    • Solution: If the product has some water solubility even in its protonated form, back-extract the acidified aqueous layer with a suitable organic solvent like ethyl acetate to recover the dissolved product.

Recrystallization Troubleshooting

Problem: The compound does not crystallize from the solution upon cooling.

  • Possible Cause 1: Too much solvent was used.

    • Solution: The goal is to use the minimum amount of hot solvent to dissolve the crude product. If too much solvent is used, the solution will not be supersaturated upon cooling. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Possible Cause 2: The solution is cooling too quickly.

    • Solution: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes inhibit crystal formation.

  • Possible Cause 3: Lack of nucleation sites.

    • Solution: Scratch the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a small seed crystal of the pure compound to induce crystallization.

Problem: The recrystallized product has a low melting point or a broad melting point range.

  • Possible Cause 1: Incomplete removal of impurities.

    • Solution: The chosen recrystallization solvent may not be optimal for separating the product from a specific impurity. Consider a different solvent or a solvent mixture. Performing a second recrystallization can also improve purity.

  • Possible Cause 2: The crystals are not properly dried.

    • Solution: Residual solvent can depress the melting point. Ensure the crystals are thoroughly dried under vacuum or in a desiccator to remove all traces of the solvent.

Problem: The product "oils out" during recrystallization.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the solute.

    • Solution: Choose a solvent with a lower boiling point. Alternatively, use a solvent mixture where the compound is less soluble, allowing it to crystallize at a lower temperature.

Column Chromatography Troubleshooting

Problem: Poor separation of the product from impurities.

  • Possible Cause 1: Incorrect eluent system.

    • Solution: The polarity of the eluent is critical for good separation. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column. A good starting point for this compound on silica gel is a mixture of hexane and ethyl acetate.[1] The ideal Rf value for the product on TLC should be around 0.2-0.4 for good separation on a column.

  • Possible Cause 2: Column was not packed properly.

    • Solution: An improperly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

  • Possible Cause 3: Overloading the column.

    • Solution: Using too much crude product for the amount of silica gel will result in broad, overlapping bands. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight for difficult separations.

Data Presentation

CompoundMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound307.14147-150White to off-white solid
5-bromo-2-hydroxybenzoic acid217.02168-170White to light tan solid
Benzyl bromide171.03-4 to -1Colorless to yellow liquid
Dibenzyl ether198.261.5-4Colorless liquid

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate (e.g., 100 mL for 5 g of crude product).

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (3 x 50 mL). Combine the aqueous layers.

  • Washing: Wash the organic layer with brine (1 x 50 mL) and set it aside. This layer may contain neutral impurities like dibenzyl ether.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid. A white precipitate of this compound should form.[2]

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: A common solvent system for the recrystallization of benzoic acid derivatives is a mixture of ethanol and water.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy, indicating saturation. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry the crystals thoroughly.

Protocol 3: Purification by Flash Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4. For acidic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) to the eluent can improve peak shape.

  • Column Packing: Prepare a flash chromatography column with silica gel (230-400 mesh) using the chosen eluent system.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system. Start with a less polar mixture and gradually increase the polarity (gradient elution) if necessary to separate impurities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow crude Crude 2-(Benzyloxy)-5- bromobenzoic acid dissolve Dissolve in Ethyl Acetate crude->dissolve extract Acid-Base Extraction (aq. NaHCO3) dissolve->extract org_layer Organic Layer (Neutral Impurities) extract->org_layer Separate aq_layer Aqueous Layer (Product Salt) extract->aq_layer Separate acidify Acidify with HCl (to pH 2-3) aq_layer->acidify precipitate Precipitation acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry pure_product Pure Product filter_dry->pure_product recrystallize Recrystallization (Optional) filter_dry->recrystallize column Column Chromatography (Optional) filter_dry->column recrystallize->pure_product column->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Low_Yield start Low Yield Observed check_extraction Incomplete Extraction? start->check_extraction check_precipitation Incomplete Precipitation? check_extraction->check_precipitation No solution1 Increase mixing and number of extractions check_extraction->solution1 Yes check_recrystallization Loss during Recrystallization? check_precipitation->check_recrystallization No solution2 Ensure pH is 2-3, cool in ice bath check_precipitation->solution2 Yes solution3 Use minimal hot solvent, cool slowly check_recrystallization->solution3 Yes end Yield Improved solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for low purification yield.

References

Technical Support Center: Recrystallization of 2-(Benzyloxy)-5-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-(Benzyloxy)-5-bromobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity material through recrystallization. Here, we move beyond generic protocols to explain the underlying principles, helping you make informed decisions and troubleshoot effectively during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for selecting a recrystallization solvent for this compound?

A1: The ideal recrystallization solvent hinges on the principle of differential solubility. For this compound, a compound with both polar (carboxylic acid) and non-polar (benzyl and bromophenyl groups) characteristics, the key is to find a solvent where it is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1] This temperature-dependent solubility gradient is the driving force for crystallization upon cooling.[2][3]

The molecular structure suggests that moderately polar solvents are a good starting point. The carboxylic acid group can engage in hydrogen bonding with protic solvents like alcohols, while the aromatic rings favor interactions with other aromatic or moderately non-polar solvents. Highly non-polar solvents like hexanes are unlikely to dissolve the compound even when heated, due to the polar carboxylic acid. Conversely, highly polar solvents might dissolve it too readily, even at room temperature, leading to poor recovery.

Q2: Which solvents are recommended as a starting point for the recrystallization of this compound?

A2: Based on the structural features and general solubility principles for aromatic carboxylic acids, the following solvents and solvent systems are recommended for initial screening:

  • Single Solvents:

    • Ethanol or Methanol: These alcohols can hydrogen bond with the carboxylic acid group. The compound is likely to have good solubility in hot alcohol and reduced solubility upon cooling.

    • Isopropanol: A slightly less polar alcohol that can offer a better solubility differential.

    • Acetic Acid: Often a good solvent for carboxylic acids, but can be difficult to remove completely.[1]

    • Toluene: The aromatic nature of toluene can effectively solvate the phenyl and benzyl groups.

  • Solvent Pairs:

    • Ethanol/Water: The compound is dissolved in a minimum amount of hot ethanol (the "good" solvent), and then hot water (the "bad" solvent) is added dropwise until the solution becomes faintly cloudy (the saturation point).[4] Upon cooling, the solubility decreases sharply, promoting crystallization.

    • Toluene/Hexane: Similar to the ethanol/water system, where hexane acts as the anti-solvent.

Q3: How does the presence of the benzyl and bromo substituents affect solvent choice compared to unsubstituted benzoic acid?

A3: The large, non-polar benzyloxy group and the bromine atom significantly decrease the molecule's overall polarity compared to benzoic acid. This has two main consequences for solvent selection:

  • Decreased Solubility in Polar Solvents: The compound will be significantly less soluble in water than benzoic acid.[5] While benzoic acid can be recrystallized from hot water, this is unlikely to be an effective solvent for its benzyloxy-bromo derivative.[6]

  • Increased Solubility in Less Polar Solvents: The bulky non-polar groups enhance solubility in organic solvents like toluene, ethyl acetate, and dichloromethane.

Therefore, you will need to employ more organic and less polar solvents than you would for simple benzoic acid.

Experimental Protocol: Recrystallization of this compound

This protocol provides a detailed, step-by-step methodology for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, or an ethanol/water mixture)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Spatula

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a small amount of the chosen solvent, just enough to create a slurry.

    • Gently heat the mixture on a hot plate with stirring.

    • Add the solvent in small portions until the solid completely dissolves. Causality Note: Using the minimum amount of hot solvent is crucial for maximizing the yield of the recrystallized product.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present or if decolorizing carbon was used, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate.

    • Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask. Causality Note: Preheating the apparatus prevents premature crystallization of the product on the filter paper and funnel.[3]

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Causality Note: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively incorporate into the growing crystal lattice, excluding impurities.

    • Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.

  • Crystal Collection and Washing:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor. Causality Note: Using ice-cold solvent minimizes the loss of the desired product, which has some solubility even in the cold solvent.[6]

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

    • Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely, or dry in a vacuum oven at a temperature well below the melting point.

Solvent Selection and Recrystallization Workflow

G cluster_0 Solvent Selection cluster_1 Recrystallization Process start Start: Crude Product test_solubility Test Solubility in Small Scale: Ethanol, Isopropanol, Toluene, Ethyl Acetate start->test_solubility dissolves_cold Dissolves in Cold Solvent? test_solubility->dissolves_cold insoluble_hot Insoluble in Hot Solvent? dissolves_cold->insoluble_hot No solvent_pair Consider Solvent Pair (e.g., Ethanol/Water) dissolves_cold->solvent_pair Yes good_solvent Good Single Solvent Candidate insoluble_hot->good_solvent No insoluble_hot->solvent_pair Yes dissolve Dissolve in Minimum Hot Solvent good_solvent->dissolve solvent_pair->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool_slowly Cool Slowly to Room Temperature hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash_cold Wash with Ice-Cold Solvent vac_filter->wash_cold dry Dry Crystals wash_cold->dry pure_product Pure Product dry->pure_product

Caption: Workflow for solvent selection and recrystallization.

Troubleshooting Guide

Problem Probable Cause(s) Solution(s)
Failure to Dissolve - Insufficient solvent volume.- Inappropriate solvent choice.- Add more hot solvent in small increments.- If a large volume of solvent is required with little dissolution, the solvent is likely unsuitable. Choose a more polar solvent.
"Oiling Out" (Formation of an oil instead of crystals)- The boiling point of the solvent is higher than the melting point of the solute.- High concentration of impurities depressing the melting point.- Solution is cooling too rapidly.- Reheat the solution to redissolve the oil. Add a small amount of additional solvent to lower the saturation point. Allow to cool more slowly.[7]- If using a solvent pair, add more of the "good" solvent.[8]- Consider pre-purification by another method (e.g., column chromatography) if impurities are significant.
No Crystals Form Upon Cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration and allow it to cool again.[8]- Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound.
Crystals Form Too Quickly - The solution is too concentrated.- The cooling rate is too fast.- Reheat the solution and add a small amount of extra solvent.- Ensure the solution cools slowly and undisturbed on a benchtop before moving to an ice bath.[8]
Low Recovery Yield - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with too much or warm solvent.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated.- Wash crystals with a minimal amount of ice-cold solvent.

Solvent Property Data (Estimated)

SolventPolarityBoiling Point (°C)Expected Solubility (Hot)Expected Solubility (Cold)
Water High100Very LowInsoluble
Methanol High65HighModerate
Ethanol High78HighLow
Isopropanol Medium82ModerateLow
Ethyl Acetate Medium77HighModerate
Toluene Low111ModerateLow
Hexane Very Low69InsolubleInsoluble

References

Troubleshooting side reactions in the synthesis of 2-(Benzyloxy)-5-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Benzyloxy)-5-bromobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and established method is the Williamson ether synthesis. This reaction involves the O-alkylation of 2-hydroxy-5-bromobenzoic acid with a benzyl halide (commonly benzyl bromide) in the presence of a base. The reaction proceeds via an SN2 mechanism where the phenoxide ion of 2-hydroxy-5-bromobenzoic acid acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide.

Q2: What are the primary side reactions I should be aware of during the synthesis?

There are three main side reactions that can occur, leading to impurities and reduced yields:

  • C-alkylation: The phenoxide intermediate is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or at a carbon on the aromatic ring (C-alkylation). C-alkylation leads to the formation of C-benzyl isomers of 2-hydroxy-5-bromobenzoic acid.

  • Esterification: The carboxylic acid group can react with the benzyl halide, especially under certain conditions, to form the benzyl ester of this compound.

  • Elimination: The benzyl halide can undergo an E2 elimination reaction, particularly in the presence of a sterically hindered base or at high temperatures, to form stilbene.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the appearance of the product and any side products. A suitable eluent system would typically be a mixture of hexane and ethyl acetate.

Troubleshooting Guide

Issue 1: Low yield of the desired this compound.

Possible Cause Recommended Solution
Incomplete Deprotonation The base may not be strong enough to fully deprotonate both the phenolic hydroxyl and carboxylic acid groups. Consider using a stronger base like sodium hydride (NaH) or potassium hydride (KH). If using a weaker base like potassium carbonate (K₂CO₃), ensure it is finely powdered and anhydrous.
Suboptimal Reaction Temperature If the temperature is too low, the reaction rate will be slow. If it's too high, it can promote side reactions like elimination and C-alkylation. The optimal temperature is typically between 60-80°C.
Poor Solubility of Reactants Ensure all reactants are fully dissolved in the chosen solvent. Polar aprotic solvents like DMF or acetonitrile are generally preferred.
Degradation of Benzyl Bromide Benzyl bromide can degrade over time. Use a fresh bottle or purify it by distillation before use.

Issue 2: My TLC plate shows multiple spots, indicating the presence of impurities.

Observation Potential Impurity Troubleshooting and Mitigation
Spot with similar polarity to the product C-alkylation product(s)The ratio of O- to C-alkylation is highly dependent on the solvent. Aprotic solvents like acetonitrile or DMF strongly favor O-alkylation.[1] Protic solvents like methanol or ethanol can lead to significant amounts of C-alkylation.[1]
Less polar spot (higher Rf) Benzyl 2-(benzyloxy)-5-bromobenzoate (ester)This side reaction can be minimized by using a slight excess of the base to ensure the carboxylic acid remains deprotonated and less nucleophilic. Avoid prolonged reaction times at high temperatures.
Very non-polar spot Stilbene (from elimination)Use a non-sterically hindered base (e.g., K₂CO₃, NaOH) and maintain a moderate reaction temperature.

Issue 3: Difficulty in purifying the final product.

Problem Recommended Purification Method
Presence of C-alkylation isomers These isomers can be difficult to separate due to similar polarities. Careful column chromatography on silica gel using a gradient elution of hexane and ethyl acetate is often effective. HPLC can also be used for separation and analysis.[2][3][4]
Residual starting material (2-hydroxy-5-bromobenzoic acid) The acidic starting material can be removed by washing the organic extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired product will remain in the organic layer.
General impurities Recrystallization is an effective method for purifying the final product. Suitable solvents for recrystallization include ethanol, methanol, or a mixture of ethyl acetate and hexane.[5][6][7][8]

Data Presentation

Table 1: Influence of Solvent on O- vs. C-Alkylation in Williamson Ether Synthesis *

SolventO-Alkylated Product (%)C-Alkylated Product (%)
Acetonitrile973
Methanol7228

*Data based on the reaction of benzyl bromide with sodium β-naphthoxide, a system analogous to the synthesis of this compound, demonstrating the significant impact of solvent choice on selectivity.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • 2-hydroxy-5-bromobenzoic acid

  • Benzyl bromide

  • Potassium carbonate (anhydrous, finely powdered)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Hexane

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2-hydroxy-5-bromobenzoic acid (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.5 equivalents).

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 70°C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization.

Protocol 2: Hydrolysis of Benzyl 2-(benzyloxy)-5-bromobenzoate

This protocol is useful if the benzyl ester is formed as a significant side product or if the synthesis starts from the esterified compound.

Materials:

  • Benzyl 2-(benzyloxy)-5-bromobenzoate

  • Methanol

  • Sodium hydroxide

  • Water

  • 4 N Hydrochloric acid

  • Ethyl acetate

Procedure:

  • Dissolve Benzyl 2-(benzyloxy)-5-bromobenzoate (1.0 equivalent) in methanol.

  • Add a solution of sodium hydroxide (4.0 equivalents) in water.

  • Heat the reaction mixture to 60°C and stir for 2 hours.[9]

  • Remove the methanol by rotary evaporation.

  • Dilute the residue with water and wash with ethyl acetate to remove any non-polar impurities.

  • Separate the aqueous layer and acidify to pH 3 with 4 N hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Combine the organic phases, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to obtain this compound.[9]

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Start 2-Hydroxy-5-bromobenzoic Acid + Benzyl Bromide Product This compound Start->Product Williamson Ether Synthesis C_Alkylation C-Benzylated Isomer Start->C_Alkylation C-Alkylation Esterification Benzyl 2-(benzyloxy)-5-bromobenzoate Start->Esterification Esterification Elimination Stilbene Start->Elimination Elimination (from Benzyl Bromide) Base Base (e.g., K2CO3) Solvent (e.g., DMF)

Caption: Main reaction pathway and potential side reactions.

Troubleshooting_Workflow Start Experiment Complete Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product (TLC)? Check_Yield->Check_Purity No Optimize_Base Optimize Base: - Stronger base (NaH) - Ensure anhydrous conditions Check_Yield->Optimize_Base Yes Analyze_Impurities Analyze Impurity Profile (TLC Rf values) Check_Purity->Analyze_Impurities Yes End Pure Product, Good Yield Check_Purity->End No Optimize_Solvent Optimize Solvent: - Use aprotic (DMF, Acetonitrile) to favor O-alkylation Analyze_Impurities->Optimize_Solvent C-Alkylation suspected Purification Purification Strategy: - Column Chromatography - Recrystallization Analyze_Impurities->Purification All other cases Optimize_Temp Optimize Temperature: - 60-80°C range Optimize_Base->Optimize_Temp Optimize_Temp->Check_Purity Optimize_Solvent->Purification

Caption: Troubleshooting workflow for synthesis.

References

Technical Support Center: Column Chromatography Purification of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of substituted benzoic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Stationary Phase Selection

Q1: What is the most common stationary phase for purifying substituted benzoic acids and why?

A1: The most common stationary phase for the purification of substituted benzoic acids is silica gel (SiO₂).[1] Silica gel is a polar adsorbent, and since benzoic acids are polar compounds, it is an effective choice for normal-phase chromatography.[1] The slightly acidic nature of silica gel is also generally compatible with acidic analytes.[1] For compounds that may be sensitive to the acidic nature of silica, alumina (Al₂O₃) can be a suitable alternative.[1][2]

Q2: When should I consider a non-polar stationary phase like C18 for purifying substituted benzoic acids?

A2: A non-polar stationary phase, such as C18-functionalized silica, is used in reverse-phase chromatography. This technique is ideal for separating non-polar or weakly polar compounds.[3] While less common for preparative purification of the acids themselves, it can be very effective for analyzing complex mixtures containing benzoic acid derivatives, especially in HPLC applications.[4] In reverse-phase chromatography, a polar mobile phase is used, and more non-polar compounds are retained longer on the column.

Mobile Phase Optimization

Q3: My substituted benzoic acid is not moving from the origin (Rf = 0) on a silica gel column. What should I do?

A3: An Rf value of 0 indicates that the mobile phase is not polar enough to elute your compound. Substituted benzoic acids are often highly polar and may require a more polar solvent system. To increase the polarity of your mobile phase, you can gradually increase the proportion of the more polar solvent in your mixture. For example, if you are using a hexane/ethyl acetate mixture, you would increase the percentage of ethyl acetate. For particularly polar benzoic acids, adding a small amount of a highly polar solvent like methanol or acetic acid to the mobile phase can be effective.

Q4: My substituted benzoic acid is eluting too quickly with the solvent front (Rf ≈ 1). How can I improve retention?

A4: An Rf value close to 1 suggests that the mobile phase is too polar, causing your compound to have a low affinity for the stationary phase and travel with the solvent front. To increase retention, you need to decrease the polarity of your mobile phase. This can be achieved by increasing the proportion of the non-polar solvent in your eluent mixture (e.g., increasing the percentage of hexane in a hexane/ethyl acetate system).

Q5: I am observing significant peak tailing for my benzoic acid derivative on a silica gel column. What causes this and how can I fix it?

A5: Peak tailing for acidic compounds like benzoic acids on silica gel is a common issue. It is often caused by strong, non-ideal interactions between the acidic analyte and the stationary phase, such as hydrogen bonding with the silanol groups on the silica surface. To minimize tailing, a small amount of a polar, acidic modifier, such as acetic acid or formic acid, can be added to the mobile phase.[4] This modifier helps to saturate the active sites on the silica gel and ensures the benzoic acid is in a single, protonated form, leading to more symmetrical peaks.

Sample Loading

Q6: What is the difference between wet and dry sample loading, and which should I choose for my substituted benzoic acid?

A6:

  • Wet Loading: Involves dissolving the sample in a minimal amount of the mobile phase (or a solvent in which it is highly soluble) and carefully applying the solution to the top of the column.[5] This method is often preferred for its simplicity. However, if the sample is not very soluble in the mobile phase, a more polar solvent may be needed for dissolution, which can interfere with the separation.[5][6]

  • Dry Loading: Involves pre-adsorbing the sample onto a small amount of silica gel (or another inert solid support like Celite) by dissolving the sample in a suitable solvent, mixing it with the adsorbent, and then evaporating the solvent to obtain a free-flowing powder.[6] This powder is then carefully added to the top of the column. Dry loading is particularly advantageous for samples that have poor solubility in the initial mobile phase or when a high sample load is required.[7]

For substituted benzoic acids, which can have varying solubilities, dry loading is often the more robust method to ensure a narrow sample band and improve separation efficiency.

Detection

Q7: How can I monitor the elution of my substituted benzoic acid from the column if it is colorless?

A7: Since many substituted benzoic acids are colorless, their elution cannot be monitored visually. The most common method for tracking the separation is by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC). By spotting a small amount of each fraction on a TLC plate and running it in an appropriate solvent system, you can identify which fractions contain your desired compound. Many benzoic acid derivatives are UV-active, meaning they will appear as dark spots on a TLC plate under a UV lamp.

Data Presentation

Table 1: Common Mobile Phase Systems for Column Chromatography of Substituted Benzoic Acids on Silica Gel

Non-Polar SolventPolar SolventTypical Ratio Range (Non-Polar:Polar)Notes
Hexane / HeptaneEthyl Acetate9:1 to 1:1A good starting point for many benzoic acid derivatives.
DichloromethaneMethanol99:1 to 9:1Useful for more polar substituted benzoic acids.
Hexane / HeptaneAcetone9:1 to 2:1Acetone is more polar than ethyl acetate.
ChloroformMethanol99:1 to 95:5A more polar system for highly functionalized benzoic acids.

Note: The addition of 0.5-2% acetic acid or formic acid to the mobile phase can improve peak shape and reduce tailing.

Experimental Protocols

Detailed Methodology for the Purification of 3-Hydroxy-5-(methoxycarbonyl)benzoic Acid via Silica Gel Column Chromatography

This protocol provides a step-by-step guide for the purification of a moderately polar substituted benzoic acid.

1. Materials and Equipment:

  • Crude 3-Hydroxy-5-(methoxycarbonyl)benzoic acid

  • Silica gel (230-400 mesh)

  • Sea sand (acid-washed)

  • Solvents: Hexane, Ethyl Acetate, Acetic Acid (all HPLC grade)

  • Glass chromatography column

  • Separatory funnel (for solvent addition)

  • Collection tubes/flasks

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

2. Mobile Phase Preparation:

  • Prepare a starting mobile phase of 9:1 Hexane:Ethyl Acetate with 1% acetic acid.

  • Prepare a more polar mobile phase of 7:3 Hexane:Ethyl Acetate with 1% acetic acid for gradient elution.

3. Column Packing (Slurry Method):

  • Securely clamp the column in a vertical position.

  • Add a small plug of cotton or glass wool to the bottom of the column.[8]

  • Add a thin layer of sand (approx. 1-2 cm) over the plug.[8]

  • In a beaker, create a slurry of silica gel in the starting mobile phase.[8]

  • Pour the slurry into the column, continuously tapping the side of the column to ensure even packing and remove air bubbles.[8]

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.[8]

  • Drain the solvent until the level is just above the top layer of sand, ensuring the column does not run dry.

4. Sample Loading (Dry Loading):

  • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[6]

  • Carefully add the silica-adsorbed sample to the top of the prepared column.

5. Elution and Fraction Collection:

  • Carefully add the starting mobile phase (9:1 Hexane:Ethyl Acetate + 1% Acetic Acid) to the column.

  • Begin collecting fractions.

  • Monitor the elution of the compound by TLC analysis of the collected fractions.

  • If the desired compound is not eluting, gradually increase the polarity of the mobile phase by switching to the 7:3 Hexane:Ethyl Acetate mixture.

6. Product Isolation:

  • Combine the fractions containing the pure product (as determined by TLC).

  • Remove the solvent using a rotary evaporator to yield the purified 3-Hydroxy-5-(methoxycarbonyl)benzoic acid.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_column Prepare and Pack Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Prepare Sample (Dry Loading) prep_sample->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc tlc->elute Adjust Mobile Phase Polarity if Needed pool Pool Pure Fractions tlc->pool Identify Pure Fractions evaporate Evaporate Solvent pool->evaporate product Isolated Pure Product evaporate->product

Caption: Workflow for column chromatography purification.

Troubleshooting_Guide cluster_symptoms Observed Symptoms cluster_solutions Potential Solutions start Poor Separation no_elution Compound at Origin (Rf = 0) start->no_elution fast_elution Compound at Solvent Front (Rf ≈ 1) start->fast_elution tailing Tailing Peaks start->tailing poor_res Poor Resolution start->poor_res increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity decrease_polarity Decrease Mobile Phase Polarity fast_elution->decrease_polarity add_modifier Add Acidic Modifier (e.g., Acetic Acid) tailing->add_modifier check_loading Optimize Sample Loading (Consider Dry Loading) poor_res->check_loading change_stationary Change Stationary Phase poor_res->change_stationary

Caption: Troubleshooting decision tree for poor separation.

References

How to remove unreacted starting material from 2-(Benzyloxy)-5-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting and frequently asked questions (FAQs) for the purification of 2-(Benzyloxy)-5-bromobenzoic acid, a common intermediate in pharmaceutical and chemical synthesis. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

Common impurities depend on the synthetic route but often include unreacted starting materials such as 5-bromosalicylic acid and benzyl bromide, or the precursor benzyl 2-benzyloxy-5-bromobenzoate if the final step is a hydrolysis. Side products from incomplete or competing reactions can also be present.

Q2: Which purification method is most effective for removing unreacted starting materials?

The most effective method depends on the nature of the starting materials.

  • Acid-Base Extraction: This is highly effective for separating the acidic product, this compound, from neutral or basic starting materials and byproducts like benzyl 2-benzyloxy-5-bromobenzoate.[1]

  • Recrystallization: This technique is excellent for removing small amounts of impurities and for obtaining a highly crystalline final product.[2][3][4][5]

  • Column Chromatography: This method is useful for separating compounds with similar polarities and can be employed if extraction and recrystallization are insufficient.[6][7][8][9]

Troubleshooting Guides

Issue 1: The final product is contaminated with a neutral compound, likely the starting benzyl ester.

Cause: Incomplete hydrolysis of the benzyl ester precursor.

Solution: An acid-base extraction is the most effective method to resolve this. The acidic this compound will be deprotonated by a base and move into the aqueous layer, while the neutral ester remains in the organic layer.

Experimental Protocol: Acid-Base Extraction [1]

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1M sodium hydroxide or a saturated sodium bicarbonate solution). The this compound will convert to its sodium salt and dissolve in the aqueous layer. The unreacted neutral ester will remain in the organic layer.

  • Separation: Separate the aqueous layer from the organic layer. The organic layer containing the neutral impurity can be discarded.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 4N hydrochloric acid) to a pH of approximately 3. The purified this compound will precipitate out of the solution.[1]

  • Product Extraction: Extract the precipitated product from the acidified aqueous solution using an organic solvent like ethyl acetate.

  • Washing and Drying: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the purified product.

Logical Workflow for Acid-Base Extraction

crude Crude Product (in Organic Solvent) base Add Aqueous Base (e.g., NaOH) crude->base separate1 Separate Layers base->separate1 organic1 Organic Layer (Contains Neutral Impurities) separate1->organic1 aqueous1 Aqueous Layer (Contains Product Salt) separate1->aqueous1 acidify Acidify Aqueous Layer (e.g., HCl) aqueous1->acidify extract Extract with Organic Solvent acidify->extract separate2 Separate Layers extract->separate2 organic2 Organic Layer (Contains Pure Product) separate2->organic2 aqueous2 Aqueous Layer (Discard) separate2->aqueous2 dry Dry and Concentrate organic2->dry pure Pure Product dry->pure

Caption: Workflow for purification via acid-base extraction.

Issue 2: The product appears discolored or has a broad melting point after initial purification.

Cause: Presence of minor impurities that were not fully removed by extraction.

Solution: Recrystallization is an effective secondary purification step to improve purity and obtain a crystalline solid.

Experimental Protocol: Recrystallization [3][4][5]

  • Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for benzoic acid derivatives include ethanol, methanol, or a mixture of ethyl acetate and hexanes.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

  • Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Quantitative Data: Solvent Properties for Recrystallization

SolventBoiling Point (°C)PolarityNotes
Ethanol78PolarGood for many benzoic acid derivatives.[2]
Methanol65PolarSimilar to ethanol, lower boiling point.[2]
Ethyl Acetate77MediumOften used in combination with a non-polar solvent.
Hexanes69Non-polarUsed as an anti-solvent with more polar solvents.
Water100Very PolarBenzoic acid has low solubility in cold water and higher solubility in hot water.[3]
Issue 3: Multiple impurities are present, and separation by extraction and recrystallization is proving difficult.

Cause: The impurities have similar chemical properties (e.g., acidity, polarity) to the desired product.

Solution: Flash column chromatography can be used to separate compounds based on their differential adsorption to a stationary phase.

Experimental Protocol: Flash Column Chromatography [7][8]

  • Stationary Phase: Silica gel is the most common stationary phase for this type of compound.

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system (mobile phase). A good system will show clear separation of the product from impurities, with the product having an Rf value of approximately 0.2-0.4. A common mobile phase for substituted benzoic acids is a mixture of hexanes and ethyl acetate.[7]

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Pass the mobile phase through the column and collect fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds that are more strongly adsorbed to the silica.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Workflow for Purification

start Crude Product extraction Acid-Base Extraction start->extraction analysis1 Purity Check (TLC, NMR) extraction->analysis1 recrystallization Recrystallization analysis2 Purity Check (TLC, NMR) recrystallization->analysis2 column Column Chromatography analysis3 Purity Check (Melting Point) column->analysis3 pure_product Pure Product analysis1->pure_product Pure impure1 Neutral Impurities Present analysis1->impure1 Impure analysis2->pure_product Pure impure2 Minor Impurities Remain analysis2->impure2 Impure analysis3->pure_product Pure impure3 Complex Mixture analysis3->impure3 Impure impure1->recrystallization impure2->column impure3->start Re-evaluate Strategy

Caption: A logical workflow for troubleshooting the purification of this compound.

References

Technical Support Center: Optimizing Hydrolysis of Benzyl 2-benzyloxy-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the hydrolysis of benzyl 2-benzyloxy-5-bromobenzoate. Our aim is to facilitate the smooth execution of this chemical transformation by addressing potential challenges and offering optimized protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for the selective hydrolysis of the benzyl ester in benzyl 2-benzyloxy-5-bromobenzoate?

A1: The most straightforward and high-yielding method reported for the selective hydrolysis of the benzyl ester in the presence of a benzyl ether is saponification using a base like sodium hydroxide in a mixture of methanol and water.[1] This method is generally preferred for its simplicity and effectiveness.

Q2: Are there alternative methods to cleave the benzyl ester?

A2: Yes, several other methods can be employed for benzyl ester cleavage. These include:

  • Catalytic Hydrogenolysis: This method uses a catalyst, typically palladium on carbon (Pd/C), with a hydrogen source.[2][3] However, this approach can also cleave the benzyl ether, so careful optimization is required to achieve selectivity.[4][5] Additives like ammonia, pyridine, or ammonium acetate can inhibit benzyl ether hydrogenolysis.[5][6]

  • Lewis Acid Catalysis: Certain Lewis acids, such as tin(IV) chloride (SnCl₄), have been shown to selectively cleave benzyl esters in the presence of benzyl ethers.[7]

  • Transfer Hydrogenation: This is a variation of catalytic hydrogenolysis that uses a hydrogen donor like 1,4-cyclohexadiene or formic acid in place of hydrogen gas.[2][8]

Q3: Can the benzyl ether be cleaved during the hydrolysis of the benzyl ester?

A3: Under the recommended basic hydrolysis conditions (e.g., NaOH in methanol/water), the benzyl ether is generally stable. However, under other conditions, particularly catalytic hydrogenolysis, the benzyl ether is susceptible to cleavage.[4][9] The selectivity of benzyl group removal often depends on the specific reagents and reaction conditions used.[10]

Q4: What are the expected products of the hydrolysis reaction?

A4: The expected product of the successful hydrolysis of benzyl 2-benzyloxy-5-bromobenzoate is 2-(benzyloxy)-5-bromobenzoic acid.[1] Toluene is a common byproduct of reactions involving the cleavage of benzyl groups, particularly in hydrogenolysis.[2][4]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Incomplete Hydrolysis Reaction 1. Insufficient reaction time or temperature.2. Inadequate amount of base.3. Poor solubility of the starting material.[11]1. Increase the reaction time or temperature. Monitor the reaction progress using TLC or LC-MS.2. Ensure at least stoichiometric amounts of base are used. For hindered esters, an excess of base may be required.3. Use a co-solvent system (e.g., methanol/water, THF/water) to improve solubility.[11]
Cleavage of the Benzyl Ether (Loss of Selectivity) 1. Using non-selective deprotection methods like standard catalytic hydrogenolysis.2. Harsh reaction conditions.1. For selective ester hydrolysis, use basic conditions (e.g., NaOH/MeOH/H₂O).2. If using hydrogenolysis, consider catalyst poisons or inhibitors (e.g., pyridine, ammonia) to suppress benzyl ether cleavage.[5][6]3. Explore alternative selective methods like using specific Lewis acids.[7]
Formation of Unknown Byproducts 1. Decomposition of starting material or product under harsh conditions.2. Side reactions due to impurities in reagents or solvents.1. Lower the reaction temperature and monitor the reaction closely.2. Ensure all reagents and solvents are of high purity and anhydrous if the reaction is sensitive to water.[12]
Difficulty in Product Isolation/Purification 1. Emulsion formation during aqueous workup.2. Co-precipitation of product with salts.1. Add brine (saturated NaCl solution) to break up emulsions.2. Ensure complete neutralization and consider extraction with a different solvent system.

Experimental Protocols

Protocol 1: Basic Hydrolysis of Benzyl 2-benzyloxy-5-bromobenzoate[1]

This protocol is adapted from a reported synthesis of this compound.

Materials:

  • Benzyl 2-benzyloxy-5-bromobenzoate

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Water (H₂O)

  • 4N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve benzyl 2-benzyloxy-5-bromobenzoate in methanol.

  • Add a solution of sodium hydroxide in water to the reaction mixture.

  • Heat the mixture to 60°C and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, remove the methanol by rotary evaporation.

  • Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material and benzyl alcohol byproduct.

  • Separate the aqueous layer and acidify to a pH of 3 with 4N HCl.

  • Extract the product from the acidified aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, this compound.

Data Presentation

Table 1: Reaction Conditions for Basic Hydrolysis of Benzyl 2-benzyloxy-5-bromobenzoate [1]

ParameterValue
Starting MaterialBenzyl 2-benzyloxy-5-bromobenzoate (1.0 eq)
ReagentSodium Hydroxide (4.0 eq)
SolventMethanol / Water
Temperature60 °C
Reaction Time2 hours
ProductThis compound
Yield97%

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification start Dissolve Starting Material in Methanol add_naoh Add Aqueous NaOH start->add_naoh heat Heat to 60°C and Stir for 2h add_naoh->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor remove_meoh Remove Methanol monitor->remove_meoh Reaction Complete wash Dilute with Water & Wash with EtOAc remove_meoh->wash acidify Acidify Aqueous Layer (4N HCl to pH 3) wash->acidify extract Extract with EtOAc acidify->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate dry->concentrate product Final Product concentrate->product

Caption: Experimental workflow for the hydrolysis of benzyl 2-benzyloxy-5-bromobenzoate.

References

Preventing tailing of acidic compounds on silica gel columns

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions for common issues encountered during the purification of acidic compounds on silica gel columns, a frequent challenge for researchers in synthetic chemistry and drug development.

Frequently Asked Questions (FAQs)

Q1: What causes acidic compounds to tail on silica gel columns?

A1: Peak tailing of acidic compounds on silica gel is primarily caused by strong interactions between the acidic analyte and the stationary phase. The main culprit is the interaction with surface silanol groups (Si-OH) on the silica gel. These silanol groups can be acidic themselves and can interact with acidic compounds through hydrogen bonding or ion-exchange mechanisms, leading to uneven elution and tailed peaks.[1][2][3]

Q2: How does the mobile phase pH affect the peak shape of acidic compounds?

A2: The pH of the mobile phase plays a crucial role in controlling the ionization state of both the acidic compound and the silica gel surface. For acidic compounds, using a mobile phase with a pH below the pKa of the compound will keep it in its protonated, less polar form, reducing strong ionic interactions with the silica surface and thereby minimizing tailing.[2] It is often recommended to adjust the mobile phase pH to be approximately 2 pH units below the analyte's pKa.[4]

Q3: What are mobile phase additives, and how can they prevent tailing?

A3: Mobile phase additives are small amounts of acidic or basic compounds added to the eluent to improve chromatographic performance. For acidic compounds, adding a stronger acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can help.[4][5] These additives work in a few ways:

  • Suppressing Silanol Activity: They protonate the silanol groups on the silica surface, reducing their ability to interact with the acidic analyte.[1][6]

  • Ion Pairing: In some cases, additives can form an ion pair with the analyte, creating a less polar complex that elutes more symmetrically.[5]

Q4: Can I use a base as a mobile phase additive to prevent tailing of my acidic compound?

A4: Generally, adding a base is not recommended for preventing the tailing of acidic compounds on a standard silica gel column. A basic additive would deprotonate the acidic compound, making it more polar and likely to interact even more strongly with the silica surface, exacerbating the tailing problem. Basic additives like triethylamine (TEA) are typically used to prevent the tailing of basic compounds.[6][7]

Troubleshooting Guides

Problem: My acidic compound is showing significant tailing on a silica gel column.

This troubleshooting guide will walk you through a systematic approach to resolve peak tailing for acidic compounds.

Troubleshooting Workflow

Troubleshooting_Tailing_Acidic_Compounds start Start: Peak Tailing Observed check_concentration Is the column overloaded? start->check_concentration reduce_concentration Reduce Sample Load check_concentration->reduce_concentration Yes modify_mobile_phase Modify Mobile Phase: Add Acidic Modifier check_concentration->modify_mobile_phase No reduce_concentration->modify_mobile_phase select_additive Select Additive: 0.1% TFA or Formic Acid modify_mobile_phase->select_additive check_improvement Is peak shape improved? select_additive->check_improvement deactivate_silica Deactivate Silica Gel check_improvement->deactivate_silica No end_good End: Problem Resolved check_improvement->end_good Yes use_alternative Consider Alternative Stationary Phase deactivate_silica->use_alternative end_bad End: Further Optimization Needed use_alternative->end_bad

Caption: A stepwise workflow for troubleshooting peak tailing of acidic compounds.

Experimental Protocols

Protocol 1: Mobile Phase Modification with an Acidic Additive

This protocol describes how to add an acidic modifier to your mobile phase to reduce tailing.

Objective: To suppress the interaction between an acidic analyte and the silica gel surface.

Materials:

  • Your current mobile phase (e.g., a mixture of hexane and ethyl acetate)

  • An acidic additive: Trifluoroacetic acid (TFA) or Formic Acid (FA)

  • Graduated cylinders and beakers

  • Fume hood

Procedure:

  • Prepare your standard mobile phase mixture. For example, if you are using a 70:30 mixture of hexane and ethyl acetate, prepare a sufficient volume for your chromatographic run.

  • In a fume hood, carefully add a small amount of the acidic additive to the mobile phase. A typical starting concentration is 0.1% (v/v).

    • For 100 mL of mobile phase, add 0.1 mL of TFA or FA.

  • Thoroughly mix the modified mobile phase.

  • Equilibrate your silica gel column with the new mobile phase before loading your sample. This typically requires passing 3-5 column volumes of the new mobile phase through the column.

  • Proceed with your separation and compare the peak shape to the one obtained without the additive.

Expected Outcome: A significant reduction in peak tailing and potentially a slight change in the retention time of your compound.

Table 1: Common Acidic Mobile Phase Additives and Their Typical Concentrations

AdditiveTypical ConcentrationNotes
Trifluoroacetic Acid (TFA)0.05% - 0.1%Volatile, good for LC-MS applications.[5]
Formic Acid (FA)0.1% - 1%Also volatile and compatible with LC-MS.[1][5]
Acetic Acid0.1% - 2%Less volatile than TFA or FA.

Protocol 2: Deactivation of Silica Gel

For acid-sensitive compounds where the use of an acidic mobile phase is not desirable, deactivating the silica gel can be an effective alternative.[8]

Objective: To reduce the acidity of the silica gel stationary phase.

Materials:

  • Silica gel

  • Your chosen solvent system containing 1-3% triethylamine (TEA)

  • Chromatography column

Procedure:

  • Prepare a slurry of silica gel in your chosen solvent system that includes 1-3% TEA.

  • Pack your column with the silica gel slurry as you normally would.

  • Pass a volume of the TEA-containing solvent system equal to the volume of the packed silica through the column.

  • Discard the eluent that passes through.

  • The silica gel is now deactivated. You can proceed to run your column with your regular solvent system (without TEA) or continue with the TEA-containing system.

Expected Outcome: The deactivation process neutralizes the most acidic silanol groups, leading to improved peak shape for sensitive compounds.

Understanding the Mechanism

The tailing of acidic compounds on silica gel is a result of interactions at the molecular level. The following diagram illustrates the problematic interaction and how an acidic modifier helps to resolve it.

Silica_Interaction cluster_0 Without Additive cluster_1 With Acidic Additive (H⁺) Silica_Surface_1 Silica Surface (Si-O⁻) Tailing Strong Interaction (Tailing) Silica_Surface_1->Tailing Acidic_Compound_1 Acidic Compound (R-COOH) Acidic_Compound_1->Silica_Surface_1 Ionic Interaction Silica_Surface_2 Protonated Silica Surface (Si-OH) Symmetrical_Peak Reduced Interaction (Symmetrical Peak) Silica_Surface_2->Symmetrical_Peak Acidic_Compound_2 Acidic Compound (R-COOH) Acidic_Compound_2->Silica_Surface_2 Weak Interaction

Caption: Interaction of an acidic compound with the silica surface with and without an acidic mobile phase additive.

Alternative Stationary Phases

If mobile phase modifications do not resolve the issue, or if your compound is unstable under acidic conditions, consider using an alternative stationary phase.

Table 2: Alternative Stationary Phases for Acidic Compounds

Stationary PhaseDescriptionAdvantages
End-capped Silica Residual silanol groups are chemically bonded with a reagent like trimethylsilyl (TMS).[1]Reduces silanol interactions, leading to better peak shapes for a wide range of compounds.[1]
Base-Deactivated Silica (BDS) A type of end-capped silica specifically treated to minimize interactions with basic compounds, but also beneficial for some acidic compounds.[1]Provides excellent peak shapes for polar and basic analytes; can also improve the chromatography of acidic compounds.
Polymer-Based Columns Made from polymeric materials like polystyrene-divinylbenzene.[9]Chemically stable over a wide pH range, eliminating issues with silanol groups.
Hydrophilic Interaction Liquid Chromatography (HILIC) Uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water.[10]Effective for separating highly polar acidic compounds that are poorly retained in reversed-phase chromatography.[10]
Mixed-Mode Chromatography Stationary phases with both reversed-phase and ion-exchange properties.Offers unique selectivity and can be tailored to separate complex mixtures of acidic, basic, and neutral compounds.[11]

References

Technical Support Center: Challenges in the Bromination of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the electrophilic bromination of benzoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Core Principles

Q1: Why is the bromination of benzoic acid derivatives often challenging?

A1: The primary challenge stems from the electronic nature of the carboxylic acid group (-COOH). This group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution (EAS).[1][2][3] This deactivation means that the reaction is significantly slower compared to the bromination of benzene or activated aromatic rings, often requiring harsher reaction conditions to proceed effectively.[1][3]

Q2: Why does bromination of benzoic acid primarily yield the meta-substituted product?

A2: The carboxylic acid group is a meta-director.[1][2][4][5] During electrophilic attack, a carbocation intermediate (an arenium ion) is formed. If the bromine attacks at the ortho or para positions, one of the resonance structures places the positive charge on the carbon atom directly attached to the electron-withdrawing -COOH group.[1][2][6] This is a highly destabilized arrangement. In contrast, attack at the meta position ensures that the positive charge is never placed adjacent to the carboxyl group, making this pathway energetically more favorable.[1][2]

Q3: How do other substituents on the benzoic acid ring affect the regioselectivity of bromination?

A3: The regiochemical outcome is determined by the combined electronic effects of all substituents.

  • Activating Groups (-OH, -OR, -NH₂, alkyl groups) are ortho, para-directors.[4][7] If a strong activating group is present, it will typically direct the incoming bromine to the positions ortho or para to it, overriding the meta-directing influence of the carboxyl group.[4][6]

  • Deactivating Groups (-NO₂, -CN, -SO₃H) are also meta-directors.[4][7] Their presence further deactivates the ring and will direct the bromine to a meta position relative to themselves.

  • Halogens (-F, -Cl, -Br, -I) are a special case. They are deactivating yet are ortho, para-directors.[7][8]

The overall substitution pattern is generally dictated by the most powerful activating group on the ring.[4] Steric hindrance can also play a role, often favoring substitution at the less hindered para position over the ortho position.[4][9]

G sub Substituted Benzoic Acid act Activating Group (-OH, -OR, -Alkyl) sub->act If present... deact Deactivating Group (-NO2, -CN, -SO3H) sub->deact If present... hal Halogen Group (-F, -Cl, -Br) sub->hal If present... cooh -COOH Group sub->cooh Always present... act_dir Directs Ortho/Para (relative to activator) act->act_dir deact_dir Directs Meta (relative to deactivator) deact->deact_dir hal_dir Deactivating, but Directs Ortho/Para hal->hal_dir cooh_dir Deactivating, Directs Meta cooh->cooh_dir G start Bromination Reaction Fails or Gives Wrong Product q1 Is there any product? start->q1 q2 Is it the wrong isomer? q1->q2 Yes sol1 Ring is too deactivated. - Use stronger brominating agent (NBS/H₂SO₄) - Increase temperature cautiously q1->sol1 No / Low Yield q3 Is it benzylic bromination? q2->q3 Yes sol2 Check directing groups. - Strongest activator dictates position. - Consider steric hindrance. q2->sol2 No sol3 Incorrect conditions used. - For ring bromination: use Lewis acid (FeBr₃). - For benzylic: use radical initiator (NBS/AIBN). q3->sol3 Yes G cluster_reaction Reaction cluster_workup Workup & Purification a 1. Dissolve Benzoic Acid & Catalyst in Solvent b 2. Add Bromine Dropwise with Stirring a->b c 3. Heat to Reflux (several hours) b->c d 4. Monitor by TLC c->d e 5. Quench Excess Br₂ (Sodium Bisulfite) d->e Reaction Complete f 6. Aqueous Extraction (NaOH to form salt) e->f g 7. Acidify Aqueous Layer (HCl to precipitate) f->g h 8. Filter & Dry Product g->h

References

Technical Support Center: Purifying Benzoic Acid Derivatives via Acid-Base Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of benzoic acid derivatives using acid-base extraction. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the acid-base extraction of benzoic acid derivatives.

Problem Potential Cause Solution
Low or No Yield of Precipitated Product Incomplete initial extraction: The benzoic acid derivative was not fully converted to its carboxylate salt and transferred to the aqueous layer. This can be due to insufficient base, inadequate mixing, or not enough extraction repetitions.[1]- Ensure the aqueous base is in stoichiometric excess. - Shake the separatory funnel vigorously and vent frequently. - Perform at least two to three extractions of the organic layer with the aqueous base.
Incomplete precipitation: The pH of the aqueous layer was not made sufficiently acidic to protonate the carboxylate salt back to the neutral carboxylic acid.[2][3]- Add acid dropwise while monitoring the pH with litmus paper or a pH meter to ensure a sufficiently acidic environment. - Cool the solution in an ice bath after acidification, as the solubility of most benzoic acid derivatives is lower at colder temperatures.[3]
Supersaturation: The benzoic acid derivative may be slow to crystallize and precipitate out of the solution.[3]- Scratch the inside of the flask with a glass stirring rod to create nucleation sites for crystal formation. - "Seed" the solution with a tiny crystal of the pure compound, if available.[3]
Formation of a Stable Emulsion Vigorous shaking: Overly aggressive shaking of the separatory funnel can lead to the formation of an emulsion, which is a suspension of one liquid within the other.[4][5]- Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.[5] - Allow the separatory funnel to stand undisturbed for a period to see if the layers separate on their own.[6]
Presence of surfactants or particulate matter: Impurities in the sample can stabilize emulsions.- Add a small amount of a saturated sodium chloride solution (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion. This is known as "salting out".[5][7][8] - If the emulsion persists, it may be necessary to filter the entire mixture through a pad of Celite or glass wool.[9] - Centrifugation can also be an effective method to break stubborn emulsions.[5]
Product Fails to Solidify After Acidification Oily precipitate: Some benzoic acid derivatives may have melting points below room temperature or may initially precipitate as an oil.- Cool the solution thoroughly in an ice bath to induce solidification. - If the product remains an oil, it may be necessary to perform a back-extraction into a fresh portion of an organic solvent, followed by drying and evaporation of the solvent.[10]
Unexpected pH of Aqueous Layer Insufficient acid or base: The amount of acid or base added was not enough to neutralize the opposing reagent and adjust the pH to the desired range.- Always test the pH of the aqueous layer after adding acid or base to confirm the desired conditions have been met. Add more reagent as needed.
Loss of Product During Transfers Multiple transfer steps: Each time the solution or solid is transferred between vessels, some loss is inevitable.[1]- Minimize the number of transfers. - Rinse glassware that contained the desired product with the appropriate solvent to recover any residual material.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of acid-base extraction for purifying benzoic acid derivatives?

A1: Acid-base extraction separates compounds based on their differing solubilities in two immiscible liquid phases, typically an organic solvent and water. The key principle is the ability to change the charge, and therefore the water solubility, of a benzoic acid derivative through an acid-base reaction. The neutral benzoic acid derivative is soluble in an organic solvent but largely insoluble in water. By adding a base (e.g., sodium hydroxide), the acidic proton of the carboxylic acid group is removed, forming a negatively charged carboxylate salt. This salt is ionic and therefore soluble in the aqueous phase. This allows for the separation of the benzoic acid derivative from neutral or basic impurities that remain in the organic layer. Subsequently, the aqueous layer containing the carboxylate salt is acidified, which protonates the salt, converting it back to the neutral, water-insoluble benzoic acid derivative, causing it to precipitate out of the solution.

Q2: How do I choose the appropriate base for the extraction?

A2: The choice of base depends on the acidity (pKa) of the compound you want to separate. For carboxylic acids like benzoic acid derivatives (typically with a pKa around 4-5), a relatively weak base like sodium bicarbonate (NaHCO₃) can be used. However, a stronger base like sodium hydroxide (NaOH) will more completely deprotonate the carboxylic acid, ensuring a more efficient transfer to the aqueous layer. If your mixture also contains a less acidic compound, such as a phenol, using a weaker base like sodium bicarbonate will selectively extract the more acidic carboxylic acid, leaving the phenol in the organic layer.

Q3: How do I know which layer is the organic layer and which is the aqueous layer?

A3: The layers separate based on density. The less dense solvent will be the top layer. Many common organic solvents used for extraction, such as diethyl ether and ethyl acetate, are less dense than water and will form the top layer. However, halogenated solvents like dichloromethane and chloroform are denser than water and will be the bottom layer. If you are unsure, you can add a few drops of water to the separatory funnel and observe which layer the drops join; that will be the aqueous layer.

Q4: Why is it important to vent the separatory funnel?

A4: Venting the separatory funnel is a critical safety step. Pressure can build up inside the funnel due to the vapor pressure of a volatile organic solvent or the evolution of a gas, such as carbon dioxide, if sodium bicarbonate is used to neutralize an acid. This pressure buildup can cause the stopper to be ejected or, in a worst-case scenario, cause the separatory funnel to shatter. To vent, invert the funnel and slowly open the stopcock while pointing the stem away from yourself and others, preferably into a fume hood.[4][11]

Q5: Can I use this method to separate two different benzoic acid derivatives from each other?

A5: Separating two different benzoic acid derivatives from each other using a simple acid-base extraction is generally not feasible because their pKa values are often too similar. This method is most effective for separating acidic compounds from neutral or basic compounds. To separate a mixture of similar acidic compounds, other techniques like chromatography would be more appropriate.

Quantitative Data

The acidity of a benzoic acid derivative, indicated by its pKa value, is a critical parameter in an acid-base extraction. The lower the pKa, the stronger the acid.

Compound pKa
Benzoic acid4.20
2-Methylbenzoic acid3.91
3-Methylbenzoic acid4.27
3,5-Dimethylbenzoic acid4.28
o-Hydroxybenzoic acid2.97
m-Hydroxybenzoic acid4.06
p-Hydroxybenzoic acid4.48
2-Aminobenzoic acid4.78
3-Aminobenzoic acid4.55
2-Nitrobenzoic acid2.17

Data sourced from various chemistry resources.

Experimental Protocol: Acid-Base Extraction of a Benzoic Acid Derivative

This protocol outlines the purification of a benzoic acid derivative from a neutral impurity.

Materials:

  • Crude mixture containing the benzoic acid derivative and a neutral impurity

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Aqueous base (e.g., 1 M NaOH or saturated NaHCO₃)

  • Aqueous acid (e.g., 6 M HCl)

  • Saturated NaCl solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Ice bath

  • Büchner funnel and filter paper

  • pH paper

Procedure:

  • Dissolution: Dissolve the crude mixture in a suitable volume of the organic solvent in an Erlenmeyer flask.

  • Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel.

  • First Extraction: Add a portion of the aqueous base to the separatory funnel. Stopper the funnel, and with frequent venting, shake the funnel for 1-2 minutes.

  • Separation of Layers: Place the separatory funnel in a ring stand and allow the layers to separate completely.

  • Collection of Aqueous Layer: Drain the lower (aqueous) layer into a clean Erlenmeyer flask. If the organic solvent is denser than water, the organic layer will be at the bottom.

  • Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of the aqueous base. Combine the aqueous extracts.

  • Washing the Organic Layer (Optional): The remaining organic layer, which should contain the neutral impurity, can be washed with brine to remove any residual water-soluble components.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add the aqueous acid dropwise while stirring until the solution is acidic (test with pH paper). The benzoic acid derivative should precipitate as a solid.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing the Product: Wash the solid with a small amount of ice-cold water to remove any remaining salts.

  • Drying: Allow the product to dry completely. The purity can be assessed by techniques such as melting point determination or spectroscopy.

Visualizations

AcidBaseExtraction start Start: Crude Mixture (Benzoic Acid Derivative + Neutral Impurity) dissolve Dissolve in Organic Solvent start->dissolve sep_funnel Transfer to Separatory Funnel dissolve->sep_funnel add_base Add Aqueous Base (e.g., NaOH) sep_funnel->add_base shake_vent Shake & Vent add_base->shake_vent separate_layers Allow Layers to Separate shake_vent->separate_layers organic_layer Organic Layer (Neutral Impurity) separate_layers->organic_layer Top or Bottom (depends on density) aqueous_layer Aqueous Layer (Benzoate Salt) separate_layers->aqueous_layer collect_aqueous Collect Aqueous Layer aqueous_layer->collect_aqueous acidify Acidify with HCl (in Ice Bath) collect_aqueous->acidify precipitate Precipitation of Benzoic Acid Derivative acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry pure_product Pure Benzoic Acid Derivative filter_dry->pure_product

Caption: Workflow for Acid-Base Extraction.

References

Technical Support Center: Synthesis of 2-(Benzyloxy)-5-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the synthesis and workup procedures for 2-(Benzyloxy)-5-bromobenzoic acid. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data for the common synthetic routes.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am getting a low yield in my Williamson ether synthesis of this compound. What are the possible causes and solutions?

Low yields in this synthesis can arise from several factors:

  • Incomplete Deprotonation: The phenolic hydroxyl group of 5-bromosalicylic acid may not be fully deprotonated. Ensure you are using a sufficiently strong base. While potassium carbonate (K₂CO₃) is common, stronger bases like sodium hydride (NaH) can be more effective. The choice of base is critical for forming the nucleophilic phenoxide ion.[1][2]

  • Competing C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning benzylation can occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation.[1] To favor O-alkylation, polar aprotic solvents like DMF or acetone are preferred.[1]

  • Side Reaction of Benzyl Bromide: Under strongly basic conditions or at high temperatures, benzyl bromide can undergo self-condensation or elimination reactions.[1] Ensure the reaction temperature is appropriately controlled, typically between room temperature and 70°C.

  • Poor Solubility of Reactants: If the reactants are not fully dissolved, the reaction rate will be significantly reduced.[2] N,N-Dimethylformamide (DMF) is often a good solvent choice due to its ability to dissolve a wide range of organic and inorganic compounds.

  • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to overnight.[3]

Q2: During the workup of my Williamson ether synthesis, I am having trouble with the extraction. What can I do?

Extraction issues, such as the formation of emulsions, can be common. If you encounter this:

  • Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break up the emulsion by increasing the ionic strength of the aqueous layer.

  • Allow the mixture to stand for a longer period to allow for better phase separation.

  • If a solid precipitates at the interface, try adding more of both the organic and aqueous solvents to redissolve it.

Q3: I am performing the synthesis via hydrolysis of benzyl 2-benzyloxy-5-bromobenzoate and my final product is not pure. What could be the issue?

  • Incomplete Hydrolysis: The saponification reaction may not have gone to completion. Ensure the reaction is heated for the recommended time (e.g., 2 hours at 60°C) and that a sufficient excess of sodium hydroxide is used.[4]

  • Insufficient Acidification: The product, this compound, is precipitated from its sodium salt by acidification. If the pH is not low enough (target pH ≈ 3), the product will not fully precipitate, leading to a lower yield and potential impurities in the subsequent extraction.[4] Use a pH meter or pH paper to confirm the acidity of the aqueous layer.

  • Contamination with Starting Material: If the initial wash with ethyl acetate (before acidification) is not performed thoroughly, unreacted starting material (benzyl 2-benzyloxy-5-bromobenzoate) may carry through and contaminate the final product.

Q4: Can I use a different base for the Williamson ether synthesis?

Yes, several bases can be used. The choice depends on the solvent and the desired reactivity. Common bases include:

  • Potassium Carbonate (K₂CO₃): A moderately strong base, often used in solvents like acetone or DMF. It is generally effective for phenol alkylation.[1]

  • Sodium Hydroxide (NaOH): A strong base that can be used, but care must be taken as it can introduce water into the reaction, which may not be ideal.

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base that effectively deprotonates phenols. It is typically used in anhydrous aprotic solvents like THF or DMF.[1]

Synthetic Routes and Quantitative Data

There are two primary routes for the synthesis of this compound. The following table summarizes the key quantitative data for each method.

ParameterRoute 1: Williamson Ether SynthesisRoute 2: Hydrolysis of Benzyl Ester
Starting Materials 5-Bromo-2-hydroxybenzoic acid, Benzyl bromideBenzyl 2-benzyloxy-5-bromobenzoate, Sodium hydroxide
Key Reagents K₂CO₃ or NaH, DMF or AcetoneMethanol, Water, Hydrochloric acid
Reaction Temperature 60-70 °C60 °C[4]
Reaction Time 4-6 hours (typical)2 hours[4]
Reported Yield Typically good to high97%[4]
Purity (LCMS) Substrate dependent[M+H]⁺: 307, 309[4]

Experimental Protocols

Route 1: Williamson Ether Synthesis from 5-Bromo-2-hydroxybenzoic acid

This protocol is based on the general procedure for the synthesis of 2-(benzyloxy)-5-chlorobenzoic acid.[1]

Materials:

  • 5-Bromo-2-hydroxybenzoic acid

  • Benzyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-bromo-2-hydroxybenzoic acid (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 times).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Route 2: Hydrolysis of Benzyl 2-benzyloxy-5-bromobenzoate

This protocol is a well-established method with a high reported yield.[4]

Materials:

  • Benzyl 2-benzyloxy-5-bromobenzoate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • 4 N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Benzyl 2-benzyloxy-5-bromobenzoate (1 equivalent) in methanol.

  • Add a solution of sodium hydroxide (4 equivalents) in water to the methanol solution.

  • Heat the reaction mixture to 60°C and stir at this temperature for 2 hours.

  • Upon completion of the reaction, remove the solvent by rotary evaporation.

  • Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Separate the aqueous layer and acidify to pH=3 with 4N hydrochloric acid solution.

  • Extract the precipitated product with ethyl acetate (3 times).[4]

  • Combine the organic phases, wash sequentially with water and saturated brine, and dry over anhydrous sodium sulfate.[4]

  • Concentrate the solution under reduced pressure to obtain the target product.[4]

Visualizations

Workup Procedure for Williamson Ether Synthesis

Williamson_Workup reaction_mixture Reaction Mixture in DMF quench Pour into Ice-Cold Water reaction_mixture->quench acidify Acidify with 1M HCl to pH 2-3 quench->acidify extract Extract with Ethyl Acetate (x3) acidify->extract combine_organic Combine Organic Layers extract->combine_organic wash_water Wash with Water combine_organic->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate under Reduced Pressure dry->concentrate product Crude Product concentrate->product

Caption: Workup workflow for this compound via Williamson ether synthesis.

Workup Procedure for Hydrolysis of Benzyl Ester

Hydrolysis_Workup reaction_mixture Reaction Residue (after solvent removal) dilute Dilute with Water reaction_mixture->dilute wash_ea Wash with Ethyl Acetate dilute->wash_ea separate Separate Aqueous Layer wash_ea->separate acidify Acidify with 4N HCl to pH 3 separate->acidify extract Extract with Ethyl Acetate (x3) acidify->extract combine_organic Combine Organic Layers extract->combine_organic wash_water Wash with Water combine_organic->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate under Reduced Pressure dry->concentrate product Final Product (97% Yield) concentrate->product

Caption: Workup workflow for this compound via hydrolysis.

References

Validation & Comparative

NMR Characterization of 2-(Benzyloxy)-5-bromobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-(Benzyloxy)-5-bromobenzoic acid against typical values for related aromatic carboxylic acids. The information presented herein is intended to assist researchers in the identification, characterization, and quality control of this compound, which serves as a valuable building block in medicinal chemistry and materials science.

¹H and ¹³C NMR Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are compared with experimental data for benzoic acid and 2-bromobenzoic acid to provide a reference for spectral interpretation. The predicted data for the target molecule was obtained using online NMR prediction tools.

Table 1: ¹H NMR Data Comparison (Predicted vs. Experimental)

Proton Assignment This compound (Predicted, CDCl₃) Benzoic Acid (Experimental, CDCl₃) 2-Bromobenzoic Acid (Experimental, CDCl₃)
COOH~11-13 ppm (broad s)12.2 ppm (s)10.7 ppm (s)
H-6~8.1 ppm (d)8.1 ppm (d)7.9 ppm (dd)
H-4~7.6 ppm (dd)7.5 ppm (t)7.4 ppm (td)
H-3~7.0 ppm (d)7.6 ppm (t)7.3 ppm (td)
Benzyl CH₂~5.2 ppm (s)--
Benzyl Ar-H~7.3-7.5 ppm (m)--

Table 2: ¹³C NMR Data Comparison (Predicted vs. Experimental)

Carbon Assignment This compound (Predicted, CDCl₃) Benzoic Acid (Experimental, CDCl₃) 2-Bromobenzoic Acid (Experimental, CDCl₃)
C=O~165 ppm172.4 ppm169.8 ppm
C-2~158 ppm130.2 ppm121.9 ppm
C-5~116 ppm128.5 ppm134.5 ppm
C-1~123 ppm133.4 ppm132.8 ppm
C-6~135 ppm128.5 ppm132.8 ppm
C-4~134 ppm130.2 ppm127.5 ppm
C-3~119 ppm129.5 ppm132.1 ppm
Benzyl CH₂~71 ppm--
Benzyl C-1'~136 ppm--
Benzyl C-2'/6'~128 ppm--
Benzyl C-4'~129 ppm--
Benzyl C-3'/5'~128 ppm--

Experimental Protocol for NMR Spectroscopy

A standardized protocol for the acquisition of NMR spectra for this compound is provided below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a 400 MHz (or higher) NMR spectrometer.

  • Tune and shim the spectrometer to the deuterium frequency of CDCl₃.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 16 ppm (-2 to 14 ppm).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: 240 ppm (-20 to 220 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Temperature: 298 K.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, splitting patterns, and coupling constants.

Visualization of Molecular Structure and Logical Workflow

The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR peak assignment and a general workflow for its characterization.

Caption: Structure of this compound with atom numbering.

G cluster_workflow NMR Characterization Workflow start Start: Compound Synthesis/Purification sample_prep Sample Preparation (Dissolution in CDCl3) start->sample_prep nmr_acquisition NMR Data Acquisition (1H & 13C) sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Calibration) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Chemical Shifts, Splitting, Integration) data_processing->spectral_analysis structure_confirmation Structure Confirmation spectral_analysis->structure_confirmation end End: Characterized Compound structure_confirmation->end

Caption: General workflow for NMR characterization.

A Comparative Guide to LCMS Analysis for Purity Assessment of 2-(Benzyloxy)-5-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of therapeutic products. For 2-(Benzyloxy)-5-bromobenzoic acid, a key building block in the synthesis of various pharmaceutical compounds, rigorous purity analysis is paramount. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LCMS) with other analytical techniques for the purity profiling of this compound, offering detailed experimental protocols, comparative data, and visual workflows to aid in method selection and implementation.

Executive Summary

Liquid Chromatography-Mass Spectrometry (LCMS) stands out as a premier analytical technique for the purity assessment of this compound. Its high sensitivity and specificity allow for the detection and identification of trace-level impurities that may go unnoticed by other methods. This guide details a robust LCMS method and compares its performance against High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

LCMS Analysis of this compound

An optimized LCMS method provides a powerful tool for both the quantification of this compound and the identification of potential process-related impurities and degradation products.

Experimental Protocol: LCMS

Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

Chromatographic Conditions:

  • Instrument: HPLC or UHPLC system coupled to a mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Linear gradient to 10% A, 90% B

    • 25-30 min: Hold at 10% A, 90% B

    • 30-31 min: Return to 90% A, 10% B

    • 31-35 min: Re-equilibration at 90% A, 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI), Negative Ion Mode. Carboxylic acids generally exhibit good ionization in negative mode.

  • Capillary Voltage: 3500 V.

  • Source Temperature: 400 °C.

  • Gas Flow: 40 psi (nebulizer), 45 psi (ion source gas 1 and 2).[1]

  • Mass Range (Full Scan): m/z 100-500.

  • Key Ions to Monitor:

    • Parent Ion [M-H]⁻: m/z 305/307 (due to bromine isotopes).

    • Potential Fragment Ions: Loss of CO₂ (m/z 261/263).

Data Presentation: LCMS Performance
ParameterExpected Value
Retention Time~15-20 min (dependent on exact system)
Parent Ion (m/z)305/307 ([M-H]⁻)
Key Fragment Ion (m/z)261/263 ([M-H-CO₂]⁻)
Limit of Detection (LOD)Low ng/mL to pg/mL range
Limit of Quantification (LOQ)Low ng/mL range
Potential Impurities

Based on the common Williamson ether synthesis of the analogous 2-(benzyloxy)-5-chlorobenzoic acid, the following impurities could be present in this compound samples[2]:

Potential ImpurityChemical StructureExpected [M-H]⁻ (m/z)
5-bromo-2-hydroxybenzoic acidC₇H₅BrO₃215/217
Benzyl bromideC₇H₇BrNot readily ionized in negative ESI
C-alkylated byproductC₁₄H₁₁BrO₃305/307 (isomeric to product)

Comparative Analysis of Analytical Techniques

A multi-faceted approach is often necessary for comprehensive purity assessment. The following table compares LCMS with other common analytical techniques for the analysis of this compound.

FeatureLC-MSHPLC-UVGC-MS¹H NMR Spectroscopy
Principle Chromatographic separation followed by mass analysis.Chromatographic separation followed by UV absorbance detection.Chromatographic separation of volatile compounds followed by mass analysis.Absorption of radiofrequency by atomic nuclei in a magnetic field.
Information Obtained Quantitative purity, molecular weight confirmation, structural elucidation of impurities.Quantitative purity (% area), detection of chromophoric impurities.Analysis of volatile and thermally stable compounds; requires derivatization for this analyte.Structural confirmation, identification and quantification of proton-containing impurities.
Sensitivity Very High (pg-ng/mL).High (ng-µg/mL).Very High (for volatile/derivatized compounds).Moderate.
Advantages High specificity and sensitivity, provides structural information. High resolution and reproducibility.Robust, widely available, and cost-effective.Excellent for volatile impurities and residual solvents.Provides detailed structural information; qNMR for absolute purity.
Limitations Higher cost and complexity.Requires chromophoric impurities; potential for co-elution and interference.[3]Not suitable for non-volatile and thermally labile compounds without derivatization.Lower sensitivity; complex spectra for mixtures.

Experimental Workflows and Logical Relationships

LCMS Analytical Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Weigh and Dissolve Sample Injection Inject into HPLC/UHPLC Sample->Injection 0.5 mg/mL solution Separation Separation on C18 Column Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Eluent Detection Mass Analysis (m/z) Ionization->Detection Analysis Purity Calculation and Impurity Identification Detection->Analysis Mass Spectra Technique_Selection Start Start: Purity Analysis of This compound NeedStruct Need Structural Information? Start->NeedStruct Volatile Are Volatile Impurities a Concern? NeedStruct->Volatile No LCMS LC-MS NeedStruct->LCMS Yes Quant Primary Goal: Quantification? Volatile->Quant No GCMS GC-MS Volatile->GCMS Yes NMR NMR Quant->NMR No (Qualitative) HPLCUV HPLC-UV Quant->HPLCUV Yes LCMS->NMR Orthogonal Confirmation

References

A Comparative Guide to FT-IR Analysis of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Fourier-Transform Infrared (FT-IR) spectral characteristics of various substituted benzoic acids. By presenting key experimental data and detailed protocols, this document aims to serve as a valuable resource for the identification and analysis of these compounds in research and development settings.

Introduction to FT-IR Spectroscopy of Benzoic Acids

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. By measuring the absorption of infrared radiation, an FT-IR spectrometer generates a unique spectral fingerprint of the molecule.

For benzoic acid and its derivatives, FT-IR spectroscopy is particularly useful for identifying the characteristic vibrations of the carboxylic acid group (-COOH) and the various substituents on the benzene ring. The position, intensity, and shape of the absorption bands provide valuable information about the molecular structure, including the nature and position of the substituent, as well as intermolecular interactions such as hydrogen bonding.

Comparison of FT-IR Spectral Data

The following table summarizes the key FT-IR absorption frequencies for benzoic acid and a selection of its substituted derivatives. These values are indicative and can be influenced by the sample preparation method and the physical state of the sample.

CompoundSubstituentC=O Stretch (Carboxylic Acid) (cm⁻¹)O-H Stretch (Carboxylic Acid) (cm⁻¹)Substituent-Specific Vibrations (cm⁻¹)
Benzoic Acid-H1700-1680[1]3300-2500 (broad)[1]-
4-Nitrobenzoic Acid4-NO₂~17003100-2500 (broad)1523 (asymmetric NO₂ stretch), 1343 (symmetric NO₂ stretch)[2]
2-Nitrobenzoic Acid2-NO₂---
4-Aminobenzoic Acid4-NH₂1680-16603200-2500 (broad)3329 and 3230 (N-H stretching)[3]
m-Aminobenzoic Acid3-NH₂--C-N stretch at 1283[4]
4-Hydroxybenzoic Acid4-OH1673[5]3465 (phenolic O-H), broad carboxylic O-H[5]-

Key Observations:

  • Carboxylic Acid Group: The C=O stretching vibration of the carboxylic acid group in benzoic acid dimers typically appears in the range of 1700-1680 cm⁻¹.[1] The O-H stretching vibration is characterized by a very broad absorption band between 3300 and 2500 cm⁻¹, a hallmark of the strong hydrogen bonding in the carboxylic acid dimer.[1]

  • Effect of Substituents: The electronic nature of the substituent on the benzene ring can influence the frequency of the C=O stretch. Electron-withdrawing groups, such as the nitro group (-NO₂), can shift this band to a higher wavenumber, while electron-donating groups, like the amino group (-NH₂), may shift it to a lower wavenumber.

  • Substituent-Specific Bands: In addition to the carboxylic acid vibrations, the FT-IR spectra of substituted benzoic acids exhibit characteristic bands for the substituents themselves. For instance, nitro compounds show strong absorption bands for the symmetric and asymmetric stretching of the NO₂ group.[2][6] Aminobenzoic acids display characteristic N-H stretching bands.[3][7]

Experimental Protocol: FT-IR Analysis

This section outlines a general procedure for obtaining the FT-IR spectrum of a solid benzoic acid sample using the KBr pellet method.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Potassium bromide (KBr), spectroscopy grade

  • Substituted benzoic acid sample

  • Spatula

  • Analytical balance

Procedure:

  • Drying: Ensure both the KBr and the sample are thoroughly dry to avoid interference from water absorption bands in the spectrum. This can be achieved by heating in an oven at approximately 110°C for a few hours and cooling in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the substituted benzoic acid sample and 100-200 mg of dry KBr.

  • Grinding: Add the KBr and the sample to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial for minimizing light scattering and obtaining a high-quality spectrum.

  • Pellet Formation: Transfer a portion of the ground mixture into the pellet-forming die. Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for a few minutes. The pressure will cause the KBr to flow and form a transparent or semi-transparent pellet.

  • Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Background Scan: First, run a background scan with an empty sample holder to record the spectrum of the atmospheric water and carbon dioxide. This background spectrum will be automatically subtracted from the sample spectrum.

  • Sample Scan: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis: Process the resulting spectrum using the spectrometer's software. This may include baseline correction and peak labeling to identify the characteristic absorption frequencies.

Workflow for FT-IR Analysis of Substituted Benzoic Acids

The following diagram illustrates the logical workflow for the FT-IR analysis of substituted benzoic acids, from sample preparation to spectral interpretation.

FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Start Start Dry Dry Sample & KBr Start->Dry Weigh Weigh Sample & KBr Dry->Weigh Grind Grind Mixture Weigh->Grind Pelletize Form KBr Pellet Grind->Pelletize Place Place Pellet in Spectrometer Pelletize->Place Background Acquire Background Spectrum Place->Background Sample Acquire Sample Spectrum Background->Sample Process Process Spectrum (e.g., Baseline Correction) Sample->Process Identify Identify Characteristic Peaks Process->Identify Compare Compare with Reference Spectra Identify->Compare Interpret Interpret Spectrum & Conclude Compare->Interpret End End Interpret->End

Caption: Workflow for FT-IR analysis of substituted benzoic acids.

References

A Comparative Guide to the Synthesis of 2-(Benzyloxy)-5-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes for 2-(Benzyloxy)-5-bromobenzoic acid, a key intermediate in pharmaceutical research and development. The comparison focuses on reaction efficiency, starting materials, and overall practicality, supported by experimental data to aid in methodological selection.

Comparison of Synthesis Routes

Two principal methods for the synthesis of this compound are the Williamson ether synthesis and the hydrolysis of a benzyl ester precursor. Each route offers distinct advantages and disadvantages in terms of yield, atom economy, and the accessibility of starting materials.

ParameterRoute 1: Williamson Ether SynthesisRoute 2: Hydrolysis of Benzyl Ester
Starting Materials 5-bromo-2-hydroxybenzoic acid, Benzyl bromideBenzyl 2-benzyloxy-5-bromobenzoate
Key Reagents Base (e.g., K₂CO₃, NaOH)Sodium hydroxide
Solvent Acetone, DMF, or MethanolMethanol, Water
Reaction Temperature 55-70°C60°C
Reaction Time 4-6 hours2 hours
Reported Yield High (typically >90%)97%[1]
Reported Purity High (>95% after purification)High (LCMS confirmed [M+H]+ m/z 307, 309)[1]
Advantages Utilizes readily available starting materials, well-established and reliable method.Very high reported yield, shorter reaction time.
Disadvantages Requires careful control of reaction conditions to avoid side reactions.Starting material is a more advanced intermediate, which may need to be synthesized separately.

Synthesis Route Diagrams

The following diagrams illustrate the chemical transformations for each synthesis route.

Route1 start 5-bromo-2-hydroxybenzoic acid + Benzyl bromide reagents K₂CO₃ / Acetone start->reagents product This compound reagents->product 55-70°C, 4-6h Route2 start Benzyl 2-benzyloxy-5-bromobenzoate reagents NaOH / Methanol, H₂O start->reagents product This compound reagents->product 60°C, 2h Workflow cluster_planning Planning & Selection cluster_execution Execution & Analysis Define Synthesis Target Define Synthesis Target Literature Review Literature Review Define Synthesis Target->Literature Review Route Comparison Route Comparison Literature Review->Route Comparison Select Route Select Route Route Comparison->Select Route Procure Materials Procure Materials Select Route->Procure Materials Run Synthesis Run Synthesis Procure Materials->Run Synthesis Purification Purification Run Synthesis->Purification Characterization Characterization Purification->Characterization

References

A Comparative Guide to 2-(Benzyloxy)-5-bromobenzoic Acid and 5-bromo-2-hydroxybenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the development of pharmaceutical intermediates, the strategic selection of starting materials is paramount to achieving high yields, purity, and overall efficiency. This guide provides a comprehensive comparison of two key building blocks: 2-(Benzyloxy)-5-bromobenzoic acid and its precursor, 5-bromo-2-hydroxybenzoic acid. The primary distinction lies in the protection of the phenolic hydroxyl group, a pivotal consideration in multi-step synthetic pathways.

The choice between a protected or unprotected phenol can significantly impact the course of a synthesis. The free hydroxyl group in 5-bromo-2-hydroxybenzoic acid can be reactive under various conditions, potentially leading to side reactions and the need for more complex purification strategies. Conversely, the benzyl-protected counterpart, this compound, offers a more inert starting point for transformations that are incompatible with a free phenol. This guide will delve into the practical implications of this choice, supported by experimental data and protocols.

Performance Comparison in a Key Synthetic Transformation: Acylation

A common initial step in the utilization of these benzoic acid derivatives is the activation of the carboxylic acid, often via conversion to an acyl chloride. This is a crucial transformation in the synthesis of various pharmaceutical compounds, including SGLT2 inhibitors like Dapagliflozin, where a similar chlorinated analogue is a key starting material.[1][2] The presence of a free phenolic hydroxyl group can interfere with this reaction, as it can react with the acylating agent.

Here, we compare the performance of this compound and 5-bromo-2-hydroxybenzoic acid in a standard acylation reaction using thionyl chloride.

ParameterThis compound5-bromo-2-hydroxybenzoic acid
Reaction Acylation with Thionyl ChlorideAcylation with Thionyl Chloride
Key Reagents Thionyl chloride, DMF (catalyst)Thionyl chloride, DMF (catalyst)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Reaction Temperature 40-45 °C40-45 °C
Reaction Time 2-4 hours2-4 hours
Anticipated Yield High (>95%)Moderate to Low
Anticipated Purity HighLower, with potential for side products
Advantages Clean reaction, high yield, no side reactions involving the phenol group.[2]More atom-economical (no protecting group).
Disadvantages Requires an additional synthesis step (benzylation).Potential for O-acylation and other side reactions involving the free hydroxyl group, leading to a more complex product mixture and lower yield of the desired acyl chloride.

Experimental Protocols

Synthesis of this compound from 5-bromo-2-hydroxybenzoic acid (Williamson Ether Synthesis)

This protocol is based on the well-established Williamson ether synthesis, a reliable method for the preparation of ethers from an alcohol and an alkyl halide.[3][4]

Reaction Scheme:

G start 5-bromo-2-hydroxybenzoic acid reagents Benzyl bromide, K2CO3 DMF, 60-80 °C start->reagents product This compound reagents->product

Caption: Williamson Ether Synthesis of this compound.

Materials:

  • 5-bromo-2-hydroxybenzoic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EA)

  • 1M Hydrochloric acid (HCl)

  • Brine

Procedure:

  • To a solution of 5-bromo-2-hydroxybenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Expected Outcome:

Based on analogous reactions for similar substrates, this procedure is expected to yield this compound in high yield (>90%) and purity (>98% after purification).[5]

Acylation of this compound

This protocol describes the conversion of the carboxylic acid to its corresponding acyl chloride, a versatile intermediate for further synthetic transformations.

Reaction Scheme:

G start This compound reagents Thionyl chloride (SOCl2) DCM, 40-45 °C start->reagents product 2-(Benzyloxy)-5-bromobenzoyl chloride reagents->product

Caption: Acylation of this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in DCM.

  • Slowly add thionyl chloride (1.2 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux (40-45 °C) and stir for 2-4 hours.

  • Monitor the reaction completion by the cessation of gas evolution and TLC analysis.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 2-(Benzyloxy)-5-bromobenzoyl chloride.

  • The crude product is often used in the next step without further purification.

Expected Outcome:

This reaction typically proceeds with high efficiency, providing the acyl chloride in near-quantitative yield.[2]

Logical Workflow: The Advantage of Protection

The following diagram illustrates a logical workflow for a multi-step synthesis, highlighting the strategic decision point between using the protected or unprotected benzoic acid. The example focuses on a Friedel-Crafts acylation, a common reaction in the synthesis of diaryl ketones, which are precursors to many pharmaceuticals.

G cluster_0 Route A: Protected Starting Material cluster_1 Route B: Unprotected Starting Material A1 5-bromo-2-hydroxybenzoic acid A2 Williamson Ether Synthesis (Protection) A1->A2 A3 This compound A2->A3 A4 Acylation (SOCl2) A3->A4 A5 2-(Benzyloxy)-5-bromobenzoyl chloride A4->A5 A6 Friedel-Crafts Acylation (e.g., with phenetole, AlCl3) A5->A6 A7 Protected Diaryl Ketone (Clean Reaction, High Yield) A6->A7 B1 5-bromo-2-hydroxybenzoic acid B2 Acylation (SOCl2) B1->B2 B3 Mixture of Products (O-acylation, etc.) B2->B3 B4 Friedel-Crafts Acylation (e.g., with phenetole, AlCl3) B3->B4 B5 Complex Mixture (Low Yield of Desired Product) B4->B5 start Starting Material Selection start->A1 start->B1

Caption: Synthetic workflow comparison for acylation and subsequent reactions.

Conclusion

The choice between this compound and 5-bromo-2-hydroxybenzoic acid is a critical strategic decision in the synthesis of complex molecules. While the use of 5-bromo-2-hydroxybenzoic acid offers a more direct route, it carries the significant risk of side reactions involving the unprotected phenolic hydroxyl group, especially in reactions employing electrophilic reagents or harsh conditions. This can lead to lower yields, complex product mixtures, and challenging purifications.

In contrast, the initial investment in the protection of the hydroxyl group to form this compound often pays significant dividends in subsequent steps. The benzyl protecting group is robust under a variety of reaction conditions and can be removed later in the synthesis if required. For syntheses demanding high purity and yield, particularly in the context of pharmaceutical development, the use of the protected this compound is the more prudent and efficient strategy. This guide provides the necessary data and protocols to enable researchers to make an informed decision based on the specific requirements of their synthetic targets.

References

A Comparative Guide to Alternative Brominating Agents for Benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of brominated benzoic acids is a cornerstone in the development of pharmaceuticals, agrochemicals, and other high-value compounds. Traditionally, molecular bromine (Br₂) has been the reagent of choice for this transformation. However, its high toxicity, corrosiveness, and difficult handling have spurred the adoption of safer and more selective alternative brominating agents.[1][2] This guide provides an objective comparison of several key alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Challenge of Brominating Benzoic Acid

Benzoic acid undergoes electrophilic aromatic substitution. The carboxyl group (-COOH) is an electron-withdrawing group, which deactivates the aromatic ring and directs incoming electrophiles to the meta position.[3] Therefore, the primary goal is the efficient and selective synthesis of 3-bromobenzoic acid.

G cluster_mechanism Electrophilic Aromatic Bromination Mechanism reagents Br₂ + FeBr₃ electrophile Br⁺ (Electrophile) reagents->electrophile Activation wheland Arenium Ion (Wheland Intermediate) Resonance Stabilized benzoic_acid Benzoic Acid benzoic_acid->wheland 1. Electrophilic Attack (Slow, Rate-Determining) product 3-Bromobenzoic Acid wheland->product 2. Deprotonation (Fast, Restores Aromaticity) catalyst_regen HBr + FeBr₃

Caption: General mechanism for the electrophilic bromination of benzoic acid.

Comparison of Brominating Agents

The selection of a brominating agent significantly impacts yield, selectivity, safety, and overall process efficiency. Below is a comparative analysis of prominent alternatives to liquid bromine.

N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a versatile and easy-to-handle crystalline solid, making it a safer alternative to liquid bromine.[4] It is widely used for allylic and benzylic brominations but can also be employed for the bromination of deactivated aromatic rings, typically requiring a strong acid catalyst.[5][6] While effective, brominating highly deactivated rings like nitrobenzene with NBS often requires harsh conditions (e.g., 100°C for six hours) to achieve high yields.[7]

Sodium Bromate (NaBrO₃) with Strong Acid

Sodium bromate is a powerful and solid oxidizing agent that, in the presence of a strong acid, produces the active brominating species in situ.[8] This method is particularly effective for aromatic compounds containing deactivating substituents, providing high yields (85-98%) and specificity for substrates like benzoic acid.[8] The reagents are easy-to-handle solids, offering a significant safety advantage over molecular bromine.[8]

Dibromoisocyanuric Acid (DBI)

Dibromoisocyanuric acid is a mild yet powerful brominating agent, often demonstrating superior reactivity compared to NBS, especially for deactivated aromatic rings.[7][9] For example, DBI can brominate nitrobenzene in just five minutes at 20°C in concentrated sulfuric acid with an 88% yield.[7][9] This efficiency under mild conditions makes DBI a highly attractive option for synthesizing brominated benzoic acids.[7]

Bromide/Bromate Salt Mixtures

An eco-friendly alternative involves the use of a bromide-bromate couple (e.g., NaBr/NaBrO₃) in an acidic aqueous medium.[1] This system generates bromine in situ, avoiding the need to handle the hazardous liquid form. The process is efficient, produces only benign waste like aqueous sodium chloride, and can be tailored for substitution, addition, or oxidation reactions.[1] A specific protocol using NaBr and sodium periodate (NaIO₄) as the oxidant in sulfuric acid has also been shown to be highly effective for deactivated aromatics.[10]

Quantitative Data Summary

The following table summarizes the performance of various brominating agents for benzoic acid and other deactivated aromatic compounds.

Brominating Agent SystemSubstrateYield (%)Temp (°C)Time (h)Key AdvantagesReference
NaBrO₃ / H₂SO₄ Benzoic Acid85-9840-100N/AHigh yield, uses solid reagents[8]
NaBr / NaIO₄ / H₂SO₄ Benzoic Acid93503High yield, eco-friendly oxidant[10]
DBI / conc. H₂SO₄ Nitrobenzene*88200.08Extremely fast, mild temperature[7][9]
NBS / H₂SO₄ Deactivated AromaticsGoodN/AN/ASafer solid reagent, widely used[10]
Pd(OAc)₂ / N-Bromophthalimide Benzoic Acid DerivativesGoodN/AN/ACatalytic, high meta-selectivity[11]

Nitrobenzene is used as a comparable deactivated aromatic substrate to demonstrate reagent efficacy.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. The following are representative protocols for the bromination of benzoic acid using alternative reagents.

G cluster_workflow General Experimental Workflow setup 1. Setup - Equip flask with stirrer, condenser, thermometer charge 2. Charge Reagents - Add substrate, brominating agent, solvent/acid setup->charge react 3. Reaction - Heat/stir for specified time and temperature charge->react quench 4. Quench & Workup - Pour onto ice-water - Neutralize if needed react->quench isolate 5. Isolate Product - Filter precipitate - Wash with cold water quench->isolate purify 6. Purify & Dry - Recrystallize product - Dry under vacuum isolate->purify

Caption: A typical workflow for a bromination reaction and product isolation.

Protocol 1: Oxidative Bromination using NaBr-NaIO₄/H₂SO₄[10]

This method provides an efficient synthesis of 3-bromobenzoic acid.

  • Apparatus Setup: A 100 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, a thermometer, and a pressure-equalizing funnel.

  • Reagent Charging: The flask is charged with benzoic acid (10 mmol, 1.22 g), sodium bromide (NaBr, 10 mmol, 1.03 g), and a solution of sodium periodate (NaIO₄, 5 mmol, 1.07 g) in 5 mL of water.

  • Reaction Initiation: The reaction mixture is heated to 50°C and stirred vigorously. 4 mL of concentrated sulfuric acid (H₂SO₄) is then added dropwise over a period of 30 minutes.

  • Reaction Completion: Heating and stirring are continued for an additional 2.5 hours. The reaction progress is monitored by TLC analysis.

  • Workup and Isolation: Once the reaction is complete, the mixture is cooled to room temperature and poured onto 20 mL of ice-water to precipitate the product.

  • Purification: The precipitated solid is filtered under reduced pressure, washed with cold water, and dried in a vacuum at 60°C. The crude product is then recrystallized from petroleum ether to yield pure 3-bromobenzoic acid (Expected yield: ~93%).[10]

Protocol 2: Bromination using Dibromoisocyanuric Acid (DBI)[12]

This protocol is adapted from the bromination of a similarly deactivated aromatic compound, 2,6-dinitrotoluene, demonstrating the power of DBI.

  • Reagent Preparation: A solution of the deactivated aromatic substrate (e.g., benzoic acid, 2.75 mmol) is prepared in concentrated sulfuric acid (3 mL).

  • Addition of DBI: Dibromoisocyanuric acid (1.51 mmol, providing ~3.0 mmol of Br) is added to the solution.

  • Reaction: The mixture is stirred at room temperature for 1.5 hours.

  • Workup: The solution is poured into iced water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate and filtered. The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to yield the pure brominated product.

Conclusion

For researchers and drug development professionals, moving away from molecular bromine offers significant advantages in safety and handling without compromising performance.

  • Sodium bromate and bromide/bromate mixtures provide excellent yields for deactivated rings like benzoic acid using inexpensive and stable solid reagents.[1][8]

  • Dibromoisocyanuric acid (DBI) stands out for its remarkable reactivity, enabling rapid brominations under mild temperature conditions, which can be critical for sensitive substrates.[7][9]

  • N-Bromosuccinimide (NBS) remains a reliable and convenient solid brominating agent, though it may require more forcing conditions for highly deactivated systems compared to DBI.[7]

The choice of reagent will ultimately depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and desired reaction time. The protocols and data presented here offer a solid foundation for selecting the most appropriate and efficient method for the synthesis of brominated benzoic acids.

References

A Comparative Guide to the Efficacy of Benzoic Acid Precursors in Phthalide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of phthalides, a pivotal structural motif in a vast array of natural products and pharmacologically active compounds, is critically dependent on the selection of an appropriate benzoic acid precursor. The choice of starting material profoundly influences reaction yields, requisite experimental conditions, and the overall synthetic strategy. This guide provides an objective comparison of the efficacy of various benzoic acid precursors in the synthesis of phthalides, supported by experimental data, detailed protocols, and visual representations of synthetic workflows.

Data Presentation: A Comparative Analysis of Precursor Efficacy

The following table summarizes the performance of several common benzoic acid derivatives in the synthesis of phthalides. It is important to note that the data presented is compiled from various sources with differing experimental conditions. Consequently, a direct comparison of yields should be interpreted with caution, as reaction parameters have not been standardized across all examples.

PrecursorProductReagents/CatalystSolventTemperature (°C)Reaction TimeYield (%)
2-Hydroxymethylbenzoic AcidPhthalideAcid (e.g., HCl)Water1001 hour≥ 80%[1]
PhthalimidePhthalideZinc dust, Copper sulfate, NaOHWater5 - 8 (initial), then steam bath~3.5 hours67-71%[1][2]
Phthalic AnhydridePhthalideNickel catalyst, HydrogenPhthalide (as solvent)140 - 220Not Specified65-75%[1][3]
2-Iodobenzoic Acid(Z)-3-YlidenephthalidesCu₂ODMF100 - 1308 hoursGood to Excellent[4]
2-Formylbenzoic Acid3-Substituted Phthalidesβ-Keto acids, p-AnisidineGlycerol650.5 hoursup to 80%[1][5][6]
2-Acetylbenzoic Acid3-Hydroxy-3-methyl-1(3H)-isobenzofuranone(Equilibrium)VariesVariesNot ApplicableVaries[7]
Dimethyl 3-(bromomethyl)phthalate3-O-Substituted PhthalidesPhenol, K₂CO₃DMF8012 hoursNot Specified[8]

Experimental Protocols: Detailed Methodologies

Protocol 1: Synthesis of Phthalide from 2-Hydroxymethylbenzoic Acid

This method involves the acid-catalyzed intramolecular esterification (lactonization) of 2-hydroxymethylbenzoic acid.

Materials:

  • 2-Hydroxymethylbenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Water

Procedure:

  • Dissolve 2-hydroxymethylbenzoic acid in water.

  • Add a catalytic amount of concentrated hydrochloric acid to the solution.

  • Heat the mixture to boiling for one hour to facilitate the lactonization.[1]

  • Cool the mixture, allowing the phthalide to solidify.

  • Collect the crude product by filtration and recrystallize from hot water for purification.

Protocol 2: Synthesis of Phthalide from Phthalimide

This protocol describes the reduction of phthalimide to generate an intermediate that undergoes hydrolysis and subsequent lactonization.[1][2]

Materials:

  • Phthalimide

  • Zinc dust

  • Copper (II) sulfate

  • 20% aqueous Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Activate zinc dust by stirring it in a solution of copper sulfate in water.[1]

  • Add 20% aqueous sodium hydroxide to the activated zinc dust slurry.

  • Cool the mixture to 5°C using an ice bath.

  • Slowly add phthalimide to the cooled mixture, ensuring the temperature does not exceed 8°C.[2]

  • After the addition is complete, continue stirring for 30 minutes.

  • Dilute the mixture with water and warm it on a steam bath for approximately three hours until the evolution of ammonia ceases.[2]

  • Concentrate the mixture by distillation under reduced pressure and filter.

  • Acidify the filtrate with concentrated hydrochloric acid.

  • Boil the acidified mixture for one hour to complete the lactonization.[2]

  • Cool the mixture to allow the phthalide to solidify, then collect the product by filtration.

Protocol 3: Synthesis of 3-Substituted Phthalides from 2-Formylbenzoic Acid and β-Keto Acids

This one-pot cascade reaction provides an efficient route to a variety of 3-substituted phthalides.[5][6]

Materials:

  • 2-Formylbenzoic acid

  • A selected β-Keto acid (e.g., benzoylacetic acid)

  • p-Anisidine

  • Glycerol

Procedure:

  • In a reaction vessel, combine 2-formylbenzoic acid (0.5 mmol), the β-keto acid (1.0 mmol), and p-anisidine (0.1 mmol) in glycerol (3 mL).[5][6]

  • Heat the reaction mixture to 65°C for 30 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthesis: Workflows and Pathways

To further elucidate the synthetic processes, the following diagrams, generated using the DOT language, illustrate the experimental workflows and a general reaction pathway.

experimental_workflow_2_hydroxymethylbenzoic_acid start Start dissolve Dissolve 2-Hydroxymethylbenzoic Acid in Water start->dissolve add_hcl Add conc. HCl dissolve->add_hcl heat Boil for 1 hr add_hcl->heat cool Cool Mixture heat->cool filter Filter Product cool->filter end End filter->end

Caption: Workflow for Phthalide Synthesis from 2-Hydroxymethylbenzoic Acid.

experimental_workflow_phthalimide start Start activate_zn Activate Zn with CuSO4 start->activate_zn add_naoh Add NaOH Solution activate_zn->add_naoh cool_mixture Cool to 5°C add_naoh->cool_mixture add_phthalimide Add Phthalimide cool_mixture->add_phthalimide stir Stir for 30 min add_phthalimide->stir dilute_warm Dilute and Warm on Steam Bath stir->dilute_warm concentrate_filter Concentrate and Filter dilute_warm->concentrate_filter acidify Acidify with HCl concentrate_filter->acidify boil Boil for 1 hr acidify->boil cool_filter Cool and Filter Product boil->cool_filter end End cool_filter->end

Caption: Workflow for Phthalide Synthesis from Phthalimide.

general_reaction_pathway precursor Benzoic Acid Precursor intermediate Intermediate precursor->intermediate Reaction Conditions phthalide Phthalide intermediate->phthalide Cyclization

Caption: Generalized Pathway for Phthalide Synthesis.

References

A Comparative Spectroscopic Analysis of Key Intermediates in Lidocaine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of the widely used local anesthetic, Lidocaine, from 2,6-dimethylaniline is a cornerstone of pharmaceutical manufacturing and academic chemistry.[1] This process involves a critical intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide, formed by the acylation of 2,6-dimethylaniline with chloroacetyl chloride.[1] The purity and structure of this intermediate are paramount for the successful completion of the subsequent nucleophilic substitution step that yields the final active pharmaceutical ingredient.

This guide provides a comparative analysis of the spectroscopic data for the primary chloro-intermediate and a plausible alternative, the bromo-intermediate (2-bromo-N-(2,6-dimethylphenyl)acetamide), which could arise from the use of bromoacetyl bromide. Understanding the distinct spectroscopic signatures of these intermediates is crucial for real-time reaction monitoring, quality control, and troubleshooting in a drug development setting.

Synthetic Pathways Overview

The synthesis of Lidocaine is a two-step process. The first step is the acylation of 2,6-dimethylaniline. This guide compares two potential reagents for this step: chloroacetyl chloride and bromoacetyl bromide, leading to Intermediate 1 and Alternative Intermediate 1, respectively. The second step involves a nucleophilic substitution with diethylamine to produce Lidocaine.

Lidocaine_Synthesis cluster_path1 Standard Pathway cluster_path2 Alternative Pathway A 2,6-Dimethylaniline reagent1 + Chloroacetyl Chloride reagent2 + Bromoacetyl Bromide B1 Intermediate 1 2-chloro-N-(2,6-dimethylphenyl)acetamide C Lidocaine B1->C Step 2 reagent1->B1 B2 Alternative Intermediate 1 2-bromo-N-(2,6-dimethylphenyl)acetamide B2->C Step 2 reagent2->B2 reagent3 + Diethylamine (Nucleophilic Substitution)

Figure 1. Divergent pathways in the first step of Lidocaine synthesis.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for the chloro- and bromo-intermediates. The data for 2-chloro-N-(2,6-dimethylphenyl)acetamide is based on published literature, while the data for the bromo-analog is predicted based on known substituent effects.

Spectroscopic TechniqueIntermediate 1 (Chloro)Alternative Intermediate 1 (Bromo)Key Differentiating Features
¹H NMR (400 MHz, CDCl₃)δ 7.84 (s, 1H, NH), 7.10 (m, 3H, Ar-H), 4.26 (s, 2H, CH₂Cl), 2.25 (s, 6H, Ar-CH₃)[2]δ ~7.8 (s, 1H, NH), ~7.1 (m, 3H, Ar-H), ~4.05 (s, 2H, CH₂Br), ~2.25 (s, 6H, Ar-CH₃)The methylene protons (CH₂-X) in the bromo-intermediate are expected to be more shielded (upfield shift) compared to the chloro-intermediate due to the lower electronegativity of bromine.
¹³C NMR (100 MHz, CDCl₃)δ 164.5 (C=O), 135.0 (Ar-C), 132.5 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 42.9 (CH₂Cl), 18.5 (Ar-CH₃)δ ~164.5 (C=O), ~135.0 (Ar-C), ~132.5 (Ar-C), ~128.5 (Ar-CH), ~127.0 (Ar-CH), ~30.0 (CH₂Br), ~18.5 (Ar-CH₃)The carbon of the CH₂-X group will show a significant upfield shift in the bromo-intermediate compared to the chloro-intermediate.
IR Spectroscopy (KBr Pellet)~3265 cm⁻¹ (N-H stretch), ~1668 cm⁻¹ (C=O stretch, Amide I), ~1535 cm⁻¹ (N-H bend, Amide II), ~775 cm⁻¹ (C-Cl stretch)[3]~3265 cm⁻¹ (N-H stretch), ~1668 cm⁻¹ (C=O stretch, Amide I), ~1535 cm⁻¹ (N-H bend, Amide II), ~680 cm⁻¹ (C-Br stretch)The most significant difference will be the position of the carbon-halogen stretch, which occurs at a lower wavenumber for the C-Br bond.
Mass Spectrometry (EI)M⁺ at m/z 197/199 in a ~3:1 ratio.[4][5] Key fragment at m/z 120 ([M-CH₂Cl]⁺).M⁺ at m/z 241/243 in a ~1:1 ratio. Key fragment at m/z 120 ([M-CH₂Br]⁺).The isotopic pattern for the molecular ion is a definitive marker. Chlorine has two major isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio, while bromine has two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio.

Experimental Protocols

Synthesis of Intermediate 1 (2-chloro-N-(2,6-dimethylphenyl)acetamide)

  • In a 250 mL Erlenmeyer flask, dissolve 0.05 mol of 2,6-dimethylaniline in 45 mL of glacial acetic acid.

  • Cool the solution to 10°C in an ice bath with continuous stirring.

  • Slowly add 0.06 mol of chloroacetyl chloride to the cooled solution.[6]

  • After the addition is complete, continue stirring for 30 minutes.

  • Add a solution of 15 g of sodium acetate in 75 mL of water to precipitate the product.

  • Collect the white precipitate by vacuum filtration, wash with cold water, and air dry.[7]

  • Recrystallize from ethanol/water if necessary to obtain pure white crystals.

Synthesis of Alternative Intermediate 1 (2-bromo-N-(2,6-dimethylphenyl)acetamide) (Predicted Protocol)

  • In a 250 mL Erlenmeyer flask, dissolve 0.05 mol of 2,6-dimethylaniline in 50 mL of dichloromethane.

  • Cool the solution to 0°C in an ice bath with continuous stirring.

  • Slowly add a solution of 0.055 mol of bromoacetyl bromide in 20 mL of dichloromethane.

  • After the addition, add 0.06 mol of triethylamine dropwise to neutralize the HBr formed.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Wash the reaction mixture with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Recrystallize from ethyl acetate/hexanes.

Spectroscopic Analysis

  • NMR: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR: Infrared spectra were recorded on an FT-IR spectrometer using KBr pellets.

  • MS: Mass spectra were obtained via electron ionization (EI) on a GC-MS system.

Conclusion

The differentiation between the chloro- and bromo-intermediates in the synthesis of Lidocaine is straightforward using standard spectroscopic techniques. Mass spectrometry provides the most definitive evidence through the distinct isotopic patterns of the molecular ions. ¹H and ¹³C NMR offer clear, predictable shifts for the alpha-halo methylene group, while IR spectroscopy shows a characteristic shift in the carbon-halogen stretching frequency. These data are essential for process analytical technology (PAT) and ensuring the quality and consistency of the synthetic route.

References

A Comparative Guide to Purity Assessment of Synthesized 2-(Benzyloxy)-5-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous determination of purity for synthesized compounds is a critical-to-quality attribute in the landscape of chemical research and pharmaceutical development. 2-(Benzyloxy)-5-bromobenzoic acid serves as a valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Its purity can significantly impact reaction yields, impurity profiles of subsequent steps, and the safety and efficacy of final products.

This guide provides an objective comparison of standard analytical and purification methodologies for the purity assessment of synthesized this compound, complete with supporting experimental protocols and data presentation.

Comparison of Analytical Techniques for Purity Validation

A multi-technique approach is essential for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Mass Spectrometry (MS) provide orthogonal information, collectively confirming the identity and quantifying the purity of this compound.

TechniquePrincipleInformation ObtainedSensitivityAdvantagesLimitations
HPLC (UV) Differential partitioning of analytes between a stationary and a mobile phase.Quantitative purity (% area), detection and quantification of non-volatile impurities and isomers.High (ng to pg)High resolution, excellent reproducibility, widely applicable for purity and impurity profiling.Requires a reference standard for absolute quantification; detector response can vary between compounds.
¹H NMR Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Unambiguous structural confirmation, identification of proton-containing impurities. Quantitative NMR (qNMR) for absolute purity.ModerateProvides detailed structural information; qNMR is a primary method for purity assignment without needing an identical reference standard.Lower sensitivity compared to HPLC; complex mixtures can lead to overlapping signals.
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ionized molecules.Confirms molecular weight and elemental composition (with HRMS).Very High (pg to fg)Confirms identity with high certainty; LC-MS enables impurity identification.[1]Isomeric impurities cannot be distinguished by MS alone; quantification can be challenging.

Typical Purity Analysis Data for a Synthesized Batch

The following table summarizes representative data from the analysis of a synthesized batch of this compound after initial purification.

Analytical MethodParameterResultInterpretation
HPLC (UV, 254 nm) Purity (% Area)99.2%The main peak corresponding to the product accounts for 99.2% of the total integrated peak area.
Impurity 1 (RRT 0.85)0.45%An impurity, likely a starting material, is detected at a relative retention time of 0.85.
Impurity 2 (RRT 1.10)0.25%A second unknown impurity, potentially an isomer, is detected.
¹H NMR (400 MHz, CDCl₃) Spectral DataConforms to structureAll proton signals are present with correct chemical shifts, integrations, and coupling constants, confirming the molecular structure.
Impurity SignalsTrace signals at ~3.8 ppmTrace signals not corresponding to the main product are observed, suggesting minor impurities.
LC-MS (ESI+) [M+H]⁺ Ionm/z 307.0, 309.0The detected mass corresponds to the expected molecular weight of the product, showing the characteristic isotopic pattern for a single bromine atom.[1]

Comparison of Purification Techniques

The choice of purification method depends on the scale of the synthesis and the nature of the impurities. Recrystallization and column chromatography are the most common and effective techniques.

TechniquePrincipleEffectivenessAdvantagesDisadvantages
Recrystallization Difference in solubility of the compound and impurities in a specific solvent system at different temperatures.Highly effective for removing small amounts of impurities from solid samples, especially for achieving high final purity (>99%).Simple, cost-effective, and scalable for large quantities. Yields a crystalline, often highly pure product.Requires finding a suitable solvent; can have lower recovery if the compound is partially soluble at low temperatures; may not remove impurities with similar solubility.
Column Chromatography Differential partitioning of components of a mixture between a stationary phase (e.g., silica gel) and a mobile phase (eluent).Excellent for separating complex mixtures and impurities with different polarities.[2]High resolving power; applicable to a wide range of compounds and impurity types.More labor-intensive and time-consuming; requires larger volumes of solvents; can be difficult to scale up for very large quantities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reversed-phase HPLC method for the purity analysis of this compound.

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 70% A, 30% B

    • 2-15 min: Linear gradient to 10% A, 90% B

    • 15-18 min: Hold at 10% A, 90% B

    • 18-20 min: Return to 70% A, 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of Acetonitrile/Water (1:1 v/v).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

This method is for the structural confirmation and identification of proton-containing impurities.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Expected Chemical Shifts (in CDCl₃, approximate):

    • δ ~11-13 ppm (s, 1H): Carboxylic acid proton (-COOH).

    • δ ~8.2 ppm (d, 1H): Aromatic proton ortho to the carboxylic acid group.

    • δ ~7.5 ppm (dd, 1H): Aromatic proton meta to the carboxylic acid and ortho to the bromine.

    • δ ~7.45-7.30 ppm (m, 5H): Phenyl protons of the benzyl group.

    • δ ~7.0 ppm (d, 1H): Aromatic proton ortho to the benzyloxy group.

    • δ ~5.2 ppm (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is for confirming the molecular weight of the target compound.

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Method: Utilize the HPLC method described above. The mobile phase may be adapted to use volatile buffers if necessary (e.g., ammonium formate instead of phosphoric acid).[3]

  • MS Parameters (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

  • Expected Result: A prominent ion peak at m/z 307.0 and 309.0, corresponding to [M+H]⁺, with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom.[1]

Purification by Recrystallization

This protocol describes a general procedure for purifying the crude product. The optimal solvent system should be determined through small-scale solubility tests. An ethanol/water mixture is often a good starting point.

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of the "good" solvent (e.g., ethanol) and heat the mixture to just below the solvent's boiling point until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add the "poor" solvent (e.g., water) dropwise to the hot solution until persistent cloudiness is observed. Add a few more drops of the "good" solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualizations

The following diagrams illustrate key workflows in the purity assessment process.

PurityAssessmentWorkflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Purity Assessment Synthesis Synthesis of Crude This compound Purification Purification (Recrystallization or Column Chromatography) Synthesis->Purification Crude Product HPLC HPLC Analysis (% Purity, Impurities) Purification->HPLC NMR ¹H NMR Analysis (Structure ID) Purification->NMR MS MS Analysis (Molecular Weight ID) Purification->MS Final Pure Product (>99%) HPLC->Final NMR->Final MS->Final

Caption: Workflow for Synthesis, Purification, and Purity Analysis.

AnalyticalTechniqueSelection Goal What information is required? Quant Quantitative Purity & Impurity Profile Goal->Quant Quantification Struct Structural Confirmation Goal->Struct Structure ID Molecular Weight Confirmation Goal->ID Identity HPLC Use HPLC Quant->HPLC NMR Use ¹H NMR Struct->NMR MS Use Mass Spec ID->MS

Caption: Decision tree for selecting an appropriate analytical technique.

References

A Comparative Guide to Reactivity in Seminal Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, have become indispensable tools for this purpose. This guide provides an objective comparative analysis of reactivity in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Heck, and Sonogashira reactions. The selection of substrates, catalysts, and ligands is critical to the success of these transformations, and this document aims to provide clarity through experimental data and detailed protocols.

Executive Summary

The reactivity of organic halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond and the kinetics of the oxidative addition step, which is often rate-determining.[1][2] A widely established trend in reactivity is observed across Suzuki-Miyaura, Heck, and Sonogashira couplings:

I > Br > OTf > Cl

Aryl iodides are the most reactive substrates, often undergoing coupling under mild conditions, while the more cost-effective and abundant aryl chlorides are the least reactive.[1] However, significant advancements in ligand design, particularly the development of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs), have dramatically expanded the scope of cross-coupling reactions to include these less reactive but economically favorable aryl chlorides.[3][4][5] Vinyl halides are generally more reactive than their aryl halide counterparts.[6]

This guide will delve into the nuances of this reactivity, presenting quantitative data to illustrate these trends and providing detailed experimental protocols for each reaction.

Data Presentation: Comparative Reactivity of Aryl Halides

The following tables summarize the yields of various cross-coupling reactions, highlighting the differences in reactivity between aryl iodides, bromides, and chlorides under comparable conditions.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

EntryAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
14-IodoacetophenonePdCl₂(dppf)K₂CO₃Toluene/H₂O80295
24-BromoacetophenonePdCl₂(dppf)K₂CO₃Toluene/H₂O80492
34-ChloroacetophenonePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001288[4]
42-ChloropyridinePOPd-AdKOtBu1,4-Dioxane950.599[7]
54-ChlorobenzonitrilePd(OAc)₂ / IPr·HClCs₂CO₃Dioxane802>95[8]

Table 2: Heck Reaction of Aryl Halides with Styrene

EntryAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
14-IodotoluenePd(OAc)₂ / PPh₃Et₃NDMF100294
24-BromotoluenePd(OAc)₂ / P(o-tol)₃Et₃NDMF100690
34-ChlorotolueneNHC-Pd(II)-Im complexCs₂CO₃NMP1402485[3]
44-ChloroacetophenoneNHC-Pd(II)-Im complexCs₂CO₃NMP1401295[3]

Table 3: Sonogashira Coupling of Aryl Halides with Phenylacetylene

EntryAryl HalideCatalyst/Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
14-IodotoluenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF25391
24-BromotoluenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF65885
31-Iodo-4-nitrobenzeneNS-MCM-41-Pd / CuIEt₃NToluene502496[9]
41-Bromo-4-nitrobenzeneNS-MCM-41-Pd / CuIEt₃NToluene1002482[9]
5BromobenzeneNS-MCM-41-Pd / CuIEt₃NToluene1002456[9]

Experimental Protocols

Detailed methodologies for the three key cross-coupling reactions are provided below. These are generalized protocols and may require optimization for specific substrates.

Suzuki-Miyaura Coupling Protocol[10]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the tube with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add degassed toluene and degassed water via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Heck Reaction Protocol[11][12]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., ethyl acrylate or styrene) (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)

  • Acetonitrile (10 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, palladium acetate, and acetonitrile.

  • Add the alkene and triethylamine to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After complete consumption of the starting material, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of ammonium chloride and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Sonogashira Coupling Protocol

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1 mmol, 1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 mmol, 5 mol%)

  • Copper(I) iodide (CuI, 0.025 mmol, 2.5 mol%)

  • Diisopropylamine or Triethylamine (7.0 mmol, 7.0 equiv)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

Procedure:

  • To a solution of the aryl halide in THF at room temperature, add Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne sequentially.

  • Stir the reaction mixture at room temperature for 3 hours or until completion as monitored by TLC.

  • Dilute the reaction with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the product by flash column chromatography on silica gel.

Visualizing the Catalytic Cycles

The following diagrams, generated using Graphviz, illustrate the fundamental mechanistic pathways of the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product R1X R¹-X R1X->OxAdd R2BY2 R²-B(OR)₂ R2BY2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Coordination Alkene Coordination PdII_RX->Coordination Pd_Alkene_Complex [R¹-Pd(II)L(Alkene)-X] Coordination->Pd_Alkene_Complex MigratoryInsertion Migratory Insertion Pd_Alkene_Complex->MigratoryInsertion Pd_Alkyl_Complex R¹-CH₂-CH(R²)-Pd(II)L₂-X MigratoryInsertion->Pd_Alkyl_Complex BetaHydrideElim β-Hydride Elimination Pd_Alkyl_Complex->BetaHydrideElim Pd_Product_Complex [HPd(II)L₂(X)] BetaHydrideElim->Pd_Product_Complex Product R¹-CH=CH-R² BetaHydrideElim->Product RedElim Reductive Elimination Pd_Product_Complex->RedElim RedElim->Pd0 HX -HX RedElim->HX R1X R¹-X R1X->OxAdd Alkene H₂C=CH-R² Alkene->Coordination Base Base Base->RedElim

Caption: The catalytic cycle of the Heck cross-coupling reaction.

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1CCR2 R¹-Pd(II)L₂-C≡CR² Transmetalation->PdII_R1CCR2 RedElim Reductive Elimination PdII_R1CCR2->RedElim RedElim->Pd0 Product R¹-C≡CR² RedElim->Product Cu_Cycle Copper Cycle (Co-catalyst) Cu_Acetylide Cu-C≡CR² Cu_Cycle->Cu_Acetylide Cu_Acetylide->Transmetalation R1X R¹-X R1X->OxAdd Alkyne H-C≡CR² Base Base

Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.

Conclusion

The choice of halide in a cross-coupling reaction represents a trade-off between reactivity and cost. While aryl iodides and bromides offer higher reactivity and milder reaction conditions, the development of sophisticated catalyst systems has made the more economical aryl chlorides viable and often preferred substrates in large-scale synthesis. Understanding the interplay between the substrate, catalyst, ligand, and reaction conditions is paramount to designing efficient and robust synthetic routes. This guide provides a foundational understanding of these principles, supported by experimental data, to aid researchers in navigating the versatile and powerful world of cross-coupling chemistry.

References

A Comparative Guide to the Biological Activities of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various benzoic acid derivatives, supported by experimental data. We delve into their antimicrobial, antioxidant, and anticancer properties, offering detailed methodologies for key experiments and visualizing the underlying signaling pathways to inform further research and development.

Comparative Biological Activity Data

The biological efficacy of benzoic acid and its derivatives is significantly influenced by the nature, position, and number of substituents on the aromatic ring. The following tables summarize quantitative data from various studies to facilitate a clear comparison of their antimicrobial, antioxidant, and anticancer activities.

Table 1: Antimicrobial Activity of Benzoic Acid Derivatives (Minimum Inhibitory Concentration - MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial potency.

CompoundMicroorganismMIC (µg/mL)Reference
Benzoic AcidEscherichia coli O1571000[1]
2-Hydroxybenzoic Acid (Salicylic Acid)Escherichia coli O1571000[1]
3-Hydroxybenzoic AcidEscherichia coli O157>2000
4-Hydroxybenzoic AcidEscherichia coli O157>2000
2-Chlorobenzoic Acid Derivative 6Escherichia coli~1.91 µM/ml (pMIC)[2]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative 4Staphylococcus aureus ATCC 6538125[3]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative 4Bacillus subtilis ATCC 6683125[3]
Sorbic Acid Amide Derivative a7Bacillus subtilis0.17 mM[4]
Sorbic Acid Amide Derivative a7Staphylococcus aureus0.50 mM[4]
Table 2: Antioxidant Activity of Benzoic Acid Derivatives (IC50)

The half-maximal inhibitory concentration (IC50) in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay represents the concentration of an antioxidant required to scavenge 50% of DPPH free radicals. A lower IC50 value indicates greater antioxidant activity.

CompoundAssayIC50 (µM)Reference
3,4,5-Trihydroxybenzoic Acid (Gallic Acid)DPPH2.42[5]
2,3-Dihydroxybenzoic AcidDPPH>1000[5]
2,5-Dihydroxybenzoic AcidDPPH>1000[5]
3,4-Dihydroxybenzoic AcidDPPH>1000[5]
2,4-Dihydroxybenzoic AcidDPPH>120,000[5]
3,5-Dihydroxybenzoic AcidDPPH>100,000[5]
p-Coumaric AcidDPPH-[6]
Caffeic AcidDPPH-[6]
3-(4-OH-phenyl)-propionateDPPH-[6]
Table 3: Anticancer Activity of Benzoic Acid Derivatives (IC50)

The half-maximal inhibitory concentration (IC50) in the MTT assay represents the concentration of a compound that is required to inhibit the growth of 50% of a population of cancer cells. Lower IC50 values indicate greater cytotoxic potency.

CompoundCell LineIC50 (µg/mL)Exposure Time (h)Reference
Benzoic AcidMG63 (Bone Cancer)85.5472[7]
Benzoic AcidCRM612 (Lung Cancer)100.172[7]
Benzoic AcidA673 (Bone Cancer)102.772[7]
Benzoic AcidHeLa (Cervical Cancer)121.272[7]
Benzoic AcidHUH7 (Liver Cancer)160.972[7]
Benzoic AcidSW48 (Colon Cancer)227.872[7]
Benzoic AcidPhoenix (Control)231.1672[7]
Benzoic AcidPC3 (Prostate Cancer)243.672[7]
Benzoic Acid2A3 (Pharyngeal Cancer)250.672[7]
Benzoic AcidHT29 (Colon Cancer)338.972[7]
Benzoic AcidCaCO2 (Colon Cancer)670.648[7]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHuman cervical cancer17.84 µM-[8]
3,6-diphenyl-[9][10][11]triazolo [3,4-b][9][11][12]thiadiazole derivative 2MCF7 (Breast Cancer)22.1 µM-[8]
3,6-diphenyl-[9][10][11]triazolo [3,4-b][9][11][12]thiadiazole derivative 2SaOS-2 (Bone Cancer)19 µM-[8]
3,6-diphenyl-[9][10][11]triazolo [3,4-b][9][11][12]thiadiazole derivative 2K562 (Leukemia)15 µM-[8]
3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substitutedphenyl)benzamide derivative 18Human colorectal cancer4.53 µM-[8]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid 14MCF-7 (Breast Cancer)15.6 µM-[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well sterile microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Benzoic acid derivatives (test compounds)

  • Positive control (a known antibiotic)

  • Negative control (broth only)

  • Resazurin solution (optional, for viability indication)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Inoculum: A single colony of the microorganism is used to inoculate a sterile broth, which is then incubated to achieve a standardized cell density (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL). The inoculum is then diluted to the final working concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium directly in the wells of the 96-well plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microorganism suspension. A positive control well (microorganism and broth, no compound) and a negative control well (broth only) are also included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader. Optionally, a viability indicator like resazurin can be added, where a color change indicates metabolic activity and thus, cell growth.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Benzoic acid derivatives (test compounds)

  • Positive control (e.g., Ascorbic acid, Gallic acid)

  • Methanol or other suitable solvent

  • 96-well microtiter plates or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the test compounds and the positive control in a suitable solvent. From these, create a series of dilutions.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each dilution of the test compound or positive control to the wells. Then, add the DPPH solution to each well to initiate the reaction. A control well containing only the solvent and DPPH solution is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each well is measured at 517 nm using a spectrophotometer or microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentrations of the test compound. The IC50 is the concentration required to scavenge 50% of the DPPH radicals.

MTT Assay for Anticancer Activity (Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Benzoic acid derivatives (test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (cells treated with the solvent used to dissolve the compounds) is also included.

  • MTT Addition: After the treatment period, the medium is removed, and fresh medium containing MTT solution is added to each well. The plate is then incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Calculation of Cell Viability: The percentage of cell viability is calculated relative to the vehicle control.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the concentrations of the test compound. The IC50 is the concentration that causes a 50% reduction in cell viability.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of benzoic acid derivatives.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Standardized Inoculum inoculate Inoculate Microplate prep_inoculum->inoculate prep_compounds Serial Dilution of Test Compounds prep_compounds->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results (Visual/OD) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for Antimicrobial MIC Assay.

antioxidant_pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation Benzoic_Acid Benzoic Acid Derivatives Benzoic_Acid->Keap1_Nrf2 Inhibition of Keap1-mediated degradation Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activation

Nrf2/Keap1 Antioxidant Response Pathway.

anticancer_pathway cluster_epigenetics Epigenetic Regulation cluster_inflammation Inflammatory Signaling HDAC Histone Deacetylases (HDACs) Histones Acetylated Histones HDAC->Histones Deacetylation Chromatin Relaxed Chromatin Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Induces Benzoic_Acid Benzoic Acid Derivatives Benzoic_Acid->HDAC Inhibition NFkB NF-κB Benzoic_Acid->NFkB Inhibition iNOS iNOS Benzoic_Acid->iNOS Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR TNFR->NFkB Activation NFkB->iNOS Induction Inflammation_Proliferation Inflammation & Cell Proliferation NFkB->Inflammation_Proliferation iNOS->Inflammation_Proliferation

Anticancer Signaling Pathways.

References

Safety Operating Guide

Proper Disposal of 2-(Benzyloxy)-5-bromobenzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 2-(Benzyloxy)-5-bromobenzoic acid must adhere to strict disposal protocols to ensure personnel safety and environmental compliance. This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound, based on available safety data.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance, and it is imperative to handle it with appropriate personal protective equipment (PPE). Key hazards associated with this chemical are summarized below.

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1][2]Ingestion
Skin Irritation (Category 2)Causes skin irritation.[1][2][3]Skin contact
Eye Irritation (Category 2)Causes serious eye irritation.[1][2][3]Eye contact
Specific Target Organ Toxicity — Single Exposure (Category 3)May cause respiratory irritation.[1][2][4][5]Inhalation

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste, in accordance with all applicable local, regional, and national environmental regulations.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the following PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety goggles or a face shield.[2][5]

  • Lab Coat: A standard laboratory coat.[2][5]

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.

2. Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials (e.g., filter paper, absorbent pads) in a designated, properly labeled hazardous waste container.

  • The container must be made of a compatible material, be in good condition, and have a secure lid.

  • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".

  • Store the sealed container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

3. Spill Management: In the event of a spill:

  • Evacuate the immediate area if necessary.

  • Wearing appropriate PPE, contain the spill.

  • For solid spills, carefully sweep or scoop the material into a suitable container for disposal.[3] Avoid creating dust.

  • For solutions, use an inert absorbent material (e.g., vermiculite, sand) to soak up the liquid before placing it in the hazardous waste container.[2]

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental waste management company.

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • The recommended method of disposal is through an approved waste disposal plant, which will likely involve incineration or other specialized treatment.[3][4][5][6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 2-(Benzyloxy)-5-bromobenzoic acid for disposal? is_spill Is it a spill? start->is_spill is_routine Routine Waste Disposal is_spill->is_routine No spill_ppe 1. Wear appropriate PPE is_spill->spill_ppe Yes routine_ppe 1. Wear appropriate PPE is_routine->routine_ppe contain_spill 2. Contain the spill spill_ppe->contain_spill cleanup_spill 3. Clean up with inert absorbent or by sweeping contain_spill->cleanup_spill collect_waste 4. Collect all contaminated materials cleanup_spill->collect_waste store_waste Store in a designated, secure area collect_waste->store_waste collect_in_container 2. Place in a labeled hazardous waste container routine_ppe->collect_in_container collect_in_container->store_waste contact_disposal Contact licensed waste disposal company store_waste->contact_disposal end End: Waste properly disposed contact_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(Benzyloxy)-5-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-(Benzyloxy)-5-bromobenzoic acid (CAS No. 62176-31-2). Adherence to these procedures is essential for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant and is harmful if swallowed.[1] It can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] Therefore, stringent use of appropriate personal protective equipment is mandatory.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Safety Goggles with Side Shields or Face ShieldEssential for protecting against splashes and airborne particles that can cause serious eye irritation. Standard eyeglasses are not a substitute.[4][5]
Skin Protection Chemical-Resistant Gloves (Nitrile or Neoprene recommended)Protects against direct skin contact.[4][6] Gloves must be inspected before use and changed immediately if contaminated.[5]
Laboratory CoatProvides a barrier against spills and splashes, protecting personal clothing and skin. Should be fully buttoned.[4]
Respiratory Protection Fume Hood or properly fitted respiratorHandling of the solid compound may generate dust. Working in a chemical fume hood is the best practice to prevent the inhalation of airborne particles.[4][5] If a fume hood is not available, a respirator may be required.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure that a calibrated fume hood is operational.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[6][7]

  • Clearly label all containers with the chemical name and hazard pictograms.[6]

  • Prepare all necessary equipment and reagents before handling the compound.

2. Donning Personal Protective Equipment (PPE):

  • Put on a laboratory coat, ensuring it is fully buttoned.

  • Wear safety goggles with side shields or a face shield.

  • Don the appropriate chemical-resistant gloves (nitrile or neoprene).

3. Handling the Compound:

  • Conduct all weighing and transferring of this compound within a fume hood to minimize inhalation of dust.[4]

  • Avoid the formation of dust and aerosols.[5]

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.

  • Keep containers tightly closed when not in use.[6][8]

4. Post-Handling Procedures:

  • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[6][7]

  • Clean the work area, including the balance and fume hood surface, to remove any residual chemical.

  • Remove PPE in the correct order to avoid cross-contamination.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[8] Seek immediate medical attention.[8]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[8][9] If skin irritation persists, seek medical attention.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.[2]

Disposal Plan

  • Waste Collection: Collect all waste material, including contaminated PPE and disposable labware, in a designated and properly labeled hazardous waste container. Do not mix with other waste streams.

  • Disposal Method: Dispose of the chemical waste through a licensed disposal company.[5] Dissolving the material in a combustible solvent for incineration in a chemical incinerator with an afterburner and scrubber may be a suitable method.[5]

  • Container Disposal: Handle uncleaned, empty containers as you would the product itself.

  • Regulatory Compliance: All disposal activities must be in accordance with national and local regulations. Do not allow the product to enter drains.[5]

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_fume_hood Verify Fume Hood & Safety Showers prep_label Label Containers prep_fume_hood->prep_label prep_ppe Don Appropriate PPE prep_label->prep_ppe handle_weigh Weigh & Transfer in Fume Hood prep_ppe->handle_weigh Proceed to Handling handle_avoid_dust Avoid Dust Generation handle_weigh->handle_avoid_dust handle_close Keep Containers Closed handle_avoid_dust->handle_close post_clean Clean Work Area handle_close->post_clean Handling Complete post_wash Wash Hands post_clean->post_wash post_doff Doff PPE post_wash->post_doff disp_collect Collect Waste in Labeled Container post_doff->disp_collect Begin Disposal disp_dispose Dispose via Licensed Company disp_collect->disp_dispose disp_comply Follow Regulations disp_dispose->disp_comply

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.